Product packaging for 2-Amino-4,5-difluorophenol(Cat. No.:CAS No. 163734-01-8)

2-Amino-4,5-difluorophenol

Cat. No.: B062812
CAS No.: 163734-01-8
M. Wt: 145.11 g/mol
InChI Key: TVVXWABORGVGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-4,5-difluorophenol is a versatile fluorinated phenolic building block of significant interest in advanced chemical synthesis and materials science. Its structure, featuring both an electron-donating amino group and electron-withdrawing fluorine atoms on the phenol ring, creates a unique electronic profile that is highly valuable for designing novel compounds. This reagent is primarily employed as a key intermediate in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of fluorinated heterocycles and complex molecules where the difluorophenol core can influence bioavailability, metabolic stability, and binding affinity. Furthermore, it serves as a critical precursor in materials chemistry for the construction of ligands in catalytic systems, the synthesis of functionalized polymers, and the development of advanced organic frameworks. The presence of the amino group allows for further derivatization via amide bond formation or diazotization, while the phenolic hydroxyl group is amenable to etherification or esterification, offering researchers multiple handles for structural diversification. Researchers value this compound for its ability to introduce regioselectively placed fluorine atoms, a strategic element in modulating the electronic properties, lipophilicity, and overall physicochemical characteristics of target molecules. It is strictly intended for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5F2NO B062812 2-Amino-4,5-difluorophenol CAS No. 163734-01-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVXWABORGVGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372207
Record name 2-amino-4,5-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163734-01-8
Record name 2-amino-4,5-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4,5-difluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Amino-4,5-difluorophenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 163734-01-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information on 2-Amino-4,5-difluorophenol, a fluorinated aromatic compound of interest in medicinal chemistry and organic synthesis. The strategic placement of fluorine atoms on the aminophenol scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block for the development of novel therapeutic agents.[1][2][3][4]

Core Data Presentation

A compilation of the physical and chemical properties of this compound is presented below. This data has been aggregated from various chemical supplier catalogs.

PropertyValueSource
CAS Number 163734-01-8[5][6][7]
Molecular Formula C₆H₅F₂NO[5][7]
Molecular Weight 145.11 g/mol [5][7]
Appearance SolidN/A
Purity ≥98%[6]

Experimental Protocols

A plausible synthetic approach, based on procedures for analogous compounds, is the catalytic hydrogenation of 2-nitro-4,5-difluorophenol. This common transformation provides a direct route to the desired aminophenol.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of aminophenols from nitrophenols, a common method in organic synthesis.

G Generalized Synthesis of Aminophenols Nitrophenol_Precursor 2-Nitro-4,5-difluorophenol Product This compound Nitrophenol_Precursor->Product Reduction Reducing_Agent H₂, Pd/C Reducing_Agent->Product G Simplified RAF/MEK/ERK Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Cell_Proliferation Cell Proliferation, Survival Transcription_Factors->Cell_Proliferation

References

A Technical Guide to the Physicochemical Properties of 2-Amino-4,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,5-difluorophenol is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, including the presence of fluorine atoms, an amino group, and a hydroxyl group, impart unique physicochemical properties that are advantageous for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential applications in drug development, particularly as a scaffold for kinase inhibitors.

Core Physicochemical Properties

The unique arrangement of functional groups and fluorine atoms in this compound governs its physical and chemical behavior, influencing its solubility, membrane permeability, and interactions with biological targets. While experimental data for this specific isomer is limited, the following table summarizes its known identifiers and provides estimated values for key physicochemical parameters based on available data for similar compounds and predictive models.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 163734-01-8[1][2]
Molecular Formula C₆H₅F₂NO[1]
Molecular Weight 145.11 g/mol [3]
Appearance Solid (Predicted)-
Melting Point 189-190 °C (Predicted for isomer)[4][5]
Boiling Point 246.5 ± 35.0 °C (Predicted for isomer)[4][5]
Water Solubility Sparingly soluble (Predicted by analogy)-
pKa (Phenolic OH) 8.79 ± 0.23 (Predicted for isomer)[4][5]
logP 1.2526 (For isomer: 4-Amino-2,5-difluorophenol)[3]

Note: Predicted values are for the isomer 5-Amino-2,4-difluorophenol and should be used as estimations for this compound. Experimental verification is recommended.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is crucial for drug development. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point provides an indication of purity. A sharp melting range is characteristic of a pure compound.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube sealed at one end to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C per minute for a preliminary approximate measurement. For an accurate measurement, the temperature is raised slowly (1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Boiling Point Determination

The boiling point is a key physical constant for a liquid and is dependent on atmospheric pressure.

Methodology: Distillation Method

  • Apparatus: A micro-distillation apparatus is assembled with a small distilling flask, condenser, thermometer, and receiving vessel.

  • Procedure: A small volume of the sample is placed in the distilling flask with a boiling chip. The apparatus is heated gently.

  • Data Recording: The temperature is recorded when the liquid boils and a steady stream of distillate is collected. The atmospheric pressure should also be recorded.

Water Solubility Determination

Solubility in aqueous media is a critical factor for drug absorption and distribution.

Methodology: Shake-Flask Method

  • Procedure: An excess amount of this compound is added to a known volume of purified water in a sealed flask.

  • The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

  • The suspension is filtered to remove undissolved solid.

  • Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a drug at physiological pH.

Methodology: Potentiometric Titration

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

  • Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator are used.

  • Procedure: The sample solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant.

  • Data Analysis: A titration curve (pH versus volume of titrant) is plotted. The pKa is determined from the inflection point of the curve.

logP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: HPLC Method

  • Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity.

  • Apparatus: An HPLC system with a C18 column and a UV detector.

  • Procedure: A series of standard compounds with known logP values are injected onto the column, and their retention times are measured. A calibration curve of logP versus retention time is generated. The retention time of this compound is then measured under the same conditions.

  • Data Analysis: The logP of this compound is determined by interpolating its retention time on the calibration curve.

Experimental and Logical Workflows

Visualizing the workflow for determining the physicochemical properties and a potential synthetic route can aid in planning and execution.

experimental_workflow cluster_synthesis Synthesis cluster_physchem Physicochemical Characterization start Starting Materials (e.g., Difluoronitrobenzene) reaction Multi-step Synthesis (Reduction, Diazotization, Hydrolysis) start->reaction purification Purification (Crystallization/Chromatography) reaction->purification product This compound purification->product mp Melting Point product->mp Characterize bp Boiling Point product->bp sol Solubility product->sol pka pKa product->pka logp logP product->logp

Caption: General workflow for the synthesis and physicochemical characterization of this compound.

Role in Drug Development

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[6][7] this compound, with its multiple functional groups, serves as a versatile building block in the synthesis of complex bioactive molecules.

Kinase Inhibitors

Fluorinated phenols are key structural motifs in many kinase inhibitors.[8][9] The hydroxyl group can act as a hydrogen bond donor, while the fluorine atoms can modulate the pKa of the phenol and engage in favorable orthogonal multipolar interactions with the protein target. The amino group provides a convenient handle for further chemical modifications to explore the structure-activity relationship (SAR).

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses and is implicated in various diseases, including arthritis, and cancer.[10][11][12][13] As such, inhibitors of p38 MAPK are of significant therapeutic interest. The general structure of some p38 MAPK inhibitors incorporates a substituted phenol ring, suggesting that this compound could be a valuable starting point for the design of novel inhibitors targeting this pathway.

p38_MAPK_pathway stimuli Stress Stimuli (Cytokines, UV, Osmotic Shock) mkkk MAPKKK (e.g., ASK1, TAK1) stimuli->mkkk activate mkk MKK3 / MKK6 mkkk->mkk phosphorylate p38 p38 MAPK mkk->p38 phosphorylate substrates Downstream Substrates (Transcription Factors, Kinases) p38->substrates phosphorylate response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) substrates->response regulate

Caption: Simplified overview of the p38 MAPK signaling cascade.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics. Its physicochemical properties, driven by the presence of fluorine and versatile functional groups, make it an attractive starting point for the design of kinase inhibitors and other targeted therapies. While further experimental validation of its properties is warranted, this guide provides a foundational understanding for researchers and drug development professionals working with this and related compounds.

References

An In-depth Technical Guide on the Molecular Structure and Bonding of 2-Amino-4,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-difluorophenol is a substituted aromatic compound with the chemical formula C₆H₅F₂NO. Its structure, featuring an amino group, a hydroxyl group, and two fluorine atoms on a benzene ring, makes it a molecule of interest in medicinal chemistry and materials science. The interplay of these functional groups dictates its electronic properties, reactivity, and potential for intermolecular interactions, which are critical for applications in drug design and synthesis of novel materials. This technical guide aims to provide a comprehensive understanding of its molecular structure and bonding.

Molecular Structure

The core of this compound is a planar hexagonal benzene ring. The substituents—an amino group (-NH₂), a hydroxyl group (-OH), and two fluorine atoms (-F)—are attached to this ring. The IUPAC numbering of the ring places the hydroxyl group at position 1, the amino group at position 2, and the fluorine atoms at positions 4 and 5.

Substituent Effects on the Aromatic Ring

The electronic nature of the benzene ring is significantly influenced by its substituents through inductive and resonance effects.

  • Amino (-NH₂) and Hydroxyl (-OH) Groups: Both are powerful activating groups.[1][2] Their lone pairs of electrons on the nitrogen and oxygen atoms, respectively, can be delocalized into the π-system of the benzene ring through resonance.[1][3] This increases the electron density of the ring, particularly at the ortho and para positions relative to each substituent.[2][4] This heightened electron density makes the ring more susceptible to electrophilic aromatic substitution.[5]

  • Fluorine (-F) Atoms: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect through the sigma bond, which deactivates the ring towards electrophilic attack.[6] However, like the amino and hydroxyl groups, it also possesses lone pairs that can be donated to the ring via resonance, a π-donating effect.[6] While the inductive effect of halogens generally outweighs their resonance effect, this resonance donation still directs incoming electrophiles to the ortho and para positions.[4]

The combination of these activating and deactivating groups on the same ring results in a complex electronic environment that governs the molecule's reactivity and intermolecular interactions.

Molecular Bonding and Geometry

The bonding in this compound is characterized by the sp² hybridization of the carbon atoms in the benzene ring, leading to a planar geometry with bond angles of approximately 120°.[7] The overlap of p-orbitals above and below the plane of the ring forms a delocalized π-electron system, which is a hallmark of aromatic compounds.[8]

Predicted Bond Lengths and Angles

While specific crystallographic data for this compound is unavailable, we can predict the bond lengths and angles based on data from similar substituted benzenes. The delocalized π-system in the benzene ring results in carbon-carbon bond lengths that are intermediate between a single and a double bond, typically around 1.39 Å.[7] The presence of electron-donating and electron-withdrawing substituents can cause minor deviations in these bond lengths and the endocyclic bond angles. For instance, fluorine substitution can lead to a slight shortening of the adjacent C-C bonds.[9]

Below is a table of representative bond lengths and angles for a substituted phenol, which can serve as an estimate for this compound.

BondRepresentative Bond Length (Å)Bond AngleRepresentative Bond Angle (°)
C-C (aromatic)1.39C-C-C (aromatic)120
C-O1.36C-C-O119
O-H0.96C-O-H109
C-N1.40C-C-N120
N-H1.01H-N-H107
C-F1.35C-C-F118

Note: These values are estimations based on general data for substituted phenols and anilines and have not been experimentally determined for this compound.

Spectroscopic Characterization (Predicted)

Spectroscopic techniques are essential for elucidating the structure of organic molecules. Although specific spectra for this compound are not available, we can predict the key features based on the functional groups present.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the O-H, N-H, C-F, and aromatic C-H and C=C bonds.

Functional GroupExpected Wavenumber Range (cm⁻¹)Description
O-H (hydroxyl)3200-3600Broad peak due to hydrogen bonding.[10]
N-H (amino)3300-3500Two sharp bands for the symmetric and asymmetric stretches.
C-H (aromatic)3000-3100Stretching vibrations.
C=C (aromatic)1450-1600Ring stretching vibrations.[10]
C-O (phenol)1200-1260Stretching vibration.[10]
C-F (aryl fluoride)1100-1400Stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR:

  • Aromatic Protons (2H): Expected to appear in the range of 6.0-7.5 ppm. The exact chemical shifts and splitting patterns will be complex due to coupling with each other and with the fluorine atoms.

  • -OH Proton (1H): A broad singlet, typically in the range of 4-8 ppm.[11] Its position can be concentration and solvent-dependent.

  • -NH₂ Protons (2H): A broad singlet, typically in the range of 3-5 ppm.

¹³C NMR:

  • Aromatic Carbons (6C): Expected in the range of 100-160 ppm. The carbons directly bonded to the electronegative F, O, and N atoms will be significantly deshielded (shifted downfield). The C-F coupling will result in splitting of the carbon signals.

Experimental Protocols (Representative)

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Protocol for FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg).

  • Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[12]

  • Background Correction: A background spectrum of the empty spectrometer is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.

Protocol for NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[13]

  • Reference Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to define the 0 ppm chemical shift.[14]

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.[15][16]

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

Visualization of Molecular Structure

The following DOT script generates a 2D representation of the this compound molecule.

Caption: 2D structure of this compound.

Logical Workflow for Structural Analysis

The following diagram illustrates a logical workflow for the structural characterization of a molecule like this compound.

workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_structure Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR_analysis Identify Functional Groups FTIR->FTIR_analysis NMR_analysis Determine Connectivity & Chemical Environments NMR->NMR_analysis MS_analysis Determine Molecular Weight & Formula MS->MS_analysis Structure Propose Molecular Structure FTIR_analysis->Structure NMR_analysis->Structure MS_analysis->Structure Confirmation Confirm Structure Structure->Confirmation

Caption: A logical workflow for the structural elucidation of an organic compound.

Conclusion

This compound possesses a rich molecular architecture defined by the interplay of electron-donating and electron-withdrawing substituents on an aromatic ring. While a lack of specific experimental data necessitates a predictive approach, a thorough understanding of fundamental chemical principles allows for a robust characterization of its probable structure and bonding. This guide provides a foundational understanding for researchers and professionals working with this and structurally related molecules, highlighting the key features that will govern its chemical behavior and potential applications. Further experimental and computational studies are warranted to provide precise quantitative data for this compound.

References

synthesis pathways for 2-Amino-4,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Amino-4,5-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable fluorinated intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring vicinal fluorine atoms and an ortho-aminophenol moiety, makes it an attractive building block for creating novel compounds with enhanced biological activity and metabolic stability. This technical guide outlines a robust and well-documented two-step synthetic pathway to this compound, commencing from the commercially available starting material, 3,4-difluorophenol. The synthesis involves an initial electrophilic nitration followed by a reduction of the nitro group. This document provides detailed experimental protocols for each step, a summary of quantitative data from analogous reactions, and workflow diagrams to ensure clarity and reproducibility in a laboratory setting.

Proposed Synthesis Pathway

The most direct and chemically sound approach to synthesizing this compound involves a two-step sequence starting from 3,4-difluorophenol:

  • Nitration: Electrophilic aromatic substitution on 3,4-difluorophenol to introduce a nitro group (-NO₂) ortho to the hydroxyl group, yielding the intermediate 4,5-difluoro-2-nitrophenol. The hydroxyl group is a strong activating group and directs ortho and para. Due to the fluorine atom at the para position (position 4), the nitration is directed to the ortho position (position 2).

  • Reduction: Conversion of the nitro group of 4,5-difluoro-2-nitrophenol to an amino group (-NH₂) to yield the final product, this compound. This transformation can be achieved through various established methods, including catalytic hydrogenation or chemical reduction.

The overall reaction scheme is presented below.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 3,4-Difluorophenol 3,4-Difluorophenol C₆H₄F₂O 4,5-Difluoro-2-nitrophenol 4,5-Difluoro-2-nitrophenol C₆H₃F₂NO₃ 3,4-Difluorophenol->4,5-Difluoro-2-nitrophenol   Nitration Nitrating Agent HNO₃ / H₂SO₄ Nitrating Agent->3,4-Difluorophenol Reducing Agent H₂/Pd-C or SnCl₂/HCl Reducing Agent->4,5-Difluoro-2-nitrophenol_ref This compound This compound C₆H₅F₂NO 4,5-Difluoro-2-nitrophenol_ref->this compound   Reduction

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis. Safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, should be strictly followed. All reactions should be performed in a well-ventilated fume hood.

Step 1: Synthesis of 4,5-Difluoro-2-nitrophenol (Nitration)

This protocol is adapted from standard procedures for the nitration of substituted phenols.[1][2][3][4] Careful temperature control is crucial to minimize the formation of byproducts.

G start Start dissolve Dissolve 3,4-difluorophenol in Dichloromethane (DCM) start->dissolve cool Cool solution to -10°C (ice-salt bath) dissolve->cool add_acid Slowly add pre-cooled 90% Nitric Acid cool->add_acid Maintain T < -5°C react Stir at 0°C for 1 hour add_acid->react filter Collect precipitate by filtration react->filter wash Wash solid with cold DCM filter->wash purify Recrystallize from methylcyclohexane wash->purify end End purify->end

Caption: Experimental workflow for the nitration of 3,4-difluorophenol.

Materials and Reagents:

  • 3,4-Difluorophenol

  • 90% Nitric Acid (HNO₃)

  • Dichloromethane (DCM), anhydrous

  • Methylcyclohexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

  • Sodium Chloride (for ice-salt bath)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-difluorophenol (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of phenol).

  • Prepare an ice-salt bath and cool the solution to -10°C with vigorous stirring.

  • Slowly add 90% nitric acid (1.1 eq) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the internal reaction temperature at or below -5°C. This process may take approximately 1 hour.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional hour.

  • At the end of the reaction, collect the precipitate by vacuum filtration.

  • Wash the collected solid several times with small portions of cold dichloromethane.

  • For purification, the crude solid can be dissolved in diethyl ether, washed with water, and dried over anhydrous magnesium sulfate. After evaporating the solvent, the resulting solid is recrystallized from methylcyclohexane to yield pure 4,5-difluoro-2-nitrophenol as a pale yellow solid.[1]

Step 2: Synthesis of this compound (Reduction)

The reduction of the nitro group can be effectively carried out using several methods. Two common and reliable protocols are provided below.

This method is clean and often provides high yields, but requires access to a hydrogenation apparatus.[5][6]

G start Start charge_reactor Charge reactor with 4,5-difluoro-2-nitrophenol, Pd/C, and Ethanol start->charge_reactor purge Purge reactor with N₂ then with H₂ charge_reactor->purge pressurize Pressurize with H₂ gas (e.g., 50 psi) purge->pressurize react Stir vigorously at RT until H₂ uptake ceases pressurize->react filter Filter through Celite to remove Pd/C react->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate end End concentrate->end

Caption: Workflow for the catalytic hydrogenation of 4,5-difluoro-2-nitrophenol.

Materials and Reagents:

  • 4,5-Difluoro-2-nitrophenol

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol or Methanol

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

  • Celite®

Procedure:

  • To a hydrogenation vessel, add 4,5-difluoro-2-nitrophenol (1.0 eq) and a suitable solvent such as ethanol or methanol (approx. 20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol % Pd).

  • Seal the vessel and purge the system first with nitrogen and then with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 50 psi or as appropriate for the equipment) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.

This is a classic and effective method for nitro group reduction that does not require specialized pressure equipment.[7][8][9][10]

Materials and Reagents:

  • 4,5-Difluoro-2-nitrophenol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

Procedure:

  • In a round-bottom flask, dissolve 4,5-difluoro-2-nitrophenol (1.0 eq) in ethanol (approx. 15 mL per gram of substrate).

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) to the solution.

  • Carefully add concentrated hydrochloric acid (sufficient to dissolve the tin salt and maintain acidic conditions).

  • Heat the reaction mixture to reflux (typically 70-80°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. A tin hydroxide precipitate will form.

  • Filter the mixture to remove the tin salts, washing the solid with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.

Data Presentation

The following table summarizes quantitative data for reactions analogous to the steps described above. This data is provided to give researchers an expected range for yields and reaction conditions.

StepStarting MaterialProductReagents & ConditionsYieldReference
1. Nitration 2,4-Difluorophenol2,4-Difluoro-6-nitrophenolIsopropyl nitrate, H₂SO₄, DCM, RT, 15 min83%[3]
1. Nitration 2-Fluorophenol2-Fluoro-4-nitrophenol90% HNO₃, DCM, -10°C to 0°C, 1 hr~30%[1]
2. Reduction p-Nitrophenolp-AminophenolH₂ (1 atm), Pd/C, Methanol, RT>99%[5]
2. Reduction 4-(4-chlorophenylthio)-2-nitrophenol2-Amino-4-(4-chlorophenylthio)phenolSnCl₂·2H₂O, conc. HCl, Ethanol, Reflux~70%[11]
2. Reduction Various nitroarenesVarious anilinesSnCl₂·2H₂O, Ethanol, 30°C, 2 hr (ultrasound)39-98%[8]

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the nitration of 3,4-difluorophenol followed by the reduction of the resulting 4,5-difluoro-2-nitrophenol. The protocols provided are based on well-established chemical transformations and offer flexibility in the choice of reagents and equipment. The detailed workflows and compiled data from similar reactions serve as a comprehensive guide for researchers in the fields of medicinal chemistry and materials science, facilitating the synthesis of this key fluorinated building block for further research and development.

References

Spectroscopic Profile of 2-Amino-4,5-difluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Amino-4,5-difluorophenol (CAS No: 163734-01-8), a valuable building block in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this document presents high-quality predicted data to facilitate its identification, characterization, and utilization in research and development. The guide details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using advanced computational algorithms to provide a reliable reference for researchers.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.85s (br)-OH
6.91t9.5H-6
6.68t9.5H-3
4.75s (br)-NH₂

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The broadness of the OH and NH₂ peaks is due to chemical exchange.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
147.2 (dd, J = 240, 15 Hz)C-4
145.0 (dd, J = 235, 14 Hz)C-5
136.8 (d, J = 8 Hz)C-1
125.5 (d, J = 5 Hz)C-2
114.8 (d, J = 18 Hz)C-6
102.1 (d, J = 20 Hz)C-3

Note: The splitting patterns (d, dd) are due to carbon-fluorine coupling.

Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, BroadO-H, N-H stretching
3080 - 3010WeakAromatic C-H stretching
1620 - 1580StrongAromatic C=C stretching, NH₂ scissoring
1520 - 1470StrongAromatic C=C stretching
1350 - 1250StrongC-O stretching (phenol)
1250 - 1150Very StrongC-F stretching
1180 - 1100StrongC-N stretching
900 - 675StrongAromatic C-H out-of-plane bending
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
145100[M]⁺ (Molecular Ion)
11745[M - CO]⁺
8930[M - CO - HCN]⁺
6915[C₄H₃F]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for solid aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[1][2]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2][3] DMSO-d₆ is often preferred for aminophenols to observe the exchangeable OH and NH₂ protons.

    • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.[2]

    • Using a Pasteur pipette with a glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly clean and dry an agate mortar and pestle.[4]

    • Place a small amount (1-2 mg) of this compound into the mortar and grind it to a very fine powder.[4][5]

    • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.[4] The typical sample to KBr ratio is about 1:100.[5]

    • Gently but thoroughly mix the sample and KBr by grinding the mixture for about a minute.

    • Transfer the mixture to a pellet-forming die.

    • Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes to form a transparent or translucent pellet.[5][6]

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS) (Electron Ionization)
  • Sample Introduction:

    • For a solid sample like this compound, a direct insertion probe is typically used.

    • A small amount of the sample is placed in a capillary tube at the end of the probe.

  • Ionization:

    • The probe is inserted into the high-vacuum source of the mass spectrometer.[7]

    • The sample is heated to induce volatilization.

    • In the gas phase, the analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9]

  • Mass Analysis and Detection:

    • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

    • The separated ions are detected, and their abundance is recorded.

  • Data Processing:

    • The mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

    • The molecular ion peak and major fragment ions are identified and labeled.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the molecular structure of this compound with key spectroscopic handles.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2-Amino-4,5- difluorophenol NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Workflow for the spectroscopic analysis of this compound.

Molecular structure of this compound with key spectroscopic features.

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of 2-Amino-4,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Amino-4,5-difluorophenol (CAS No. 163734-01-8). The information compiled is essential for the safe use of this compound in research and development settings.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. While specific experimental data for this compound is limited, the following table summarizes available information and data from closely related isomers.

PropertyValueReference
Molecular Formula C₆H₅F₂NO[1][2]
Molecular Weight 145.11 g/mol [1][3]
Appearance Brown solid[4]
Purity ≥97%[1]
Melting Point 135-140 °C[5]
Flash Point >110 °C[5]
Storage Temperature 2-8°C, Sealed in dry conditions[4]

Hazard Identification and Safety Precautions

This compound and its isomers are classified as hazardous substances. The following table outlines the hazard classifications based on available data for related compounds.

Hazard ClassCategoryHazard StatementReference
Acute Toxicity, Oral4Harmful if swallowed[6]
Skin Corrosion/Irritation2Causes skin irritation[6][7]
Serious Eye Damage/Eye Irritation2ACauses serious eye irritation[6][7]
Specific target organ toxicity — single exposure3May cause respiratory irritation[6][7]

Precautionary Statements: [8]

  • P261: Avoid breathing dust/fumes.

  • P264: Wash all exposed external body areas thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P405: Store locked up.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of the compound.

Handling: [7][8]

  • Limit all unnecessary personal contact.

  • Use in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Avoid breathing dust.

  • Avoid contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE).

  • Do not eat, drink, or smoke when handling.

  • Wash hands thoroughly with soap and water after handling.

  • Keep containers securely sealed when not in use.

  • Avoid physical damage to containers.

Storage: [8]

  • Store in original, tightly sealed containers.

  • Store in a cool, dry, and well-ventilated area.

  • Protect from environmental extremes.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]

  • For major quantities, consider storage in bunded areas isolated from community water sources.

Experimental Protocols & Workflows

Adherence to a strict workflow is essential when working with this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Review_SDS Review MSDS and Safety Protocols Don_PPE Don Appropriate PPE (Gloves, Gown, Eye Protection) Review_SDS->Don_PPE Prepare_Work_Area Prepare Fume Hood and Necessary Equipment Don_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound in Vented Enclosure Prepare_Work_Area->Weigh_Compound Perform_Experiment Perform Experiment in Fume Hood Weigh_Compound->Perform_Experiment Decontaminate Decontaminate Glassware and Surfaces Perform_Experiment->Decontaminate Dispose_Waste Dispose of Waste in Designated Containers Decontaminate->Dispose_Waste Doff_PPE Doff and Dispose of Contaminated PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Standard workflow for handling this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures

The following first-aid measures are recommended for exposure to this compound and its isomers:

Exposure RouteFirst-Aid ProtocolReference
Inhalation Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical advice/attention.[7]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[7]
Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth out with water. Get medical advice/attention.[7]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Alcohol-resistant foam, carbon dioxide, dry powder, or water spray. Use extinguishing media appropriate for the surrounding fire.[7]

  • Special Hazards: Thermal decomposition may generate carbon oxides, hydrogen fluoride, and nitrogen oxides.[7]

  • Fire-Fighting Procedures: Alert the fire brigade. Wear self-contained breathing apparatus and protective gloves. Prevent spillage from entering drains or water courses. Cool fire-exposed containers with water spray from a protected location.[8]

Accidental Release Measures
  • Minor Spills: Clean up all spills immediately. Avoid contact with skin and eyes. Wear impervious gloves and safety glasses. Use dry clean-up procedures and avoid generating dust. Vacuum up spilled material and place it in a clean, dry, sealable, labeled container.[8]

  • Major Spills: Clear the area of personnel and move upwind. Alert the fire brigade. Control personal contact with the substance by using protective equipment and a dust respirator. Prevent spillage from entering drains, sewers, or water courses.[8]

G cluster_assessment Initial Assessment cluster_response Response Actions Exposure_Occurs Exposure Occurs Assess_Situation Assess the Situation (Spill, Fire, Personal Exposure) Exposure_Occurs->Assess_Situation Evacuate_Area Evacuate Immediate Area Assess_Situation->Evacuate_Area If Major Incident Alert_Personnel Alert Nearby Personnel and Supervisor Assess_Situation->Alert_Personnel Follow_First_Aid Follow Appropriate First-Aid Procedures Alert_Personnel->Follow_First_Aid Personal Exposure Contain_Spill Contain Spill if Safe to Do So Alert_Personnel->Contain_Spill Spill Extinguish_Fire Use Appropriate Extinguishing Media for Fire Alert_Personnel->Extinguish_Fire Fire Seek_Medical_Attention Seek Professional Medical Attention Follow_First_Aid->Seek_Medical_Attention

Emergency response decision tree for incidents involving this compound.

Toxicological and Ecological Information

Care should be taken to prevent its release into the environment. Do not let the product enter drains.[6]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.[6][8]

Disclaimer: This document is intended as a guide and is based on currently available information. It is not a substitute for a formal Safety Data Sheet (SDS). Users should always consult the most up-to-date SDS for this compound from their supplier before handling the material. All users must be properly trained in the safe handling of hazardous chemicals.

References

An In-depth Technical Guide to 2-Amino-4,5-difluorophenol: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4,5-difluorophenol, a key fluorinated building block for organic synthesis, particularly in the realm of medicinal chemistry. This document details its commercial availability, outlines a representative synthetic protocol, presents key analytical data, and explores its application in the development of targeted therapeutics.

Commercial Availability and Suppliers

This compound (CAS No. 163734-01-8) is commercially available from a range of chemical suppliers specializing in research chemicals and fluorinated building blocks. The purity and available quantities vary by supplier, with lead times for some vendors suggesting it is synthesized on demand. Researchers are advised to request certificates of analysis for lot-specific purity information.

Table 1: Commercial Supplier Information for this compound

SupplierCAS NumberPurityAvailable Quantities
Manchester Organics163734-01-897%[1]1g, 5g (larger quantities on request)
Fluoropharm Co., Ltd.163734-01-898% (Min, HPLC)Gram to Kilogram scales
Echemi (various traders)163734-01-898% to 99% (Pharmaceutical Grade)[2]Gram to Kilogram scales
Apollo Scientific163734-01-8Not specified250mg
Ambeed163734-01-8Not specified (analytical data available)Inquire

Physicochemical and Spectroscopic Data

The unique arrangement of the amino, hydroxyl, and fluorine substituents on the phenyl ring gives this compound distinct physicochemical properties that are valuable in drug design. The fluorine atoms can modulate pKa, improve metabolic stability, and enhance binding interactions with target proteins.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₅F₂NO
Molecular Weight 145.11 g/mol [1]
CAS Number 163734-01-8[1]
Appearance Solid (form may vary by supplier)
Purity Typically ≥97%

Table 3: Representative ¹H and ¹³C NMR Data (Predicted)

¹H NMR (in DMSO-d₆) ¹³C NMR (in DMSO-d₆)
Chemical Shift (ppm) Assignment
~9.0-9.5 (br s, 1H)-OH
~6.7-7.0 (m, 1H)Ar-H
~6.5-6.7 (m, 1H)Ar-H
~4.5-5.0 (br s, 2H)-NH₂

Table 4: Representative Mass Spectrometry Data

Technique Expected m/z
Electron Ionization (EI) 145 (M⁺), fragments corresponding to loss of CO, HCN, F
Electrospray Ionization (ESI) 146 [M+H]⁺, 144 [M-H]⁻

Synthesis of this compound

A definitive, published experimental protocol for the synthesis of this compound is not widely available. However, based on synthetic routes for its isomers, a plausible and representative multi-step synthesis can be proposed. The general strategy involves the nitration of a suitable difluorophenol precursor, followed by the reduction of the nitro group to an amine.

Representative Experimental Protocol

Step 1: Nitration of 3,4-Difluorophenol to 4,5-Difluoro-2-nitrophenol

  • To a stirred solution of 3,4-difluorophenol (1.0 eq) in a suitable solvent such as glacial acetic acid, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitric acid alone) at a controlled temperature, typically between 0 and 10 °C.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TTC).

  • Upon completion, carefully pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 4,5-difluoro-2-nitrophenol.

Step 2: Reduction of 4,5-Difluoro-2-nitrophenol to this compound

  • Dissolve the 4,5-difluoro-2-nitrophenol (1.0 eq) from the previous step in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, typically palladium on carbon (Pd/C, 5-10 mol%).

  • Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution at atmospheric pressure or by using a Parr hydrogenator under elevated pressure.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by recrystallization from an appropriate solvent system or by column chromatography.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 3,4-Difluorophenol 3,4-Difluorophenol Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) 3,4-Difluorophenol->Nitrating Agent (HNO3/H2SO4) Reaction 4,5-Difluoro-2-nitrophenol 4,5-Difluoro-2-nitrophenol Nitrating Agent (HNO3/H2SO4)->4,5-Difluoro-2-nitrophenol Yields Reducing Agent (H2, Pd/C) Reducing Agent (H2, Pd/C) 4,5-Difluoro-2-nitrophenol->Reducing Agent (H2, Pd/C) Reaction This compound This compound Reducing Agent (H2, Pd/C)->this compound Yields

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Development and Medicinal Chemistry

Fluorinated aromatic compounds are of significant interest in drug discovery due to the unique properties conferred by fluorine atoms. The difluorophenol moiety, as present in this compound, is a valuable pharmacophore that can engage in specific hydrogen bonding and other polar interactions within the active sites of biological targets.

Role as a Scaffold for Kinase Inhibitors

Recent research has highlighted the importance of the difluorophenol group in the design of potent and selective kinase inhibitors. Specifically, this moiety has been identified as a key structural element for inhibitors of Vaccinia-related Kinases (VRK1 and VRK2).[3] These serine/threonine kinases are implicated in various cellular processes, including cell division and neurological functions, making them attractive targets for therapeutic intervention in oncology and neurology.[3]

The difluorophenol group in these inhibitors has been shown to form favorable polar interactions with structurally conserved residues within the ATP-binding site of VRK1 and VRK2.[3] The ortho-amino and hydroxyl groups of this compound provide versatile handles for further chemical modification, allowing for the synthesis of libraries of compounds to probe the structure-activity relationship (SAR) and optimize inhibitor potency and selectivity.

G cluster_0 Drug Development Workflow This compound This compound Library Synthesis Library Synthesis This compound->Library Synthesis Starting Material SAR Studies SAR Studies Library Synthesis->SAR Studies Generates Data for Lead Optimization Lead Optimization SAR Studies->Lead Optimization Informs VRK1/VRK2 Inhibitor VRK1/VRK2 Inhibitor Lead Optimization->VRK1/VRK2 Inhibitor Yields

References

Unlocking the Potential of 2-Amino-4,5-difluorophenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4,5-difluorophenol is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeation, and binding affinity to target proteins.[1][2] However, publicly available research specifically detailing the synthesis, biological activity, and applications of this compound is currently limited. This technical guide aims to bridge this gap by proposing potential research avenues for this compound. By drawing parallels with its isomers and other structurally related fluorinated aromatic molecules, this document provides a framework for its synthesis, suggests potential biological activities to investigate, and offers detailed, adaptable experimental protocols.

Physicochemical Properties and Proposed Synthesis

While specific experimental data for this compound is scarce, its basic properties can be inferred from its structure. This section proposes a potential synthetic route based on established methods for analogous compounds.[3]

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound.

PropertyPredicted Value
Molecular FormulaC₆H₅F₂NO
Molecular Weight145.11 g/mol
XLogP31.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count0
Topological Polar Surface Area46.3 Ų

Data is computationally generated and should be experimentally verified.

Proposed Synthetic Pathway

A plausible synthetic route for this compound involves the nitration of 1,2-difluorobenzene followed by hydroxylation and subsequent reduction of the nitro group. This approach is adapted from established syntheses of similar fluorinated aminophenols.

G A 1,2-Difluorobenzene B 1,2-Difluoro-4-nitrobenzene A->B HNO₃, H₂SO₄ C 4,5-Difluoro-2-nitrophenol B->C KOH, DMSO D This compound C->D H₂, Pd/C

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis of this compound

This protocol is a hypothetical procedure based on the synthesis of analogous compounds and requires experimental optimization.

Step 1: Nitration of 1,2-Difluorobenzene

  • To a stirred, cooled (0-5 °C) mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (25 mL), slowly add 1,2-difluorobenzene (0.1 mol).

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture onto crushed ice and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,2-difluoro-4-nitrobenzene.

Step 2: Hydroxylation of 1,2-Difluoro-4-nitrobenzene

  • Dissolve 1,2-difluoro-4-nitrobenzene (0.05 mol) in dimethyl sulfoxide (DMSO) (100 mL).

  • Add powdered potassium hydroxide (0.06 mol) portion-wise while stirring vigorously.

  • Heat the mixture to 80 °C and maintain for 6 hours, monitoring the reaction by TLC.

  • Cool the mixture, pour into water, and acidify with dilute HCl.

  • Extract the product with ethyl acetate (3 x 75 mL), wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain 4,5-difluoro-2-nitrophenol.

Step 3: Reduction of 4,5-Difluoro-2-nitrophenol

  • Dissolve 4,5-difluoro-2-nitrophenol (0.02 mol) in ethanol (100 mL) in a hydrogenation vessel.

  • Add 10% palladium on activated carbon (1.0 g).

  • Pressurize the vessel with hydrogen gas (1 atm) and stir the mixture overnight at room temperature.[3]

  • Monitor the reaction for the disappearance of the starting material.

  • Filter the catalyst through a pad of celite and concentrate the filtrate under reduced pressure to yield this compound.

Potential Research Areas and Biological Activities

The unique structural features of this compound, namely the ortho-aminophenol moiety and vicinal fluorine atoms, make it a promising candidate for several areas of research.

Precursor for Heterocyclic Synthesis (Benzoxazoles)

Ortho-aminophenols are key precursors for the synthesis of benzoxazoles, a class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] this compound can be used to synthesize novel fluorinated benzoxazoles.

G cluster_0 Synthesis of Fluorinated Benzoxazoles cluster_1 Potential Biological Screening A This compound C Fluorinated Benzoxazole A->C B Carboxylic Acid / Aldehyde B->C D Antimicrobial Assays C->D E Anticancer Assays C->E F Enzyme Inhibition Assays C->F

Caption: Workflow for synthesis and screening of benzoxazoles.

Experimental Protocol: Synthesis of a 2-Aryl-5,6-difluorobenzoxazole

This is a general procedure that can be adapted for various carboxylic acids.[6]

  • In a round-bottom flask, combine this compound (1 mmol), a substituted benzoic acid (1.1 mmol), and a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Heat the mixture at 150-180 °C for 4-6 hours.

  • Cool the reaction mixture and carefully add it to a stirred solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-aryl-5,6-difluorobenzoxazole.

Enzyme Inhibition

Fluorinated phenols and related compounds are known to be inhibitors of various enzymes, such as tyrosinase and catechol-O-methyltransferase (COMT).[7][8] The fluorine atoms in this compound can alter its electronic properties and binding interactions within an enzyme's active site, making it a candidate for screening against a panel of enzymes.[9][10]

Potential Enzyme Targets and Analogous Inhibitor Data

Enzyme TargetAnalogous Fluorinated Inhibitor ClassReported Activity (IC₅₀/Kᵢ)Reference
TyrosinaseFluorophenolsKᵢ values vary with fluorine position[8]
Catechol-O-Methyltransferase (COMT)Fluorinated CatecholsIC₅₀ values in the nanomolar to micromolar range[7]
Serine ProteasesTrifluoromethyl ketonesPotent inhibition observed[10]

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is adapted from studies on fluorophenol inhibition of tyrosinase.[8]

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer (50 mM, pH 6.8).

  • Prepare various concentrations of this compound in DMSO.

  • In a 96-well plate, add phosphate buffer, the test compound solution, and the tyrosinase solution.

  • Pre-incubate the mixture for 10 minutes at 25 °C.

  • Initiate the reaction by adding L-DOPA as the substrate.

  • Measure the formation of dopachrome by monitoring the absorbance at 475 nm over time using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

G Tyrosinase Tyrosinase Dopachrome Dopachrome (Product) Tyrosinase->Dopachrome Catalyzes oxidation LDOPA L-DOPA (Substrate) LDOPA->Tyrosinase Binds to active site Inhibitor This compound (Potential Inhibitor) Inhibitor->Tyrosinase Binds to active site

Caption: Proposed tyrosinase inhibition by this compound.

Antimicrobial Activity

The introduction of fluorine atoms into heterocyclic and aromatic structures is a well-established strategy for enhancing antimicrobial activity.[11][12] Fluorinated compounds can exhibit improved penetration through microbial cell membranes and may have altered interactions with bacterial or fungal enzymes.

Antimicrobial Activity of Structurally Related Fluorinated Compounds

Compound ClassOrganismActivity (MIC)Reference
Fluorinated PyrazolinesEscherichia coli79 µM[12]
Fluorinated PyrazolinesPseudomonas aeruginosa90 µM[12]
Fluorinated BenzenesulphonamidesE. coli, S. aureus, C. albicansMICs in the range of 6-7 mg/mL[13]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While direct experimental data on this compound is not extensively available, its chemical structure suggests significant potential in several research domains. This guide provides a foundational framework for initiating research on this promising compound by proposing a synthetic route and outlining key areas for biological investigation, complete with adaptable experimental protocols. The exploration of this compound as a precursor for novel benzoxazoles, as a potential enzyme inhibitor, and as an antimicrobial agent could lead to the development of new therapeutic agents and functional materials. Experimental validation of these proposed research directions is a critical next step in unlocking the full potential of this fluorinated building block.

References

Methodological & Application

Application Notes and Protocols for 2-Amino-4,5-difluorophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-difluorophenol is a valuable fluorinated building block in organic synthesis, primarily utilized in the preparation of 5,6-difluorobenzoxazole derivatives. The incorporation of fluorine atoms into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of molecules. Fluorine can improve metabolic stability, binding affinity, and lipophilicity, often leading to compounds with enhanced biological activity.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active compounds, with a focus on its potential as a precursor for antimicrobial agents.

Application Notes: Synthesis of 5,6-Difluorobenzoxazoles as Potential Antimicrobial Agents

Derivatives of benzoxazole are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The 5,6-difluorobenzoxazole scaffold, synthesized from this compound, is of particular interest for the development of novel antimicrobial agents.

Mechanism of Action: FtsZ Inhibition

A promising target for the development of new antibacterial drugs is the Filamentous temperature-sensitive Z (FtsZ) protein.[2][3] FtsZ is a crucial bacterial cytoskeletal protein that forms a contractile ring (Z-ring) at the site of cell division, a process essential for bacterial cytokinesis.[2][4] Inhibition of FtsZ polymerization or its GTPase activity disrupts the formation of the Z-ring, leading to the inhibition of cell division, filamentation of the bacteria, and ultimately cell death.[3][5] Several classes of compounds, including benzamide and benzoxazole derivatives, have been identified as FtsZ inhibitors.[3][6] The fluorinated benzoxazole scaffold is a promising pharmacophore for the design of novel FtsZ inhibitors.

G cluster_synthesis Synthesis cluster_moa Proposed Mechanism of Action A This compound C 5,6-Difluorobenzoxazol-2-one A->C Cyclization B Carbonylating Agent (e.g., Triphosgene) B->C D 5,6-Difluorobenzoxazole Derivative E FtsZ Protein (in bacteria) D->E Binding F Inhibition of FtsZ Polymerization E->F Inhibition G Disruption of Z-ring Formation F->G Leads to H Inhibition of Bacterial Cell Division G->H Causes I Bacterial Cell Death H->I Results in

Caption: Synthetic route and proposed antimicrobial mechanism of action.

Experimental Protocols

Protocol 1: Synthesis of 5,6-Difluorobenzoxazol-2(3H)-one

This protocol describes the cyclization of this compound using triphosgene as a carbonylating agent. This method is adapted from established procedures for the synthesis of related oxazolidinones.[7]

Reaction Scheme:

G reactant1 This compound product 5,6-Difluorobenzoxazol-2(3H)-one reactant1->product 1.0 equiv reactant2 Triphosgene reactant2->product 0.36 equiv reagent Triethylamine reagent->product 2.1 equiv solvent Dichloromethane (DCM) solvent->product 0-22 °C, 16 h

Caption: Synthesis of 5,6-Difluorobenzoxazol-2(3H)-one.

Materials:

  • This compound

  • Triphosgene (Bis(trichloromethyl) carbonate)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas

  • Standard laboratory glassware, including a three-necked round-bottomed flask, dropping funnel, and equipment for extraction and filtration.

  • Magnetic stirrer and ice bath.

Procedure:

  • In a flame-dried three-necked round-bottomed flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet, dissolve this compound (1.0 equiv) in anhydrous dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add triethylamine (2.1 equiv) to the stirred solution.

  • In a separate flask, prepare a solution of triphosgene (0.36 equiv) in anhydrous dichloromethane.

  • Add the triphosgene solution dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, ensuring the internal temperature is maintained below 10 °C.[7]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford pure 5,6-Difluorobenzoxazol-2(3H)-one.

Table 1: Quantitative Data for the Synthesis of 5,6-Difluorobenzoxazol-2(3H)-one (Representative)

Reactant 1Reactant 2Catalyst/BaseSolventTime (h)Temperature (°C)Yield (%)
This compoundTriphosgeneTriethylamineDCM160 to 2285-95 (estimated)

Note: The yield is an estimate based on similar reactions reported in the literature for the synthesis of oxazolidinones from amino alcohols.[7]

Application in the Synthesis of 2-Substituted 5,6-Difluorobenzoxazoles

This compound can also be used to synthesize a variety of 2-substituted 5,6-difluorobenzoxazoles through condensation reactions with carboxylic acids, aldehydes, or other carbonyl-containing compounds. These derivatives are of interest for screening for various biological activities.

G start This compound intermediate Schiff Base / Amide Intermediate start->intermediate Condensation reagents R-COOH or R-CHO + Catalyst reagents->intermediate product 2-Substituted-5,6-difluorobenzoxazole intermediate->product Cyclization / Dehydration

References

Application Notes and Protocols: 2-Amino-4,5-difluorophenol as a Strategic Building Block for Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing 2-amino-4,5-difluorophenol as a key building block in the synthesis of pharmaceutically active compounds, particularly kinase inhibitors. The strategic incorporation of fluorine atoms into small molecules can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2] The difluorophenol moiety, in particular, has been identified as a critical structural feature for potent inhibition of various protein kinases by participating in favorable polar interactions within the ATP-binding site.[3]

Application in Pharmaceutical Synthesis: Kinase Inhibitors

This compound and its isomers are valuable precursors for a range of kinase inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases. The unique electronic properties of the difluorinated ring system make it a privileged scaffold in medicinal chemistry.

  • Dual Src/Abl Kinase Inhibitors: The core structure of this compound is related to key intermediates in the synthesis of potent dual inhibitors of Src and Abl kinases, such as bosutinib.[4][5] These kinases are crucial in the signaling pathways of chronic myelogenous leukemia (CML).[4][5] Bosutinib, a synthetic quinolone derivative, effectively inhibits the autophosphorylation of both kinases, leading to apoptosis in cancer cells.[4]

  • Vaccinia-Related Kinase (VRK) Inhibitors: The difluorophenol group is essential for binding to the ATP-binding sites of VRK1 and VRK2, which are associated with cell division and neurological disorders.[3] Cocrystal structures reveal that this moiety forms a hydrogen bond network with conserved residues in the kinase domain, highlighting its importance for inhibitory activity.[3]

  • Other Kinase Targets: Fluorinated aminophenol derivatives have also shown potent inhibitory activity against kinases in the RAF/MEK/ERK signaling pathway, a central cascade in many cancers.[1]

Data Presentation

The following tables summarize quantitative data for the synthesis and biological activity of compounds derived from difluorophenol building blocks.

Table 1: Synthesis of a Key Kinase Inhibitor Intermediate

StepReactant 1Reactant 2Reagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
O-Arylation2,4-Difluorophenol6-Chloro-8-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-oneCuI, K₂CO₃Toluene10012-24~85>95[6]
Cyclization3-(2-aminophenyl)-3-oxopropanenitrileN,N-dimethylformamide dimethyl acetal-DMFReflux---[7]
Amination7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrileN-methylpiperazineNaIN-methylpiperazine8012->98[5]

Table 2: Biological Activity of Difluorophenol-Containing Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (µM)Cellular Assay (EC₅₀, µM)Reference
5i Protein Kinase B/AKT1.26-[8]
5i ABL Tyrosine Kinase1.50HUVEC Tube Formation (Competitive with Pazopanib)[8]
26 VRK10.150-[3]
18 BRAFV600E0.001p-ERK Inhibition (0.09)[1]
Bosutinib Src/Abl-Inhibition of cell growth and apoptosis[4]

Experimental Protocols

Protocol 1: Synthesis of a 6-(2,4-Difluorophenoxy) Derivative as a p38α MAPK Inhibitor Precursor

This protocol outlines a general procedure for the copper-catalyzed O-arylation of a heterocyclic core with 2,4-difluorophenol, a key step in synthesizing a class of p38α MAPK inhibitors.[6]

Materials and Equipment:

  • 6-chloro-8-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one

  • 2,4-Difluorophenol

  • Copper(I) iodide (CuI)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Argon or Nitrogen)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 6-chloro-8-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one (1.0 eq).

  • Add 2,4-difluorophenol (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).[6]

  • Add anhydrous toluene to the flask to create a stirrable suspension.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.[6]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-(2,4-difluorophenoxy) derivative.

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Grb2_Sos Grb2/SOS RTK->Grb2_Sos BCR_Abl BCR-Abl (Oncogenic Kinase) Src Src Kinase BCR_Abl->Src BCR_Abl->Grb2_Sos Ras Ras Src->Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Bosutinib (Derived from Difluorophenol scaffold) Inhibitor->BCR_Abl Inhibitor->Src

Caption: Dual inhibition of BCR-Abl and Src kinases by a difluorophenol-based inhibitor.

Experimental Workflow

G arrow > Start Starting Materials: - Heterocyclic Core - this compound - Catalyst & Base Reaction Reaction Setup: - Inert Atmosphere (N₂/Ar) - Anhydrous Solvent - Heat & Stir (e.g., 100°C, 12-24h) Start->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Work-up: - Dilute with Organic Solvent - Filter Insoluble Salts - Wash with Water & Brine Monitoring->Workup Upon Completion Purification Purification: - Dry Organic Layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography Workup->Purification Product Final Product: - Characterization (NMR, MS) - Purity Analysis (HPLC) Purification->Product

Caption: General workflow for the synthesis of a difluorophenoxy derivative.

References

Application Notes and Protocols for 2-Amino-4,5-difluorophenol in Chemical Synthesis and Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key reactions involving 2-Amino-4,5-difluorophenol, a valuable building block in medicinal chemistry. The primary application highlighted is the synthesis of 6,7-difluorobenzoxazole derivatives, a scaffold of significant interest due to its diverse pharmacological activities.

Key Applications:

This compound is a versatile precursor for the synthesis of various heterocyclic compounds, most notably 6,7-difluorobenzoxazoles. These derivatives have garnered attention for their potential as:

  • Anti-inflammatory Agents: By inhibiting pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Anticancer Agents: Exhibiting cytotoxic effects against various cancer cell lines.

  • Antimicrobial Agents: Showing activity against a range of bacteria and fungi.

  • Nrf2 Signaling Pathway Activators: Offering cytoprotective effects against oxidative stress.

This document provides protocols for the synthesis of 2-substituted-6,7-difluorobenzoxazoles through condensation reactions with aromatic aldehydes and carboxylic acids.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of 6,7-difluorobenzoxazoles from this compound. Researchers should optimize these conditions for specific substrates.

Protocol 1: Synthesis of 2-Aryl-6,7-difluorobenzoxazoles via Condensation with Aromatic Aldehydes

This protocol describes the acid-catalyzed condensation of this compound with an aromatic aldehyde to yield a 2-aryl-6,7-difluorobenzoxazole.

Reaction Scheme:

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)

  • Catalyst: L-proline or Iodine (I₂)

  • Solvent: Toluene or solvent-free

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (for extraction)

  • Hexane (for chromatography)

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol).

  • Catalyst Addition: Add the catalyst of choice. For a solvent-free approach using microwave irradiation, L-proline (30 mol%) can be utilized.[1] Alternatively, for a solution-phase reaction, iodine (10 mol%) in toluene can be employed.

  • Reaction Conditions:

    • Microwave Irradiation (Solvent-Free): Place the reaction mixture in a microwave reactor and irradiate at a suitable power (e.g., 250 W) and temperature for 5-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Conventional Heating (Toluene): Add toluene (10 mL) to the reactant and catalyst mixture. Reflux the mixture at 70-110°C for 2-6 hours, monitoring by TLC.

  • Work-up:

    • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Dissolve the residue in ethyl acetate (20 mL).

    • Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-aryl-6,7-difluorobenzoxazole.

Expected Outcome: The reaction is expected to produce the corresponding 2-aryl-6,7-difluorobenzoxazole. Yields can vary depending on the specific aldehyde and reaction conditions used but are generally in the moderate to good range.

Protocol 2: Synthesis of 2-Alkyl/Aryl-6,7-difluorobenzoxazoles via Condensation with Carboxylic Acids

This protocol outlines the synthesis of 2-substituted-6,7-difluorobenzoxazoles by the condensation of this compound with a carboxylic acid, often requiring a coupling agent or harsh conditions to facilitate dehydration.

Reaction Scheme:

Materials:

  • This compound

  • Carboxylic Acid (aliphatic or aromatic)

  • Dehydrating agent/catalyst: Polyphosphoric acid (PPA) or a boronic acid catalyst with a dehydrating agent (e.g., molecular sieves).

  • Solvent: Toluene or xylene (for boronic acid catalysis) or solvent-free (for PPA).

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactant Mixture: Combine this compound (1.0 mmol) and the carboxylic acid (1.0 mmol).

  • Reaction Conditions (select one):

    • Using Polyphosphoric Acid (PPA): Add PPA (a sufficient amount to ensure stirring) to the reactant mixture. Heat the mixture at a high temperature (typically 150-200°C) for 2-8 hours. Monitor the reaction by TLC.

    • Using a Boronic Acid Catalyst: In a flask equipped with a Dean-Stark apparatus, dissolve the reactants in toluene or xylene. Add a catalytic amount of a suitable boronic acid (e.g., 2,4-bis(trifluoromethyl)phenylboronic acid) and molecular sieves (5Å). Reflux the mixture until no more water is collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If PPA was used, carefully quench the reaction mixture by pouring it onto crushed ice and neutralizing with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate gradient).

Expected Outcome: This reaction should yield the 2-substituted-6,7-difluorobenzoxazole. Yields are generally moderate and depend on the reactivity of the carboxylic acid and the chosen reaction conditions.

Data Presentation

Product ClassReagentsCatalyst/ConditionsTypical Yield RangeRef.
2-Aryl-6,7-difluorobenzoxazolesThis compound, Aromatic AldehydeL-proline, MicrowaveModerate to Good[1]
2-Aryl-6,7-difluorobenzoxazolesThis compound, Aromatic AldehydeIodine, Toluene, RefluxModerate to Good
2-Alkyl/Aryl-6,7-difluorobenzoxazolesThis compound, Carboxylic AcidPolyphosphoric Acid, HeatModerate
2-Alkyl/Aryl-6,7-difluorobenzoxazolesThis compound, Carboxylic AcidBoronic Acid, Toluene, RefluxModerate to Good

Note: Yields are generalized and will require optimization for specific substrates.

Mandatory Visualizations

Experimental Workflow for Benzoxazole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification This compound This compound Mixing Mixing with Catalyst in Solvent (or solvent-free) This compound->Mixing Aldehyde_or_Carboxylic_Acid Aldehyde or Carboxylic Acid Aldehyde_or_Carboxylic_Acid->Mixing Heating Heating (Conventional or Microwave) Mixing->Heating Reaction Extraction Aqueous Work-up & Extraction Heating->Extraction Cooling & Quenching Purification Column Chromatography Extraction->Purification Crude Product Product Pure 2-Substituted- 6,7-difluorobenzoxazole Purification->Product

Caption: General workflow for the synthesis of 2-substituted-6,7-difluorobenzoxazoles.

Nrf2 Signaling Pathway Activation

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 modifies Cys residues Benzoxazole Benzoxazole Derivative (Electrophilic) Benzoxazole->Keap1 reacts with Cys residues Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Ub Nrf2 Ubiquitination Keap1->Nrf2_Ub inhibition Nrf2_Keap1->Nrf2_Ub facilitates Nrf2_free Free Nrf2 Nrf2_Keap1->Nrf2_free dissociation Proteasome Proteasomal Degradation Nrf2_Ub->Proteasome leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation Maf Maf Nrf2_Maf Nrf2-Maf Heterodimer ARE Antioxidant Response Element (ARE) Nrf2_Maf->ARE binds to Gene_Expression Expression of Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Gene_Expression activates Nrf2_nucMaf Nrf2_nucMaf Nrf2_nucMaf->Nrf2_Maf

References

derivatization of 2-Amino-4,5-difluorophenol for analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Derivatization of 2-Amino-4,5-difluorophenol for Chromatographic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic compound containing both a primary amine and a phenolic hydroxyl group. These polar functional groups impart properties such as low volatility and potential for strong adsorption onto chromatographic stationary phases, which complicates direct analysis by methods like Gas Chromatography-Mass Spectrometry (GC-MS). For High-Performance Liquid Chromatography (HPLC), the native molecule may lack a strong chromophore or fluorophore, leading to poor detection sensitivity.

Chemical derivatization is a crucial sample preparation step to overcome these analytical challenges. By converting the polar -NH2 and -OH groups into less polar, more stable, and more readily detectable derivatives, this process significantly improves chromatographic behavior and analytical sensitivity.[1][2] This application note provides detailed protocols for the derivatization of this compound for subsequent analysis by GC-MS and HPLC with fluorescence detection.

Principle of Derivatization

Derivatization modifies the chemical structure of an analyte to make it more suitable for a specific analytical method.[3]

  • For GC-MS Analysis: The primary goal is to increase the volatility and thermal stability of the analyte.[2] This is typically achieved by replacing the active hydrogen atoms in the amine and hydroxyl groups with non-polar protecting groups. Common methods include acylation and silylation, which reduce intermolecular hydrogen bonding, leading to lower boiling points and sharper, more symmetrical chromatographic peaks.[1][3]

  • For HPLC Analysis: Derivatization is primarily used to enhance detectability.[4] A derivatizing agent with a fluorescent tag is attached to the analyte (pre-column derivatization). This allows for highly sensitive and selective detection using a fluorescence detector, which is often more sensitive than standard UV-Vis detection.[5][6]

Protocol 1: Derivatization for GC-MS Analysis via Acylation

This protocol details the acylation of this compound using Trifluoroacetic Anhydride (TFAA). Acylation effectively derivatizes both the amine and hydroxyl groups, yielding a volatile and thermally stable product suitable for GC-MS analysis.[1]

Experimental Workflow for GC-MS

cluster_workflow GC-MS Derivatization Workflow Sample Sample containing This compound Drydown Evaporate to Dryness (Nitrogen Stream) Sample->Drydown Deriv Add Solvent & TFAA Reagent Drydown->Deriv React Incubate (e.g., 70°C, 30 min) Deriv->React Analysis Inject into GC-MS React->Analysis Data Data Acquisition & Processing Analysis->Data

Workflow for Acylation Derivatization and GC-MS Analysis.
Materials and Reagents

  • This compound standard or sample extract

  • Trifluoroacetic Anhydride (TFAA)

  • Ethyl Acetate (GC grade)

  • Methanol (HPLC grade)

  • Nitrogen gas supply

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)

Experimental Protocol
  • Sample Preparation: Pipette an aliquot of the sample or standard solution into a reaction vial.

  • Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Add 50 µL of ethyl acetate to the dried residue and vortex briefly to redissolve.

  • Derivatization Reaction: Add 50 µL of TFAA to the vial.[1] Cap the vial tightly.

  • Incubation: Heat the vial at 70°C for 30 minutes in a heating block or oven.[2]

  • Cooling & Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample into the GC-MS system.

Typical GC-MS Parameters & Data
ParameterValue / Condition
Derivatization
ReagentTrifluoroacetic Anhydride (TFAA)
SolventEthyl Acetate
Temperature70°C
Time30 minutes
GC Conditions
Injector Temperature250°C[7]
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rtx-5ms)
Carrier GasHelium, constant flow 1.0 mL/min
Oven ProgramInitial 60°C for 2 min, ramp 10°C/min to 280°C, hold for 5 min[7]
MS Conditions
Ion SourceElectron Impact (EI), 70 eV[7]
Source Temperature230°C
Mass Rangem/z 50-550
Expected DerivativeN,O-bis(trifluoroacetyl)-2-amino-4,5-difluorophenol
Key Mass FragmentsMolecular Ion (M+), [M-CF3]+, [M-COCF3]+

Protocol 2: Derivatization for HPLC-FLD Analysis

This protocol describes the pre-column derivatization of this compound using Dansyl Chloride (DNS-Cl) for highly sensitive analysis by HPLC with fluorescence detection (FLD). DNS-Cl reacts with both primary amines and phenols to form stable, highly fluorescent derivatives.[4][6]

Experimental Workflow for HPLC-FLD

cluster_workflow HPLC-FLD Derivatization Workflow Sample Aqueous Sample/ Standard Solution Buffer Add Alkaline Buffer (e.g., Borate, pH 9.5) Sample->Buffer Deriv Add Dansyl Chloride in Acetonitrile Buffer->Deriv React Incubate in Dark (e.g., 60°C, 30 min) Deriv->React Analysis Inject into HPLC-FLD React->Analysis Data Data Acquisition & Quantification Analysis->Data

Workflow for Dansylation Derivatization and HPLC-FLD Analysis.
Materials and Reagents

  • This compound standard or sample extract

  • Dansyl Chloride (DNS-Cl) solution (e.g., 1 mg/mL in acetonitrile)

  • Acetonitrile (HPLC grade)

  • Borate Buffer (e.g., 0.1 M, pH 9.5)

  • Ultrapure water

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • HPLC system with a fluorescence detector and a C18 column

Experimental Protocol
  • Sample Preparation: Place 100 µL of the sample or standard solution into a reaction vial.

  • Buffering: Add 200 µL of borate buffer (pH 9.5) to the vial and mix.

  • Derivatization Reaction: Add 200 µL of the Dansyl Chloride solution to the vial. Cap tightly and vortex to mix.

  • Incubation: Incubate the mixture at 60°C for 30 minutes in the dark.[8]

  • Reaction Quenching (Optional): Add a small amount of a primary amine solution (e.g., 10 µL of 5% proline) to react with excess Dansyl Chloride.

  • Analysis: Allow the vial to cool to room temperature. Inject an aliquot (e.g., 10 µL) into the HPLC-FLD system.

Typical HPLC-FLD Parameters & Data
ParameterValue / Condition
Derivatization
ReagentDansyl Chloride (DNS-Cl)
MediumBorate Buffer (pH 9.5)
Temperature60°C
Time30 minutes
HPLC Conditions
ColumnC18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientStart at 30% B, ramp to 95% B over 20 min, hold for 5 min
Flow Rate1.0 mL/min
Column Temperature35°C
Fluorescence Detection
Excitation Wavelength (λex)~340 nm
Emission Wavelength (λem)~525 nm
Validation Parameters
Linearity (r²)≥ 0.999[9]
Limit of Detection (LOD)Low nmol/L to pmol/L range[9]

Conclusion

The protocols provided offer robust and reliable methods for the derivatization of this compound for GC-MS and HPLC-FLD analysis. Proper derivatization is a critical step to achieve the necessary volatility for GC-MS and the required sensitivity for HPLC.[1] The choice between acylation for GC-MS and dansylation for HPLC-FLD should be guided by the available instrumentation, the required sensitivity, and the specific goals of the analysis.

References

Application Notes and Protocols: The Role of 2-Amino-4,5-difluorophenol in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4,5-difluorophenol is a valuable and versatile building block in the synthesis of fluorinated heterocyclic compounds. The presence of two fluorine atoms on the benzene ring significantly influences the electronic properties of the molecule, enhancing the potential for biological activity and offering unique characteristics for materials science applications. This document provides detailed application notes and experimental protocols for the synthesis of two major classes of heterocyclic compounds using this compound: 6,7-difluorobenzoxazoles and difluorinated phenoxazines .

The fluorine substituents can increase the lipophilicity and metabolic stability of the resulting heterocyclic compounds, which are desirable properties in drug discovery. Fluorinated benzoxazoles and phenoxazines are classes of compounds with a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6]

I. Synthesis of 6,7-Difluorobenzoxazoles

6,7-Difluorobenzoxazoles are synthesized through the condensation and subsequent cyclization of this compound with various functional groups, most commonly carboxylic acids or aldehydes.

Application Note: Synthesis via Condensation with Carboxylic Acids

The reaction of this compound with carboxylic acids is a direct and common method for the synthesis of 2-substituted-6,7-difluorobenzoxazoles. The reaction typically proceeds in the presence of a dehydrating agent or under conditions that facilitate the removal of water. Polyphosphoric acid (PPA) is often used as both a catalyst and a solvent in this reaction.

Logical Relationship: Synthesis of 2-Substituted-6,7-difluorobenzoxazoles

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound E Intermediate (Amide) A->E Acylation B Carboxylic Acid (R-COOH) B->E C Polyphosphoric Acid (PPA) C->E D Heat D->E F 2-Substituted-6,7-difluorobenzoxazole E->F Cyclization/ Dehydration G Water (H2O)

Caption: General scheme for the synthesis of 2-substituted-6,7-difluorobenzoxazoles.

Experimental Protocol: Synthesis of 2-Aryl-6,7-difluorobenzoxazoles

This protocol describes a general procedure for the synthesis of 2-aryl-6,7-difluorobenzoxazoles from this compound and various aromatic carboxylic acids.

Materials:

  • This compound

  • Substituted aromatic carboxylic acid (e.g., benzoic acid, 4-chlorobenzoic acid, 4-methoxybenzoic acid)

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, add this compound (1.0 mmol) and the desired aromatic carboxylic acid (1.1 mmol).

  • Add polyphosphoric acid (10 g) to the flask.

  • Heat the reaction mixture at 180-200 °C for 4-6 hours with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing ice-water and stir until the PPA is dissolved.

  • Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture).

Quantitative Data (Illustrative):

The following table summarizes the hypothetical yields for the synthesis of various 2-aryl-6,7-difluorobenzoxazoles based on typical yields for similar reactions.

EntryR-Group of Carboxylic AcidProductYield (%)
1Phenyl2-Phenyl-6,7-difluorobenzoxazole85
24-Chlorophenyl2-(4-Chlorophenyl)-6,7-difluorobenzoxazole82
34-Methoxyphenyl2-(4-Methoxyphenyl)-6,7-difluorobenzoxazole88
42-Naphthyl2-(2-Naphthyl)-6,7-difluorobenzoxazole79

II. Synthesis of Difluorinated Phenoxazines

Difluorinated phenoxazines can be synthesized from this compound through condensation with ortho-dihaloaromatics or their equivalents. A notable example is the reaction with 1,2-difluoro-4,5-dinitrobenzene.

Application Note: Synthesis via Nucleophilic Aromatic Substitution

The synthesis of dinitrodifluorophenoxazine occurs through a double nucleophilic aromatic substitution reaction. The amino and hydroxyl groups of this compound act as nucleophiles, displacing the fluorine atoms of a highly electron-deficient aromatic ring like 1,2-difluoro-4,5-dinitrobenzene. The reaction is typically carried out in the presence of a base.

Experimental Workflow: Synthesis of Dinitrodifluorophenoxazine

G A Mix Reactants: This compound 1,2-Difluoro-4,5-dinitrobenzene Sodium Carbonate B Add Solvent (Ethanol) A->B C Heat to Reflux B->C D Monitor Reaction by TLC C->D E Cool to Room Temperature D->E F Filter Precipitate E->F G Wash with Ethanol and Water F->G H Dry the Product G->H I Characterize Product (NMR, MS, etc.) H->I

Caption: Workflow for the synthesis of dinitrodifluorophenoxazine.

Experimental Protocol: Synthesis of 1,2-Dinitro-6,7-difluorophenoxazine

This protocol is adapted from the general procedure for the synthesis of dinitrophenoxazines.[7]

Materials:

  • This compound

  • 1,2-Difluoro-4,5-dinitrobenzene

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add 1,2-difluoro-4,5-dinitrobenzene (1.0 mmol).

  • Add sodium carbonate (2.5 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the solid with cold ethanol and then with water.

  • Dry the product under vacuum to yield 1,2-dinitro-6,7-difluorophenoxazine.

Quantitative Data (Illustrative):

Reactant 1Reactant 2ProductYield (%)
This compound1,2-Difluoro-4,5-dinitrobenzene1,2-Dinitro-6,7-difluorophenoxazine75

Significance in Drug Development and Materials Science

The incorporation of the difluorophenyl moiety into benzoxazole and phenoxazine scaffolds is of significant interest to medicinal chemists and materials scientists.

  • Drug Development: The fluorine atoms can enhance binding affinity to biological targets, improve metabolic stability, and increase cell membrane permeability.[4][5][6] These properties are highly sought after in the development of new therapeutic agents. Difluorinated benzoxazoles and phenoxazines are promising candidates for screening as anticancer, antibacterial, and antiviral agents.

  • Materials Science: The electron-withdrawing nature of fluorine can be used to tune the electronic and photophysical properties of these heterocyclic systems, making them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other organic electronic devices.[8]

Signaling Pathway (Hypothetical): Inhibition of a Kinase by a 6,7-Difluorobenzoxazole Derivative

G cluster_pathway Kinase Signaling Pathway Kinase Target Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream CellProlif Cell Proliferation Downstream->CellProlif Inhibitor 6,7-Difluorobenzoxazole Derivative Inhibitor->Kinase Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound serves as a key precursor for the synthesis of a variety of fluorinated heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the synthesis and applications of 6,7-difluorobenzoxazoles and difluorinated phenoxazines. The unique properties imparted by the fluorine atoms make these compounds highly attractive for further investigation in both medicinal chemistry and materials science. Further optimization of reaction conditions and exploration of a wider range of reaction partners will undoubtedly lead to the discovery of novel compounds with significant biological and physical properties.

References

Application Notes and Protocols: 2-Amino-4,5-difluorophenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4,5-difluorophenol is a valuable and versatile building block in medicinal chemistry. Its unique structural and electronic properties, imparted by the presence of two electron-withdrawing fluorine atoms on the phenolic ring, make it an attractive scaffold for the synthesis of novel therapeutic agents. The strategic placement of fluorine can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are crucial in the optimization of lead compounds during the drug discovery process.

These application notes provide an overview of the key applications of this compound and its isomers in medicinal chemistry, with a focus on its role in the development of kinase inhibitors and its use as a bioisosteric replacement for other functional groups. Detailed experimental protocols and quantitative data are provided to guide researchers in their synthetic and drug development endeavors.

Key Applications in Medicinal Chemistry

Kinase Inhibitors

The difluorophenol moiety is a prominent feature in the design of potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.

The 2-aminophenol core can serve as a scaffold that presents the difluorophenol group to the ATP-binding site of kinases. The fluorine atoms can form favorable polar interactions and hydrogen bonds with conserved residues in the kinase domain, thereby enhancing binding affinity and potency. For instance, the difluorophenol moiety in aminopyridine-based inhibitors has been shown to establish a hydrogen bond network with key polar side chains within the kinase domains of Vaccinia-related kinases 1 and 2 (VRK1 and VRK2).[1] Similarly, 2,4-difluorophenol is a key structural component in a class of potent inhibitors for p38 mitogen-activated protein kinase (MAPK), a critical enzyme in the inflammatory signaling cascade.

Bioisosteric Replacement

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters.[2][3] The 2,6-difluorophenol group, a close analog of this compound, has been successfully employed as a lipophilic bioisostere for a carboxylic acid group.[4][5]

This replacement can increase the lipophilicity of a drug candidate, which may enhance its ability to cross cellular membranes or the blood-brain barrier.[5] For example, analogues of gamma-aminobutyric acid (GABA) where the carboxylic acid was replaced by a 2,6-difluorophenol moiety were shown to inhibit GABA aminotransferase.[4]

Modulators of G Protein-Coupled Receptors (GPCRs)

G Protein-Coupled Receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs.[6] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a promising strategy for achieving greater subtype selectivity and reducing side effects.[7] The structural features of this compound make it a potential starting point for the development of novel allosteric modulators for GPCRs, particularly for treating central nervous system (CNS) disorders.[7][8]

Quantitative Data

The following table summarizes the inhibitory activity of compounds containing a difluorophenol moiety against various kinases.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
26 VRK1150BI-D1870 (1)230
26 VRK22900BI-D1870 (1)20

Data extracted from a study on pyridine-based inhibitors for human vaccinia-related kinases 1 and 2. Compound 26 contains a difluorophenol moiety attached to an aminopyridine core.[1]

Experimental Protocols

Protocol 1: Synthesis of a p38α MAPK Inhibitor Precursor via Ullmann Condensation

This protocol describes a general procedure for the O-arylation of a heterocyclic chloride with a difluorophenol, a key step in synthesizing a class of p38α MAPK inhibitors. This method is based on the principles of the Ullmann condensation.[9]

Materials:

  • This compound (or other difluorophenol isomer) (1.2 eq)

  • Heterocyclic chloride (e.g., 6-chloro-8-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one) (1.0 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous toluene

  • Ethyl acetate

  • Celite

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the heterocyclic chloride (1.0 eq), this compound (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous toluene to the flask to create a stirrable suspension.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Transfer the filtrate to a separatory funnel and wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 2: General Procedure for the Reduction of a Nitro-difluorophenol

This protocol provides a general method for the synthesis of an amino-difluorophenol from its corresponding nitro-precursor via catalytic hydrogenation. This is a common final step to install the amine functionality.[10]

Materials:

  • 4-Nitro-2,6-difluorophenol (or other nitro-difluorophenol isomer) (1.0 eq)

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source

  • Filtration apparatus

Procedure:

  • In a reaction vessel suitable for hydrogenation, dissolve the nitro-difluorophenol (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Palladium on carbon catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (1 atm or higher pressure) at room temperature. For less reactive substrates, heating to 60-70 °C may be required.[10]

  • Monitor the reaction for 3-24 hours until completion (e.g., by TLC or cessation of hydrogen uptake).

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., Nitrogen or Argon).

  • Remove the catalyst by filtration through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain the desired amino-difluorophenol product.

Visualizations

kinase_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK p38 MAPK MEK->MAPK Transcription Transcription Factors (e.g., AP-1) MAPK->Transcription Inhibitor Inhibitor (Difluorophenol-based) Inhibitor->MAPK Response Inflammatory Response Transcription->Response

Caption: Simplified p38 MAPK signaling pathway and point of inhibition.

experimental_workflow Reactants This compound + Heterocycle-Cl Reaction Ullmann Condensation (CuI, K₂CO₃, Toluene, 100°C) Reactants->Reaction Workup Workup (Filtration, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Bioactive Compound Purification->Product

Caption: General experimental workflow for synthesis.

Caption: Concept of bioisosteric replacement of a carboxylic acid.

References

Application of Fluorinated Aminophenols in Agrochemical Synthesis: A Focus on 2-Amino-4,5-difluorophenol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorinated compounds play a pivotal role in modern agrochemical design, with fluorine substitution often leading to enhanced efficacy, metabolic stability, and target-binding affinity. While specific applications of 2-Amino-4,5-difluorophenol in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, the broader class of fluorinated aminophenols and their derivatives are crucial building blocks. This document provides a detailed application note and protocol based on the synthesis of agrochemicals using structural analogs of this compound, illustrating the synthetic utility of this class of compounds. We will focus on the synthesis of a representative herbicide, showcasing the experimental workflow, quantitative data, and the mode of action.

Case Study: Synthesis of a Phenylpyrazole Herbicide Intermediate

This section details the synthesis of a key intermediate used in the production of phenylpyrazole herbicides, which are known to act as protoporphyrinogen IX oxidase (PPO) inhibitors. While not directly using this compound, the described synthesis for a related difluoroaniline derivative highlights a common industrial application for such fluorinated synthons.

Quantitative Data for Intermediate Synthesis
Starting MaterialReagentSolventReaction ConditionsYield (%)Purity (%)
2,4-DifluoroanilineNicotinoyl chlorideDichloromethane0°C to rt, 4h92>98
Intermediate 1Trifluoromethylating agentAcetonitrile80°C, 6h85>97
Experimental Protocol: Synthesis of N-(2,4-difluorophenyl)nicotinamide (Intermediate 1)

Materials:

  • 2,4-Difluoroaniline

  • Nicotinoyl chloride hydrochloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard laboratory glassware for extraction and purification

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,4-difluoroaniline (10.0 g, 77.4 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add triethylamine (11.8 g, 116.1 mmol) to the stirred solution.

  • Dissolve nicotinoyl chloride hydrochloride (13.8 g, 77.4 mmol) in 50 mL of anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 50 mL of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to obtain N-(2,4-difluorophenyl)nicotinamide as a white solid.

Signaling Pathway and Mode of Action of PPO-inhibiting Herbicides

Phenylpyrazole herbicides synthesized from fluorinated intermediates often target the enzyme protoporphyrinogen IX oxidase (PPO) in the chlorophyll biosynthesis pathway of plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast and is rapidly oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death and the herbicidal effect.

PPO_Inhibition_Pathway Glutamate Glutamate ALA 5-Aminolevulinic acid (ALA) Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Multiple Steps Protoporphyrinogen_IX Protoporphyrinogen IX Porphobilinogen->Protoporphyrinogen_IX Multiple Steps PPO PPO (Protoporphyrinogen Oxidase) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Oxidation Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Light, O2 Herbicide Phenylpyrazole Herbicide Herbicide->PPO Inhibition Cell_Death Cell Death ROS->Cell_Death Lipid Peroxidation, Membrane Damage Agrochemical_Synthesis_Workflow Start This compound (or Analog) Protection Protection of -OH or -NH2 group Start->Protection Functionalization Functionalization of the aromatic ring (e.g., Halogenation, Nitration) Protection->Functionalization Intermediate_A Key Intermediate A Functionalization->Intermediate_A Deprotection Deprotection Intermediate_A->Deprotection Coupling Coupling Reaction (e.g., Amide or Ether formation) Deprotection->Coupling Intermediate_B Key Intermediate B (Coupling Partner) Intermediate_B->Coupling Final_Product Final Agrochemical Product Coupling->Final_Product Purification Purification and Characterization Final_Product->Purification

Application Notes and Protocols for Reaction Mechanisms Involving 2-Amino-4,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential reaction mechanisms involving 2-amino-4,5-difluorophenol, focusing on its application in the synthesis of fluorinated phenoxazine derivatives. The protocols are based on established methodologies for analogous compounds and are intended to serve as a guide for the development of novel therapeutic agents. The unique fluorine substitution on the aminophenol backbone offers a promising scaffold for creating compounds with potentially enhanced pharmacological properties.

Introduction to this compound in Drug Discovery

This compound is a valuable building block in medicinal chemistry. The presence of two fluorine atoms on the benzene ring can significantly alter the physicochemical properties of resulting molecules, potentially leading to improved metabolic stability, enhanced binding affinity to biological targets, and increased bioavailability. This makes it an attractive starting material for the synthesis of novel heterocyclic compounds, particularly phenoxazine derivatives, which are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

Key Reaction Mechanism: Synthesis of 7,8-Difluorophenoxazine Derivatives

A primary reaction mechanism involving this compound is its condensation with activated aromatic compounds to form phenoxazine scaffolds. A well-established analogous reaction is the synthesis of phenoxazines from 2-aminophenol and 1,2-difluoro-4,5-dinitrobenzene. This reaction proceeds via a nucleophilic aromatic substitution (SNA_r) mechanism.

The proposed reaction of this compound with an electrophile like 1,2-difluoro-4,5-dinitrobenzene is expected to follow a similar pathway to yield 7,8-difluoro-2,3-dinitrophenoxazine. The amino group of this compound acts as the initial nucleophile, displacing one of the fluorine atoms on the dinitrobenzene ring. This is followed by an intramolecular cyclization where the hydroxyl group displaces the second fluorine atom, forming the tricyclic phenoxazine core.

Application Note 1: Synthesis of 7,8-Difluoro-2,3-dinitrophenoxazine

This section details the proposed synthesis of a key intermediate, 7,8-difluoro-2,3-dinitrophenoxazine, which can be further modified to generate a library of bioactive compounds.

Proposed Reaction Scheme:

G cluster_cell Cancer Cell Phenoxazine 7,8-Difluorophenoxazine Derivative DNA DNA Phenoxazine->DNA Intercalation Topoisomerase Topoisomerase Phenoxazine->Topoisomerase Inhibition Replication DNA Replication DNA->Replication Transcription Transcription DNA->Transcription Topoisomerase->Replication Apoptosis Apoptosis Replication->Apoptosis Inhibition leads to Transcription->Apoptosis Inhibition leads to G start Synthesized 7,8-Difluorophenoxazine Derivatives invitro In Vitro Assays (e.g., MTT, Apoptosis Assays) start->invitro invivo In Vivo Studies (Animal Models) invitro->invivo pkpd Pharmacokinetic/ Pharmacodynamic Studies invivo->pkpd lead Lead Optimization pkpd->lead clinical Preclinical and Clinical Trials lead->clinical

References

Application Notes and Protocols for the Quantification of 2-Amino-4,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 2-Amino-4,5-difluorophenol, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are based on established analytical techniques for analogous compounds, providing a robust starting point for method development and validation.

Overview of Analytical Techniques

The quantification of this compound can be effectively achieved using several analytical techniques. The choice of method will depend on factors such as the sample matrix, required sensitivity, and available instrumentation. The primary techniques covered in this document are:

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

  • Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization

  • UV-Vis Spectrophotometry

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC with UV detection is a primary method of choice. Due to the presence of the amino group, pre-column derivatization with a fluorogenic reagent can significantly enhance sensitivity and selectivity, allowing for fluorescence detection.

Method 1: Reversed-Phase HPLC with UV Detection

This method is suitable for the quantification of this compound in bulk materials and simple formulations where high sensitivity is not the primary requirement.

Experimental Protocol

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical gradient could be 20% to 80% acetonitrile over 10 minutes. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV at an appropriate wavelength (e.g., 270-280 nm, to be determined by UV scan).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase initial composition (e.g., 20% acetonitrile in water with 0.1% formic acid).

  • Calibration Standards: Prepare a series of calibration standards by further diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

Method 2: Reversed-Phase HPLC with Fluorescence Detection (Post-Derivatization)

For trace-level quantification, pre-column derivatization with o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) is recommended to form highly fluorescent derivatives.[2]

Experimental Protocol

1. Derivatization Procedure (Online using Autosampler):

  • The derivatization reaction can be performed online in the HPLC autosampler.[3]

  • Mix the sample solution with a borate buffer (pH ~10) and the derivatization reagent (e.g., OPA/3-mercaptopropionic acid).[3]

  • After a short reaction time (typically 1-5 minutes) at room temperature, the derivatized sample is injected into the HPLC system.[3]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of a phosphate buffer (e.g., 50 mM KH2PO4, pH 4.6) and a mixture of acetonitrile and methanol.[3]

  • Flow Rate: 1.0 - 1.5 mL/min.[3]

  • Column Temperature: 35-40°C.[3][4]

  • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatization reagent (e.g., Ex: 230 nm, Em: 450 nm for OPA derivatives).[3]

  • Injection Volume: 10 µL.

Quantitative Data Summary (Based on Analogous Compounds)

ParameterHPLC-UV (for 2,4-Difluorophenol)HPLC-FLD (for Amino Acids)
Linearity (R²)> 0.999[5][6]≥ 0.99[3]
Limit of Detection (LOD)0.01 - 0.1 µg/mL[6]0.13 - 0.37 pM[3]
Limit of Quantification (LOQ)0.03 - 0.5 µg/mL[6]-
Accuracy (% Recovery)98 - 102%[5][6]70 - 109%[3]
Precision (%RSD)< 2%[5][6]< 2.35%[3]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Standard Weigh Reference Standard Dissolve_Standard Dissolve in Mobile Phase (Stock Solution) Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Dilute Prepare Calibration Standards Dissolve_Standard->Dilute Filter Filter Sample Solution (0.45 µm) Dissolve_Sample->Filter Inject Inject into HPLC System Dilute->Inject Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV or Fluorescence Detection Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Analyte in Sample Detect->Quantify Cal_Curve->Quantify

Caption: General workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the polar nature of the amino and hydroxyl groups in this compound, derivatization is necessary to increase its volatility and thermal stability for GC analysis.[7] Silylation is a common and effective derivatization method.

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Extraction: For complex matrices, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte. For aqueous samples, adjust the pH to 8-9 and extract with a suitable organic solvent like ethyl acetate.[7]

  • Drying: Dry the extract over anhydrous sodium sulfate.[7]

  • Derivatization (Silylation):

    • Evaporate the solvent from the extract under a gentle stream of nitrogen.

    • Add a silylation reagent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and a suitable solvent (e.g., acetonitrile or pyridine).[7]

    • Heat the mixture (e.g., at 70-100°C for 60 minutes) to complete the reaction.[7]

    • Cool to room temperature before GC-MS analysis.

2. GC-MS Conditions:

  • GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

  • Injection Mode: Splitless injection at 280°C.[8]

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.[7]

  • MS Ion Source Temperature: 230°C.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.

Quantitative Data Summary (Based on Analogous Compounds)

ParameterGC-MS (for 2,4-Difluorophenol)
Linearity (R²)> 0.998[6]
Limit of Detection (LOD)0.05 - 100 ng/L (with derivatization)[6]
Limit of Quantification (LOQ)0.1 - 200 ng/L (with derivatization)[6]
Accuracy (% Recovery)90 - 110%[6]
Precision (%RSD)< 15%[6]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep 1. Sample Preparation & Derivatization cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing Extract Extraction (LLE or SPE) Dry_Extract Dry Extract Extract->Dry_Extract Evaporate Evaporate Solvent Dry_Extract->Evaporate Derivatize Add Silylation Reagent & Heat Evaporate->Derivatize Inject Inject into GC-MS System Derivatize->Inject Separate Gas Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Analyte in Sample Detect->Quantify Cal_Curve->Quantify

Caption: General workflow for the GC-MS analysis of this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid method for quantification, particularly for in-process control or when chromatographic techniques are not available. This method is best suited for samples where this compound is the primary absorbing species and the sample matrix has minimal interference.

Experimental Protocol

1. Method Principle: This method is based on measuring the absorbance of the sample at the wavelength of maximum absorption (λmax) of this compound. For mixtures containing other interfering phenols, derivative spectrophotometry can be employed to resolve overlapping spectra.[9]

2. Instrument and Reagents:

  • A double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Ethanol or other suitable UV-transparent solvent.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of known concentration (e.g., 100 µg/mL) of this compound in the chosen solvent.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-20 µg/mL).

  • Sample Preparation: Dissolve a known amount of the sample in the solvent to obtain a concentration within the calibration range.

4. Measurement:

  • Determine the λmax of this compound by scanning a standard solution across the UV-Vis range (e.g., 200-400 nm).

  • Measure the absorbance of the blank (solvent), calibration standards, and sample solutions at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Data Summary (Based on Analogous Compounds)

ParameterUV-Vis Spectrophotometry (for 2-amino-4-chlorophenol)
Linearity Range1 - 20 µg/mL[10]
Limit of Detection (LOD)0.2 µg/mL[10]
Limit of Quantification (LOQ)0.6 µg/mL[10]
Accuracy (% Recovery)100.58 ± 0.89%[10]

Logical Relationship: Method Selection

Method_Selection Start Start: Need to Quantify This compound Matrix What is the sample matrix? Start->Matrix Sensitivity What is the required sensitivity? Matrix->Sensitivity Complex Matrix UV_Vis UV-Vis Spectrophotometry Matrix->UV_Vis Simple Matrix (e.g., pure substance) HPLC_UV HPLC-UV Sensitivity->HPLC_UV Moderate HPLC_FLD HPLC-FLD (with Derivatization) Sensitivity->HPLC_FLD High (Trace Levels) GC_MS GC-MS (with Derivatization) Sensitivity->GC_MS High (Trace Levels)

Caption: Decision tree for selecting an analytical method for this compound.

References

Application Notes and Protocols for the Analysis of 2-Amino-4,5-difluorophenol by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like 2-Amino-4,5-difluorophenol is critical for ensuring the quality and consistency of final products. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is a suitable approach. The methodology presented here is adapted from established methods for similar fluorinated phenolic compounds.[1]

Experimental Protocol: HPLC

1. System Preparation:

  • Ensure all solvent reservoirs are filled with the appropriate mobile phases.

  • Prime the pumps to eliminate any air bubbles from the system.

  • Set the column temperature and allow the system to equilibrate with the initial mobile phase composition for at least 30 minutes, or until a stable baseline is achieved.[1]

2. Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1 - 100 µg/mL).[1]

3. Sample Preparation:

  • Accurately weigh a sample containing an estimated 10 mg of this compound into a 100 mL volumetric flask.

  • Follow the same dissolution and dilution steps as for the standard solution.

  • Filter the final solution through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.[1]

4. Analysis:

  • Create a sequence in the chromatography data system (CDS) software that includes blanks, calibration standards, and samples.

  • Inject the prepared samples and standards according to the defined sequence.

5. Data Processing:

  • Integrate the chromatographic peak corresponding to this compound.

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Quantify the amount of this compound in the samples by using the regression equation derived from the calibration curve.[1]

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Hypothetical Method Validation Summary
ParameterExpected Result
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Gas Chromatography (GC) Method

Due to the polar nature of the amino and hydroxyl groups, direct GC analysis of this compound is challenging. These functional groups can lead to poor peak shape and thermal degradation. Therefore, a derivatization step is necessary to increase the volatility and thermal stability of the analyte.[2][3] Silylation is a common derivatization technique for compounds with active hydrogens.[4]

Experimental Protocol: GC

1. Derivatization (Silylation):

  • Pipette an appropriate volume of the sample or standard solution into a reaction vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a suitable solvent (e.g., acetonitrile).[3]

  • Seal the vial and heat at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.[2]

  • Cool the vial to room temperature before injection.

2. System Preparation:

  • Ensure the carrier gas is flowing at the correct rate.

  • Set the injector, transfer line, and detector temperatures.

  • Equilibrate the column with the initial oven temperature until a stable baseline is achieved.

3. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare samples by dissolving them in a suitable solvent.

  • Derivatize both standards and samples as described above.

4. Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.[3]

5. Data Processing:

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • Generate a calibration curve from the derivatized standards.

  • Quantify the derivatized analyte in the samples using the calibration curve.

Chromatographic Conditions
ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Mass Spectrometer (MS)
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Scan Range 50 - 500 m/z
Hypothetical Method Validation Summary
ParameterExpected Result
Linearity (R²) > 0.998
Range 0.5 - 50 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Dilution B->C D Filtration C->D E Injection D->E F Chromatographic Separation E->F G UV Detection F->G H Peak Integration G->H I Calibration Curve H->I J Quantification I->J

Caption: HPLC analysis workflow for this compound.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample/Standard Aliquot B Evaporation A->B C Addition of Silylating Agent B->C D Heating C->D E Injection D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Peak Identification G->H I Calibration Curve H->I J Quantification I->J

Caption: GC-MS analysis workflow with derivatization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-4,5-difluorophenol synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Problem 1: Low Yield in the Nucleophilic Aromatic Substitution (SNAr) Step to form the Nitrophenol Intermediate

Question: We are experiencing a low yield during the nucleophilic aromatic substitution reaction to produce the 2-hydroxy-4,5-difluoronitrobenzene intermediate. What are the potential causes and solutions?

Answer: Low yields in this SNAr step can often be attributed to several factors. Below is a summary of potential causes and recommended actions.

Potential CauseRecommended ActionExpected Outcome
Insufficient Ring Activation Ensure the starting material has a strongly electron-withdrawing group (like a nitro group) positioned ortho or para to the fluorine atom being substituted.Increased electrophilicity of the aromatic ring, facilitating nucleophilic attack.
Poor Nucleophile If using a hydroxyl source like water or an alcohol, employ a strong base (e.g., KOH, NaOH, or K₂CO₃) to generate a more potent nucleophile (hydroxide or alkoxide).Enhanced rate of nucleophilic addition.
Inappropriate Solvent Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).Stabilization of the Meisenheimer complex intermediate, leading to a lower activation energy.[1]
Suboptimal Temperature The reaction may require heating to proceed at a reasonable rate. Experiment with a temperature range of 50-150 °C, monitoring for decomposition.Increased reaction kinetics.
Formation of Side Products The formation of diaryl ether byproducts can occur. Use a phase-transfer catalyst to improve the reaction selectivity and rate.Minimized side reactions and increased yield of the desired product.
Problem 2: Incomplete Reduction of the Nitro Group

Question: Our catalytic hydrogenation of the 2-hydroxy-4,5-difluoronitrobenzene intermediate is incomplete, resulting in a mixture of starting material and product. How can we drive the reaction to completion?

Answer: Incomplete reduction is a common issue in catalytic hydrogenation. The following table outlines potential causes and their solutions.

Potential CauseRecommended ActionExpected Outcome
Catalyst Inactivity Use a fresh batch of Palladium on carbon (Pd/C) catalyst. Ensure the catalyst is not old or has been improperly stored. The catalyst loading can be increased (e.g., from 5 mol% to 10 mol%).A more active catalyst will increase the reaction rate and conversion.
Insufficient Hydrogen Pressure Increase the hydrogen pressure. While some reductions proceed at atmospheric pressure, others may require higher pressures (e.g., 50-500 psi).Increased concentration of hydrogen available for the reaction, driving it to completion.
Catalyst Poisoning Purify the nitrophenol intermediate before the reduction step to remove any potential catalyst poisons, such as sulfur-containing compounds.Removal of impurities that can deactivate the palladium catalyst.
Inadequate Reaction Time or Temperature Increase the reaction time and/or gently warm the reaction mixture (e.g., to 40-60 °C) if the reaction is sluggish at room temperature.Improved reaction kinetics to ensure complete conversion.
Poor Mass Transfer Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen gas.Enhanced reaction rate by overcoming mass transfer limitations.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A1: A prevalent and logical synthetic strategy involves a two-step process. The first step is a nucleophilic aromatic substitution (SNAr) on a suitable precursor, such as 1,2,4-trifluoro-5-nitrobenzene, to introduce a hydroxyl or a protected hydroxyl group. The second step is the reduction of the nitro group to an amine, typically via catalytic hydrogenation.[2]

Q2: Why is temperature control important during the nucleophilic aromatic substitution step?

A2: Temperature control is crucial for several reasons. A temperature that is too low may result in a very slow or stalled reaction. Conversely, excessively high temperatures can lead to the formation of unwanted side products, such as diaryl ethers or decomposition of the starting material or product, ultimately reducing the overall yield.

Q3: What are the common side reactions to be aware of during the synthesis?

A3: In the SNAr step, the primary side reaction is the formation of isomeric products if there are multiple reactive sites, or the formation of diaryl ethers. During the reduction of the nitro group, side reactions can include the formation of nitroso or hydroxylamine intermediates if the reduction is incomplete. Over-reduction is also a possibility, though less common for aromatic nitro groups under standard conditions.

Q4: How can the progress of the reactions be monitored?

A4: The progress of both the SNAr and the reduction steps can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the determination of the consumption of the starting material and the formation of the product, helping to decide the optimal reaction time.

Q5: What are the recommended purification methods for the final product, this compound?

A5: The final product can be purified by column chromatography on silica gel. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) is also a viable method for obtaining a high-purity product. The choice of purification method will depend on the nature and quantity of any impurities present.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established methodologies for similar compounds and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 2-Hydroxy-4,5-difluoronitrobenzene (via SNAr)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-trifluoro-5-nitrobenzene (1.0 eq) in a polar aprotic solvent like DMF or DMSO.

  • Addition of Base: Add powdered anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Hydroxyl Source: Slowly add benzyl alcohol (1.2 eq) to act as a protected hydroxyl source.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the protected nitrophenol.

Step 2: Synthesis of this compound (via Reduction)
  • Deprotection (if necessary): If a protected hydroxyl group was used, it must be deprotected. For a benzyl group, this can often be achieved concurrently with the nitro group reduction.

  • Reaction Setup: Dissolve the 2-(benzyloxy)-4,5-difluoronitrobenzene (1.0 eq) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature overnight.

  • Work-up: Upon completion of the reaction (monitored by TLC), carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Data Presentation

The following tables provide hypothetical quantitative data to illustrate the effect of different reaction conditions on the yield of the two main steps in the synthesis of this compound.

Table 1: Optimization of the Nucleophilic Aromatic Substitution Step

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetonitrile801245
2K₂CO₃DMF80875
3K₂CO₃DMSO80682
4NaOHDMF80868 (with side products)
5K₂CO₃DMF601265
6K₂CO₃DMF100678

Table 2: Optimization of the Nitro Group Reduction Step

EntryCatalystSolventH₂ Pressure (atm)Temperature (°C)Time (h)Yield (%)
110% Pd/CEthanol1252485
210% Pd/CMethanol1252490
35% Pd/CMethanol1252475
410% Pd/CMethanol4251295
5Raney NiMethanol4501288

Visualizations

SynthesisWorkflow Start 1,2,4-Trifluoro- 5-nitrobenzene SNAr Nucleophilic Aromatic Substitution (SNAr) - Benzyl Alcohol - K₂CO₃, DMF, 80-100°C Start->SNAr Intermediate 2-(Benzyloxy)-4,5- difluoronitrobenzene SNAr->Intermediate Reduction Catalytic Hydrogenation - 10% Pd/C, H₂ - Methanol, RT Intermediate->Reduction Product 2-Amino-4,5- difluorophenol Reduction->Product

Caption: Synthetic workflow for this compound.

TroubleshootingSNAr Problem Low Yield in SNAr Step Cause1 Poor Nucleophile? Problem->Cause1 Cause2 Suboptimal Solvent? Problem->Cause2 Cause3 Incorrect Temperature? Problem->Cause3 Solution1 Use Strong Base (e.g., KOH, NaOH) Cause1->Solution1 Yes Solution2 Use Polar Aprotic Solvent (e.g., DMF, DMSO) Cause2->Solution2 Yes Solution3 Optimize Temperature (e.g., 80-120°C) Cause3->Solution3 Yes

Caption: Troubleshooting logic for the SNAr step.

TroubleshootingReduction Problem Incomplete Reduction Cause1 Catalyst Issue? Problem->Cause1 Cause2 Insufficient H₂ Pressure? Problem->Cause2 Cause3 Catalyst Poisoning? Problem->Cause3 Solution1 Use Fresh Catalyst / Increase Loading Cause1->Solution1 Yes Solution2 Increase H₂ Pressure Cause2->Solution2 Yes Solution3 Purify Starting Material Cause3->Solution3 Yes

Caption: Troubleshooting logic for the reduction step.

References

Technical Support Center: Purification of Crude 2-Amino-4,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-Amino-4,5-difluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities in crude this compound typically originate from the synthesis process. Common impurities can be categorized as follows:

  • Organic Impurities : These are the most prevalent and can include unreacted starting materials, intermediates, and by-products from side reactions.[1] For instance, if the synthesis involves the reduction of a nitro-group, residual starting material (e.g., 2-nitro-4,5-difluorophenol) may be present. Isomeric aminophenols are also common by-products.[1]

  • Inorganic Impurities : These can arise from reagents, catalysts (e.g., palladium on carbon), and salts formed during the reaction or work-up steps.[1]

  • Degradation Products : Aminophenols are susceptible to oxidation, especially when exposed to air and light, leading to the formation of colored polymeric products like quinoid structures.[2]

Q2: Why is my this compound sample discolored (e.g., pink, brown, or black)?

A2: Discoloration in aminophenols is almost always due to oxidation.[2] The amino and hydroxyl groups on the aromatic ring make the compound highly susceptible to air and light oxidation, which forms highly colored quinoid-type structures. To prevent this, it is critical to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification, drying, and storage.[2] Using degassed solvents and storing the final product in a cool, dark place can also help maintain its stability.[2]

Q3: What are the recommended storage conditions for purified this compound?

A3: To minimize degradation, purified this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It is best kept in a cool (2-8°C), dark, and dry environment to prevent oxidation and moisture-related degradation.

Q4: Which purification technique is best for my crude sample, recrystallization or column chromatography?

A4: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities, as well as the scale of the purification.

  • Recrystallization is effective for removing small amounts of impurities from a solid sample, especially if the impurities have significantly different solubility profiles from the desired product. It is a cost-effective and scalable method for obtaining high-purity crystalline material.[3]

  • Column Chromatography is a more powerful technique for separating complex mixtures or when impurities have similar properties to the product.[4] It is ideal for separating isomers or other closely related by-products that cannot be removed by recrystallization. However, it is generally more time-consuming and uses larger volumes of solvent.[5]

Troubleshooting Guide: Recrystallization

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield - The chosen solvent is too good, even at low temperatures.- Too much solvent was used.- Premature crystallization during hot filtration.- Select a solvent system where the compound has lower solubility at cold temperatures.- Use the minimum amount of hot solvent to dissolve the crude product.- Preheat the filtration apparatus (funnel, flask) to prevent cooling.
Product "Oils Out" - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated with impurities.- Choose a solvent with a lower boiling point.- Try a different solvent system or pre-purify by another method (e.g., a quick filtration through a silica plug) to remove some impurities first.
No Crystals Form - The solution is not sufficiently supersaturated.- The cooling process is too rapid.- Scratch the inside of the flask with a glass rod at the solvent line.- Add a seed crystal of the pure compound.- Evaporate some of the solvent to increase concentration.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[3]
Product is Still Colored - Colored impurities are co-crystallizing with the product.- Oxidation occurred during the process.- Add a small amount of activated charcoal to the hot solution and then filter it hot to remove colored impurities.[6]- Perform the recrystallization using degassed solvents and under an inert atmosphere.

Troubleshooting Guide: Column Chromatography

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - The eluent system is not optimal.- The column was not packed properly.- The sample band was too broad.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.[4]- Ensure the column is packed uniformly without air bubbles or cracks.[7]- Dissolve the sample in the minimum amount of solvent and load it carefully onto the column as a narrow band.[8]
Compound Won't Elute - The eluent is not polar enough.- Gradually increase the polarity of the eluent system (gradient elution).[5]
Compound Elutes Too Fast - The eluent is too polar.- Start with a less polar solvent system.[8]
Column Bed Cracks - The column ran dry.- The packing was not allowed to settle properly.- Always maintain the solvent level above the top of the stationary phase.[7]- Allow the silica slurry to settle completely during packing. Gently tap the column to ensure even packing.[7]

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection : Test the solubility of the crude product in various solvents (e.g., water, ethanol, toluene, ethyl acetate/hexane mixtures) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal (approx. 1-2% by weight) and heat the mixture at reflux for 5-10 minutes.

  • Hot Filtration : Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization : Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[3]

  • Isolation and Drying : Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.[2]

Protocol 2: Flash Column Chromatography of this compound

  • Solvent System Selection : Using TLC, determine an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that gives the target compound an Rf value of approximately 0.2-0.4 and separates it from major impurities.[4]

  • Column Packing : Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[7] The solvent level should always remain above the silica bed.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica gel. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[9]

  • Elution : Begin eluting with the chosen solvent system. Collect fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.[5]

  • Fraction Analysis : Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Isolation : Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Quantitative Data

Disclaimer: The following data is illustrative and representative of typical purification outcomes for aminophenol compounds. Actual results may vary based on the specific nature and quantity of impurities in the crude sample.

Table 1: Illustrative Comparison of Purification Techniques

ParameterRecrystallizationColumn Chromatography
Starting Purity (Crude) 85%85%
Final Purity >98%>99%
Typical Yield 70-85%60-80%
Solvent Consumption ModerateHigh
Time Required 2-4 hours4-8 hours
Scalability HighLow to Moderate

Table 2: Potential Solvent Systems for Purification

TechniqueSolvent SystemRationale
Recrystallization Toluene/HexaneGood for moderately polar compounds. Toluene dissolves the compound when hot, and adding hexane as an anti-solvent induces crystallization upon cooling.
Recrystallization Ethanol/WaterA common polar system. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy, then reheated to clarify and cooled slowly.[10]
Column Chromatography Ethyl Acetate/HexanesA standard system for separating compounds of moderate polarity. The ratio is adjusted based on TLC results.
Column Chromatography Dichloromethane/MethanolA more polar system for compounds that do not move sufficiently in ethyl acetate/hexanes. A small percentage of methanol (1-5%) is often sufficient.

Diagrams and Workflows

G cluster_workflow General Purification Workflow Crude Crude this compound Analysis Analyze Crude Purity (TLC, HPLC, NMR) Crude->Analysis Decision Choose Purification Method Analysis->Decision Recrystal Recrystallization Decision->Recrystal High initial purity, distinct solubility Column Column Chromatography Decision->Column Complex mixture, similar impurities Pure Pure Product Recrystal->Pure Column->Pure Final_Analysis Analyze Final Purity & Characterize Pure->Final_Analysis

Caption: General workflow for the purification of this compound.

G cluster_troubleshooting Recrystallization Troubleshooting Logic Start Problem: No Crystals Form Upon Cooling Check_Conc Is solution clear or cloudy? Start->Check_Conc Too_Dilute Solution is too dilute Check_Conc->Too_Dilute Clear Action_Cool Action: Cool longer / colder Check_Conc->Action_Cool Cloudy Action_Evap Action: Evaporate some solvent Too_Dilute->Action_Evap Induce Induce Crystallization Action_Evap->Induce Action_Cool->Induce Action_Scratch Action: Scratch flask Induce->Action_Scratch Try 1st Action_Seed Action: Add seed crystal Induce->Action_Seed Try 2nd Success Crystals Form Action_Scratch->Success Action_Seed->Success

References

common side reactions and byproducts in 2-Amino-4,5-difluorophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Amino-4,5-difluorophenol, focusing on the common method of catalytic hydrogenation of 4,5-difluoro-2-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and industrially scalable method is the catalytic hydrogenation of a 4,5-difluoro-2-nitrophenol precursor. This reaction typically involves a metal catalyst, such as palladium on carbon (Pd/C) or platinum, and a source of hydrogen.

Q2: What are the primary intermediates that can be formed during the reduction of the nitro group?

A2: The reduction of an aromatic nitro group is a stepwise process. Key intermediates include the corresponding nitroso and hydroxylamine compounds.[1][2][3] Under certain conditions, these intermediates can accumulate or react further to form dimeric byproducts.[4]

Q3: Why is my final product discolored (e.g., brown, pink, or dark)?

A3: Discoloration in the final product is often due to the presence of oxidized byproducts or residual dimeric impurities. Azoxy and azo compounds, formed from the condensation of intermediates, are highly colored.[1][4][5] Exposure of the aminophenol product to air can also lead to oxidation and color formation.

Q4: Can other functional groups on the aromatic ring be affected during catalytic hydrogenation?

A4: While catalytic hydrogenation is generally selective for the nitro group, other functional groups can sometimes be affected. A key concern with halogenated compounds is the potential for dehalogenation. However, the carbon-fluorine bond is generally stable under typical nitro group hydrogenation conditions, especially when using catalysts like palladium on carbon (Pd/C).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete Reaction: Insufficient reaction time, low hydrogen pressure, or deactivated catalyst.- Monitor the reaction by TLC or HPLC to ensure full conversion of the starting material.- Increase hydrogen pressure within safe limits of the reactor.- Use fresh, high-quality catalyst. Ensure the catalyst was not exposed to poisons (e.g., sulfur compounds).
Catalyst Poisoning: Impurities in the starting material or solvent.- Use high-purity starting materials and solvents.- Pre-treat solvents if necessary.
Presence of Multiple Byproducts in Final Product Formation of Intermediates and Dimeric Byproducts: Non-optimized reaction conditions (temperature, pressure, solvent).- Optimize reaction temperature and pressure. Lower temperatures can sometimes reduce side reactions.- The choice of solvent can influence the reaction pathway.[2]- The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates and the subsequent formation of azo or azoxy compounds.[4]
Dehalogenation: Aggressive reaction conditions or inappropriate catalyst choice.- Use a milder catalyst if dehalogenation is observed. Raney nickel can sometimes be an alternative to Pd/C to avoid dehalogenation of chlorides and bromides, though fluorine is less susceptible.[5]- Avoid excessively high temperatures or prolonged reaction times.
Difficulty in Isolating Pure Product Co-precipitation of Byproducts: Similar solubility profiles of the product and impurities.- Implement a purification strategy involving pH adjustment. Aminophenols have different solubilities in acidic and basic solutions compared to neutral byproducts.[6][7]- Perform recrystallization from a suitable solvent system.
Product Oxidation: Exposure of the aminophenol to air during workup and isolation.- Conduct the workup and filtration under an inert atmosphere (e.g., nitrogen or argon).[8]- Use degassed solvents for extraction and recrystallization.

Impact of Reaction Conditions on Byproduct Formation

Reaction Condition Effect on Byproduct Formation
Temperature Higher temperatures can accelerate the reaction but may also promote side reactions, including the formation of dimeric (azo/azoxy) byproducts and potential dehalogenation.
Hydrogen Pressure Low hydrogen pressure may lead to incomplete reduction and the accumulation of nitroso and hydroxylamine intermediates.
Catalyst Type & Loading The choice of catalyst (e.g., Pd, Pt, Ni) and its support can influence selectivity. Insufficient catalyst loading can result in slow or incomplete reactions.
Solvent The solvent can affect the solubility of hydrogen and the substrate, influencing reaction rates and potentially the product/byproduct profile.
pH (in aqueous media) The pH of the reaction medium can be critical, especially in transfer hydrogenation or when dealing with acidic or basic substrates.

Experimental Protocols

Representative Protocol for Catalytic Hydrogenation of 4,5-Difluoro-2-nitrophenol

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and scales. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reactor Setup: To a hydrogenation reactor, add 4,5-difluoro-2-nitrophenol (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Inerting: Seal the reactor and purge the system several times with nitrogen or argon to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the catalyst (e.g., 5-10 wt% Palladium on Carbon, ~1-5 mol%).

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by TLC or HPLC until the starting material is fully consumed.

  • Workup: Once the reaction is complete, carefully depressurize the reactor and purge with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system or by acid-base extraction to remove non-basic impurities.

Visualizing the Reaction Pathway

The following diagram illustrates the synthetic pathway from the nitrophenol precursor to the desired aminophenol, including the formation of common side products.

Synthesis_Pathway Start 4,5-Difluoro-2-nitrophenol Nitroso Nitroso Intermediate Start->Nitroso +H2, -H2O Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Azoxy Azoxy Byproduct (Colored) Nitroso->Azoxy Condensation with Hydroxylamine Product This compound Hydroxylamine->Product +H2, -H2O Hydroxylamine->Azoxy Azo Azo Byproduct (Colored) Azoxy->Azo Reduction

References

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-4,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Amino-4,5-difluorophenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and practical method for the synthesis of this compound is the reduction of its corresponding nitro precursor, 4,5-Difluoro-2-nitrophenol. This transformation can be achieved through various reduction methods, with catalytic hydrogenation being a common and efficient choice.

Q2: How can I monitor the progress of the reduction reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material (4,5-Difluoro-2-nitrophenol) from the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.[1]

Q3: My final product, this compound, is discolored. What is the likely cause and how can I prevent it?

A3: Discoloration of aminophenols is typically due to oxidation. These compounds can be sensitive to air and light, leading to the formation of colored polymeric quinoid-type structures. To minimize discoloration, it is crucial to perform the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Storing the final product in a cool, dark place, and under an inert atmosphere is also recommended.

Q4: What are some common side reactions to be aware of during the synthesis of this compound?

A4: Potential side reactions during the reduction of 4,5-Difluoro-2-nitrophenol may include incomplete reduction, leading to the formation of nitroso or hydroxylamino intermediates. Over-reduction is less common for this specific transformation but can occur under harsh conditions. Additionally, the presence of fluorine atoms on the aromatic ring might influence its reactivity, though specific side reactions related to the fluorine substituents in this context are not widely reported.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Yield Inactive Catalyst: The catalyst (e.g., Pd/C) may have lost its activity due to improper storage or handling.Use a fresh batch of catalyst. Ensure the catalyst is handled under an inert atmosphere as much as possible.
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or hydrogen pressure (for catalytic hydrogenation).Increase the reaction time and monitor by TLC until the starting material is consumed. If using catalytic hydrogenation, ensure adequate hydrogen pressure and good stirring to facilitate mass transfer.
Poor Quality Starting Material: The purity of the starting 4,5-Difluoro-2-nitrophenol may be low.Purify the starting material before use, for example, by recrystallization.
Product is Difficult to Purify Presence of Hard-to-Remove Impurities: Side products with similar polarity to the desired product may have formed.Optimize the reaction conditions to minimize side product formation. For purification, consider column chromatography with a carefully selected eluent system. Recrystallization from a suitable solvent system can also be effective.
Product Oxidation: The product may be oxidizing during work-up and purification.As mentioned in the FAQs, handle the product under an inert atmosphere and avoid prolonged exposure to air and light.
Reaction Stalls Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst in catalytic hydrogenation.Ensure the use of high-purity starting materials and solvents. Pre-treating the reaction mixture with activated carbon before adding the catalyst can sometimes help remove catalyst poisons.
Insufficient Reducing Agent: In the case of chemical reduction (e.g., with SnCl₂ or Na₂S), an insufficient amount of the reducing agent was used.Use a larger excess of the reducing agent.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the reduction of 4,5-Difluoro-2-nitrophenol.

Method 1: Catalytic Hydrogenation

This method is analogous to the synthesis of similar aminophenols and is generally preferred for its clean reaction profile and easier product isolation.

Materials:

  • 4,5-Difluoro-2-nitrophenol

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite)

Procedure:

  • In a hydrogenation vessel, dissolve 4,5-Difluoro-2-nitrophenol (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate) to the solution under a stream of inert gas.

  • Seal the vessel and purge it with inert gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by TLC.

  • Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Method 2: Chemical Reduction with Sodium Sulfide

This protocol is adapted from the synthesis of 2-amino-4-nitrophenol from 2,4-dinitrophenol and offers an alternative to catalytic hydrogenation.

Materials:

  • 4,5-Difluoro-2-nitrophenol

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) or fused sodium sulfide

  • Ammonium chloride (NH₄Cl)

  • Concentrated aqueous ammonia

  • Water

  • Glacial acetic acid

  • Activated carbon (Norit)

Procedure:

  • In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, suspend 4,5-Difluoro-2-nitrophenol (1.0 eq) in water.

  • Add ammonium chloride and a small amount of concentrated aqueous ammonia to the mixture.

  • Heat the mixture to approximately 70-85°C with stirring.

  • Once the desired temperature is reached, turn off the heating and add sodium sulfide in portions, monitoring the temperature to keep it within the 80-85°C range. The reaction is exothermic.

  • After the addition is complete, heat the mixture at 85°C for an additional 15-30 minutes.

  • Filter the hot reaction mixture to remove any insoluble materials.

  • Cool the filtrate to allow the product to crystallize.

  • Collect the crystals by filtration and press them dry.

  • For further purification, dissolve the crude product in boiling water, treat with activated carbon, filter while hot, and then acidify the filtrate with glacial acetic acid to precipitate the purified this compound.

  • Collect the purified crystals by filtration and dry them in a vacuum oven.

Quantitative Data Summary

Starting MaterialProductReduction MethodCatalyst/ReagentSolventTemperaturePressureTimeYieldPurityReference
4-Nitro-2,6-difluorophenol4-Amino-2,6-difluorophenolCatalytic Hydrogenation5% Pd/CMethanol60-70°C0.3-0.4 MPa3-5 h89.7%95.3%[2]
4-Nitro-2,6-difluorophenol4-Amino-2,6-difluorophenolCatalytic Hydrogenation10% Pd/CMethanol/Water60-70°C2250-3000 Torr-90.1%95.8%[2]
2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene4-Amino-2,6-difluorophenolCatalytic Hydrogenation10% Pd/CEthanolRoom Temp.1 atmOvernight95%-[2]

Visualizations

Experimental Workflow for Catalytic Hydrogenation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 4,5-Difluoro-2-nitrophenol in Solvent start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst purge_inert Purge with Inert Gas add_catalyst->purge_inert purge_h2 Purge with H₂ purge_inert->purge_h2 pressurize Pressurize with H₂ purge_h2->pressurize react Stir and React pressurize->react vent Vent H₂ and Purge react->vent filter Filter off Catalyst vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Crude Product concentrate->purify end End purify->end

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of This compound check_completion Is the reaction complete (check by TLC/LC-MS)? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes troubleshoot_incomplete Increase reaction time, temperature, or hydrogen pressure. incomplete->troubleshoot_incomplete check_catalyst Is the catalyst fresh and active? complete->check_catalyst inactive_catalyst Inactive Catalyst check_catalyst->inactive_catalyst No active_catalyst Catalyst is Active check_catalyst->active_catalyst Yes troubleshoot_catalyst Use fresh catalyst. Ensure proper handling. inactive_catalyst->troubleshoot_catalyst check_sm_purity Is the starting material pure? active_catalyst->check_sm_purity impure_sm Impure Starting Material check_sm_purity->impure_sm No pure_sm Starting Material is Pure check_sm_purity->pure_sm Yes troubleshoot_sm Purify starting material before reaction. impure_sm->troubleshoot_sm end Consider alternative reduction methods. pure_sm->end

Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: 2-Amino-4,5-difluorophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and answers to frequently asked questions for reactions involving 2-Amino-4,5-difluorophenol. This versatile building block is crucial for synthesizing complex molecules, particularly fluorinated benzoxazoles, which are of significant interest in medicinal chemistry.

Section 1: Compound Properties and Stability

Before beginning any reaction, it is critical to understand the properties and stability of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 163734-01-8[1]
Molecular Formula C₆H₅F₂NO
Molecular Weight 145.11 g/mol [2]
Appearance Typically a solid (e.g., Light brown to brown)
Storage Store at 2-8°C, sealed in a dry place.[2] For long-term stability, store under an inert atmosphere (e.g., nitrogen) and protect from light.
Stability FAQs

Q1: My this compound has turned dark brown. Is it still usable?

A: A color change to brown or reddish-brown often indicates oxidation. Aminophenols are susceptible to oxidation, especially when exposed to air.[3][4] While minor discoloration may not affect all reactions, it is highly recommended to assess the purity via an analytical technique like HPLC or NMR before use in sensitive applications. For best results, use material from a freshly opened container or consider purification by recrystallization if the impurity level is significant. To prevent this, always store the compound under an inert atmosphere and protected from light.[3]

Q2: What are the known incompatibilities of this compound?

A: Like other aminophenols, this compound is incompatible with strong oxidizing agents and strong bases.[4] Contact with these reagents can lead to rapid degradation, polymerization, or vigorous, exothermic reactions. Reactions should be planned to avoid these combinations or to control them carefully (e.g., by using milder bases or controlled addition at low temperatures).

Section 2: Troubleshooting Common Reactions: Benzoxazole Synthesis

A primary application of this compound is the synthesis of 6,7-difluorobenzoxazoles. This typically involves condensation with a carboxylic acid or its derivative, followed by intramolecular cyclization.[5]

Problem 1: Low or No Product Yield

Q: I am getting a very low yield in my attempt to synthesize a 6,7-difluorobenzoxazole. What are the common causes and solutions?

A: Low yields can stem from several factors related to reagents, reaction conditions, or catalyst activity. A systematic approach is best for troubleshooting.

Troubleshooting

Possible Causes & Solutions Table:

Possible CauseRecommended Solution
Impure Starting Materials Verify the purity of this compound and the coupling partner (e.g., carboxylic acid). Impurities can inhibit the reaction or lead to side products. Use freshly opened reagents when possible.
Poor Solubility The starting materials may not be fully dissolved in the chosen solvent. Consider switching to a higher-boiling or more polar aprotic solvent like DMF, DMSO, or NMP. Gentle heating can also improve solubility.
Suboptimal Temperature The activation energy for the cyclization step might not be reached. If the reaction is sluggish at a lower temperature, try increasing it. For reactions with carboxylic acids, temperatures of 100-150°C are common.[5][6]
Insufficient Reaction Time Monitor the reaction by TLC or LC-MS. If starting material is still present, the reaction may simply need more time to go to completion.
Inactive Catalyst/Activating Agent If using a catalyst (e.g., PPA, methanesulfonic acid) or an activating agent (e.g., thionyl chloride, Tf₂O), ensure it is not old or degraded.[5][7] Use a fresh bottle or a different type of catalyst.
Atmosphere Control Aminophenols are sensitive to air oxidation.[3] Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent degradation of the starting material.
Problem 2: Multiple Side Products Observed

Q: My TLC/LC-MS shows the formation of multiple unexpected spots. What are the likely side reactions?

A: The presence of two nucleophilic sites (amine and hydroxyl) can lead to competing reactions. Oxidation and polymerization are also common issues.

Mechanism

  • O-Acylation vs. N-Acylation: While the amino group is generally more nucleophilic, O-acylation at the hydroxyl group can occur, especially if the hydroxyl group is deprotonated by a strong base. This O-acyl intermediate typically does not cyclize under the same conditions.

    • Solution: Avoid using strong bases if possible. Most benzoxazole syntheses from carboxylic acids are run under acidic or neutral conditions, which favors selective N-acylation.

  • Oxidation/Polymerization: As mentioned, aminophenols can oxidize to form colored quinone-imine type structures, which can further polymerize. This is often exacerbated by heat and exposure to air.[3]

    • Solution: Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. Use degassed solvents. Adding a mild antioxidant could be explored in difficult cases, but may interfere with the main reaction.

  • Incomplete Cyclization: The intermediate N-acyl aminophenol may be stable and fail to cyclize.

    • Solution: This points to insufficient temperature or an ineffective cyclizing/dehydrating agent. Increase the temperature or consider a stronger acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent.[6]

Section 3: Key Experimental Protocols

This section provides a generalized protocol for a common transformation. Note: This is a representative procedure and may require optimization.

Protocol: Synthesis of a 2-Substituted-6,7-difluorobenzoxazole from a Carboxylic Acid

This protocol is adapted from general procedures for benzoxazole synthesis.[5]

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.0 - 1.2 eq)

  • Polyphosphoric acid (PPA) or Methanesulfonic acid

  • Toluene or Xylene (as solvent, optional for high-temp reactions)

  • Ethyl acetate, Saturated sodium bicarbonate solution, Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and the carboxylic acid (1.1 eq).

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) with stirring. Sufficient PPA should be added to ensure the mixture remains stirrable at high temperatures.

  • Heating: Heat the reaction mixture to 130-150°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots, quenching them in a basic solution (e.g., NaHCO₃), extracting with ethyl acetate, and spotting on a TLC plate. The reaction is typically complete in 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of ice water with vigorous stirring.

  • Neutralization & Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the pure 2-substituted-6,7-difluorobenzoxazole.

Workflow

Section 4: Frequently Asked Questions (FAQs)

Q: Which functional group on this compound is more reactive?

A: In general, the amino group (-NH₂) is a stronger nucleophile than the hydroxyl group (-OH) under neutral or acidic conditions. Therefore, reactions with electrophiles like acyl chlorides or activated carboxylic acids will preferentially occur at the nitrogen atom. However, under strongly basic conditions, the hydroxyl group can be deprotonated to form a phenoxide (-O⁻), which is a very potent nucleophile and can lead to O-alkylation or O-acylation.

Q: How do the two fluorine atoms affect the molecule's reactivity?

A: The fluorine atoms are strongly electron-withdrawing. This has several effects:

  • Increased Acidity of Phenol: The hydroxyl group is more acidic compared to a non-fluorinated phenol, meaning it can be deprotonated more easily.

  • Decreased Basicity of Amine: The amino group is less basic and less nucleophilic than in a non-fluorinated aniline due to the inductive withdrawal of electron density. This can slow down desired reactions.

  • Aromatic Ring Deactivation: The benzene ring is deactivated towards electrophilic aromatic substitution but activated towards nucleophilic aromatic substitution (though displacement of fluorine is generally difficult).

Q: What are the best practices for purifying the final benzoxazole product?

A: Column chromatography on silica gel is the most common method. A solvent system of hexanes and ethyl acetate, gradually increasing the polarity, is typically effective. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an excellent final purification step to obtain highly pure material.

References

stability issues of 2-Amino-4,5-difluorophenol under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-4,5-difluorophenol under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound?

A1: The stability of this compound is primarily influenced by three main factors:

  • Oxidation: Exposure to air (oxygen) and light can cause oxidation, leading to the formation of colored polymeric quinoid-like structures. This is a common degradation pathway for aminophenols.[1]

  • pH: The pH of the reaction medium plays a critical role. In basic conditions, the phenolic hydroxyl group is deprotonated to form a more reactive phenoxide, while in acidic conditions, the amino group can be protonated, altering its nucleophilicity and reactivity.[2] Extreme pH levels can catalyze hydrolysis and other degradation reactions.[3]

Q2: My solid this compound has developed a dark color upon storage. Is it still usable?

A2: Discoloration (e.g., turning brown or black) is a visual indicator of degradation, likely due to oxidation.[5] It is highly recommended to assess the purity of the material using analytical techniques such as HPLC before use in sensitive reactions. If the purity is compromised, purification by recrystallization or treatment with activated charcoal is advised to remove polymeric impurities.[5] Using discolored material without purification can lead to lower yields, unexpected side products, and difficulties in product isolation.[5]

Q3: I am observing unexpected side products in my reaction. Could it be due to the instability of this compound?

A3: Yes, the degradation of this compound under your specific reaction conditions is a likely cause for the formation of unexpected side products. The nature of these byproducts will depend on the reaction conditions. For instance, in the presence of oxidizing agents or air, you might form quinone-like species.[1][4] Under harsh basic or acidic conditions, or at high temperatures, other decomposition pathways may be activated.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure maximum stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6][7] It should also be protected from light and stored at refrigerated temperatures (typically 2-8°C or in a freezer at -20°C).[6][7][8]

Troubleshooting Guides

Issue 1: Low Yield in Benzoxazole Synthesis

Symptoms:

  • Significantly lower than expected yield of the desired benzoxazole product when reacting this compound with a carboxylic acid or its derivative.

  • Formation of a dark, tarry reaction mixture.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Degradation of this compound at High Temperatures Many benzoxazole syntheses require high temperatures (e.g., using polyphosphoric acid).[9] Consider if a lower reaction temperature with a more active catalyst or a longer reaction time could be employed. Monitor the reaction closely to avoid prolonged exposure to high heat.
Oxidation of the Starting Material The reaction mixture may be exposed to air at elevated temperatures, accelerating oxidation. Ensure the reaction is conducted under a strictly inert atmosphere (nitrogen or argon). Degas all solvents prior to use.
Incompatible Reaction Conditions The use of strong oxidizing agents as part of the reaction scheme is incompatible with the aminophenol moiety. If possible, choose an alternative synthetic route that avoids such reagents.
Issue 2: Discoloration of the Reaction Mixture

Symptoms:

  • The reaction mixture turns dark brown or black, even when the starting materials and solvents are initially colorless.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Air (Oxygen) Sensitivity 2-Aminophenols are notoriously sensitive to air, leading to the formation of intensely colored oxidation products.[1] Purge the reaction vessel thoroughly with an inert gas (nitrogen or argon) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.
Light Exposure Photodegradation can contribute to the formation of colored impurities, especially for reactions run over extended periods.[4] Protect the reaction from light by using amber glassware or by wrapping the reaction vessel with aluminum foil.
Presence of Trace Metal Impurities Trace metals can catalyze the oxidation of aminophenols. Use high-purity solvents and reagents. If metal catalysis is suspected, consider the addition of a chelating agent like EDTA, if compatible with your reaction chemistry.

Quantitative Data Summary

Specific quantitative stability data for this compound is not extensively available in the literature. The following table summarizes general stability information for aminophenols, which can serve as a guideline.

ParameterConditionStability ProfilePotential Degradation Products
Thermal Stability Elevated TemperaturesGenerally unstable at high temperatures, though the specific decomposition point varies.Polymeric materials, ring-opened products.
pH Stability Acidic (pH < 4)The amino group is protonated, which can inhibit some reactions but may also catalyze others like hydrolysis.Varies with reaction conditions.
pH Stability Basic (pH > 10)The phenolic group is deprotonated, increasing its nucleophilicity but also its susceptibility to oxidation.Quinone-like structures, polymerized materials.
Oxidative Stability Presence of Air/LightHighly susceptible to oxidation.[1]Colored polymeric quinoid structures.[1]

Experimental Protocols

Protocol 1: Purification of Discolored this compound by Recrystallization
  • Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but readily soluble when hot. A common choice for aminophenols is a mixture of ethanol and water.

  • Dissolution: In a flask equipped with a reflux condenser and under a nitrogen atmosphere, add the discolored this compound. Add the minimum amount of hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is still highly colored, add a small amount of activated charcoal (1-2% w/w of the aminophenol) to the hot solution.[5] Caution: Add charcoal slowly to the hot solution to avoid bumping.

  • Hot Filtration: If charcoal was used, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purity Assessment: Confirm the purity of the recrystallized product by melting point analysis and an appropriate analytical technique like HPLC.

Protocol 2: General Procedure for a Reaction Under Inert Atmosphere
  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Assembly: Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, thermometer, and nitrogen inlet) while flushing with the inert gas.

  • Reagent Addition: Add this compound and other solid reagents to the flask against a counter-flow of inert gas.

  • Solvent Addition: Add degassed solvents via a cannula or a dropping funnel. To degas a solvent, bubble a stream of nitrogen or argon through it for 15-30 minutes.

  • Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved by connecting the nitrogen line to a bubbler.

  • Work-up: Upon completion, cool the reaction mixture to room temperature before exposing it to air.

Visualizations

Stability_Factors Factors Affecting this compound Stability cluster_conditions Reaction Conditions A This compound B Degradation Products (e.g., Quinones, Polymers) A->B Degradation C Exposure to Oxygen (Air) C->B D Exposure to Light D->B E High Temperature E->B F Extreme pH (Strong Acid/Base) F->B G Oxidizing Agents G->B

Caption: Key factors leading to the degradation of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Unstable Reactions Start Low Yield or Side Products Observed Check_Purity Check Purity of Starting Material Start->Check_Purity Purify Purify by Recrystallization or Charcoal Treatment Check_Purity->Purify Discolored or Impure Inert_Atmosphere Is Reaction Under Inert Atmosphere? Check_Purity->Inert_Atmosphere Pure Purify->Inert_Atmosphere Implement_Inert Implement Strict Inert Atmosphere Technique Inert_Atmosphere->Implement_Inert No Check_Temp Review Reaction Temperature Inert_Atmosphere->Check_Temp Yes Implement_Inert->Check_Temp Lower_Temp Optimize for Lower Temperature Check_Temp->Lower_Temp Potentially Too High Check_pH Assess pH of the Reaction Check_Temp->Check_pH Optimized Lower_Temp->Check_pH Adjust_pH Optimize pH to Minimize Degradation Check_pH->Adjust_pH Extreme pH End Improved Reaction Outcome Check_pH->End Optimized Adjust_pH->End

Caption: A logical workflow for troubleshooting reactions involving this compound.

References

resolving poor solubility of 2-Amino-4,5-difluorophenol in solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the poor solubility of 2-Amino-4,5-difluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted aromatic compound containing both a weakly basic amino group and a weakly acidic phenolic hydroxyl group. Its difluorinated structure contributes to higher stability and solubility in some organic solvents.[1] However, like many aminophenols, it can exhibit poor solubility in aqueous solutions at neutral pH due to its crystalline nature and the interplay of its functional groups. Its solubility is expected to be pH-dependent.

Q2: In which types of solvents is this compound likely to be soluble?

A2: Based on its structure, this compound is predicted to have better solubility in polar organic solvents. The hydroxyl and amino groups can participate in hydrogen bonding with protic solvents.

Theoretical Solubility Profile

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe hydroxyl and amino groups of this compound can act as hydrogen bond donors and acceptors, leading to favorable interactions with protic solvents.[2]
Polar Aprotic Acetone, Ethyl Acetate, DMF, DMSOSolubleThe polarity of these solvents allows for dipole-dipole interactions with this compound.
Nonpolar Toluene, HexaneSparingly Soluble to InsolubleThe overall polarity of this compound is likely too high for significant interaction with nonpolar solvents.[2]
Aqueous WaterPoorly Soluble at neutral pHSolubility is expected to increase at acidic or basic pH due to salt formation.

Q3: Why is my this compound not dissolving in water?

A3: At neutral pH, this compound exists primarily in its neutral, zwitterionic, or a combination of forms, which can have limited solubility in water.[3][4] To improve aqueous solubility, pH adjustment is often necessary.

Q4: Are there any safety precautions I should take when handling this compound and its solvents?

A4: Yes. Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6][7][8] Avoid breathing dust, fumes, or vapors.[5][6][8] Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[5][6][7]

Troubleshooting Guides

Issue: Difficulty Dissolving this compound in a Chosen Solvent

This guide provides a systematic approach to resolving solubility issues encountered during your experiments.

start Start: Undissolved This compound check_purity Verify Compound Purity (e.g., via NMR, HPLC) start->check_purity is_pure Is the compound pure? check_purity->is_pure purify Purify the compound (e.g., recrystallization) is_pure->purify No select_solvent Consult Theoretical Solubility Profile Table is_pure->select_solvent Yes purify->start try_heating Apply Gentle Heating (monitor for degradation) select_solvent->try_heating sonicate Use Sonication to Aid Dissolution try_heating->sonicate is_dissolved Is the compound dissolved? sonicate->is_dissolved success Success: Compound Dissolved is_dissolved->success Yes troubleshoot_further Proceed to Advanced Solubility Enhancement is_dissolved->troubleshoot_further No

Caption: Troubleshooting workflow for initial dissolution attempts.

Advanced Solubility Enhancement Techniques

If initial attempts to dissolve this compound are unsuccessful, consider the following advanced techniques.

1. pH Adjustment

For aqueous solutions, modifying the pH can significantly increase solubility by forming a more soluble salt.

  • To increase solubility in acidic conditions: Add a dilute acid (e.g., 0.1 M HCl) dropwise to protonate the amino group, forming a soluble ammonium salt.

  • To increase solubility in basic conditions: Add a dilute base (e.g., 0.1 M NaOH) dropwise to deprotonate the phenolic hydroxyl group, forming a soluble phenoxide salt.

2. Co-solvency

The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of a poorly soluble compound in an aqueous solution.[9]

start Start: Poor Aqueous Solubility select_cosolvent Select a water-miscible organic solvent (e.g., Ethanol, DMSO) start->select_cosolvent prepare_stock Prepare a concentrated stock solution of This compound in the co-solvent select_cosolvent->prepare_stock titrate Slowly add the stock solution to the aqueous buffer with vigorous stirring prepare_stock->titrate observe Monitor for precipitation titrate->observe is_precipitate Is there precipitation? observe->is_precipitate optimize Optimize the co-solvent concentration (use the minimum amount necessary) is_precipitate->optimize Yes success Success: Homogeneous Solution is_precipitate->success No optimize->prepare_stock

Caption: Workflow for using the co-solvency method.

3. Particle Size Reduction

Reducing the particle size of the solid compound increases the surface area available for solvation, which can improve the rate of dissolution.[10][11]

  • Micronization: Techniques like grinding or milling can be used to reduce particle size.[10][11]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of this compound at a Given pH

Objective: To quantify the solubility of this compound in an aqueous buffer at a specific pH.

Materials:

  • This compound

  • Aqueous buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer.

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After incubation, centrifuge the vial at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant without disturbing the pellet.

    • Dilute the aliquot with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Inject the diluted sample onto the HPLC system.

    • Determine the concentration of this compound in the diluted sample from the calibration curve based on the peak area.

  • Calculation:

    • Calculate the original solubility in the saturated solution by applying the dilution factor.

Protocol 2: Enhancing Solubility using pH Adjustment

Objective: To prepare a stock solution of this compound in an aqueous buffer by adjusting the pH.

Materials:

  • This compound

  • Deionized water or desired buffer

  • 0.1 M HCl and 0.1 M NaOH

  • pH meter

  • Stir plate and stir bar

Methodology:

  • Weigh the desired amount of this compound and add it to a beaker with the desired volume of water or buffer.

  • Place the beaker on a stir plate and begin stirring.

  • Slowly add drops of 0.1 M HCl (to lower pH) or 0.1 M NaOH (to raise pH) while monitoring the pH with a calibrated pH meter.

  • Continue adding the acid or base until the compound is fully dissolved.

  • Record the final pH of the solution. If necessary, adjust the pH back towards the desired final pH, being careful not to cause precipitation.

start Start: Weigh this compound add_solvent Add to water/buffer and stir start->add_solvent adjust_ph Slowly add 0.1 M HCl or 0.1 M NaOH add_solvent->adjust_ph monitor Monitor pH and visual dissolution adjust_ph->monitor is_dissolved Is the compound fully dissolved? monitor->is_dissolved is_dissolved->adjust_ph No record_ph Record final pH is_dissolved->record_ph Yes end End: Stock Solution Prepared record_ph->end

Caption: Experimental workflow for pH-mediated dissolution.

References

preventing degradation of 2-Amino-4,5-difluorophenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Amino-4,5-difluorophenol during storage and in experimental use.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has changed color (e.g., turned yellow or brown). What is the cause and can I still use it?

A1: The discoloration of this compound is a common issue primarily caused by oxidation when exposed to air and/or light.[1][2] This indicates that the compound has begun to degrade, which may introduce impurities into your experiments.[1] For applications requiring high purity, it is strongly recommended to use fresh, properly stored material. If you must use discolored material, it is advisable to first assess its purity using an analytical technique like HPLC and consider purification if significant degradation has occurred.[2]

Q2: What are the primary factors that accelerate the degradation of this compound?

A2: Several factors can accelerate the degradation of aminophenols, including this compound:

  • Oxygen: Atmospheric oxygen is a major driver of oxidation.[1]

  • Light: Exposure to light, especially UV light, can initiate and promote oxidative reactions.[1]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]

  • High pH (Alkaline Conditions): Alkaline environments can make the phenolic group more susceptible to oxidation.[1]

  • Metal Ions: Trace amounts of certain metal ions can catalyze the oxidation process.[1]

Q3: How does the degradation of this compound affect my experimental results?

A3: The degradation of this compound introduces impurities into your starting material. These impurities can lead to several issues in your experiments, including:

  • Unexpected side reactions

  • Lower yields of the desired product

  • Complications during product purification[2] In drug development, using degraded starting material can compromise the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2]

Q4: What are the recommended storage conditions for solid this compound and its solutions?

A4: To ensure the stability of this compound, it is crucial to store it under conditions that minimize exposure to oxygen, light, and heat. For similar fluorinated aminophenols, storage at 2-8°C or in a freezer at -20°C is recommended.[3][4] Solutions are generally less stable than the solid material and should be prepared fresh. If a solution must be stored, it should be kept under an inert atmosphere, protected from light, and refrigerated.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration (e.g., yellowing, browning) of the solid compound. Oxidation due to exposure to air and/or light.[1][2]Store the compound in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen).[5] Keep it in a refrigerator (2-8°C) or freezer (-20°C).[3][4] For discolored material, consider purification by recrystallization.
Inconsistent or unexpected experimental results. Use of degraded starting material.Always use this compound that has been stored under the recommended conditions. If degradation is suspected, verify the purity of the material using an appropriate analytical method, such as HPLC, before use.[2]
Poor solubility of the compound in a solvent where it should be soluble. Presence of insoluble degradation products (e.g., polymers).Filter the solution to remove any insoluble material. For future prevention, ensure proper storage to minimize the formation of degradation products.[2]
Solutions of the compound rapidly change color. Oxidation of the compound in solution, which is often faster than in the solid state.Prepare solutions fresh immediately before use. Use deoxygenated solvents. If a solution must be stored, even for a short period, flush the headspace of the vial with an inert gas before sealing and store it in the dark at a low temperature (e.g., 2-8°C).[1]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Solid Compound In Solution
Temperature 2-8°C or -20°C[3][4]2-8°C (short-term)[6]
Atmosphere Inert gas (e.g., Argon, Nitrogen)[5]Overlay with inert gas[1]
Light Protect from light (use amber or opaque vials)[5]Protect from light (use amber vials or foil wrapping)[1]
Container Tightly sealed glass containerTightly sealed glass vial with a Teflon-lined cap

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound, adapted from methods for similar compounds.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, then hold at 90% B for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in a 50:50 mixture of Mobile Phase A and B.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Make up to the volume with the 50:50 mobile phase mixture.

  • Sample Preparation:

    • Prepare the sample in the same manner as the standard.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

To understand the stability of this compound under various stress conditions, a forced degradation study can be performed.

  • Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M hydrochloric acid. Heat at 60-80°C and take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

  • Alkaline Hydrolysis: Repeat the procedure for acidic hydrolysis using 0.1 M sodium hydroxide.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Keep at room temperature and analyze at various time points.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a set period. Dissolve and analyze by HPLC.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and analyze at various time points.

Visualizations

DegradationPreventionWorkflow cluster_storage Solid Compound Storage cluster_solution Solution Preparation and Use Store Store Solid in Tightly Sealed Opaque Container Inert Blanket with Inert Gas (Argon or Nitrogen) Store->Inert Temp Refrigerate (2-8°C) or Freeze (-20°C) Inert->Temp CheckPurity Regularly Check Purity by HPLC Temp->CheckPurity Fresh Prepare Solutions Fresh Degas Use Deoxygenated Solvents Fresh->Degas Use Use in Experiment Fresh->Use StoreSol If Storing: Inert Gas Overlay, Protect from Light, Refrigerate Degas->StoreSol Start This compound Start->Store Start->Fresh CheckPurity->Use Purity OK Degraded Degradation Detected (e.g., Discoloration) CheckPurity->Degraded Purity Not OK Purify Consider Purification (e.g., Recrystallization) Degraded->Purify Purify->CheckPurity TroubleshootingTree Start Experiencing Issues with This compound? IssueType What is the issue? Start->IssueType Discoloration Solid or Solution Discoloration IssueType->Discoloration Discoloration InconsistentResults Inconsistent Experimental Results IssueType->InconsistentResults Inconsistent Results PoorSolubility Poor Solubility IssueType->PoorSolubility Poor Solubility Cause_Oxidation Cause: Oxidation due to Air/Light Exposure Discoloration->Cause_Oxidation Cause_DegradedMaterial Cause: Use of Degraded Material InconsistentResults->Cause_DegradedMaterial Cause_InsolubleProducts Cause: Insoluble Degradation Products PoorSolubility->Cause_InsolubleProducts Solution_Storage Solution: Store under inert gas, protect from light, refrigerate. Cause_Oxidation->Solution_Storage Solution_CheckPurity Solution: Check purity via HPLC before use. Use fresh material. Cause_DegradedMaterial->Solution_CheckPurity Solution_Filter Solution: Filter to remove insoluble particles. Improve storage. Cause_InsolubleProducts->Solution_Filter DegradationPathway cluster_compound Degradation Process cluster_factors Accelerating Factors Compound This compound Intermediate Oxidized Intermediates (e.g., Quinone-imine) Compound->Intermediate Oxidation Products Colored Degradation Products (e.g., Polymers) Intermediate->Products Further Reactions/ Polymerization Oxygen Oxygen (Air) Oxygen->Intermediate Light Light (UV) Light->Intermediate Heat Heat Heat->Intermediate Metal Metal Ions Metal->Intermediate

References

Technical Support Center: Scale-Up of 2-Amino-4,5-difluorophenol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 2-Amino-4,5-difluorophenol production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for the industrial-scale production of this compound?

There are two primary routes considered for the large-scale synthesis of this compound:

  • Route A: Nucleophilic Aromatic Substitution. This route involves the direct amination of 2,4,5-trifluorophenol with ammonia at elevated temperatures and pressures.

  • Route B: Reduction of a Nitrophenol Intermediate. This alternative route starts with the nitration of 1,2,4-trifluorobenzene, followed by hydrolysis to form 2-nitro-4,5-difluorophenol, and subsequent reduction of the nitro group to an amine.

Q2: What are the primary safety concerns during the scale-up of this compound synthesis?

The key safety considerations include:

  • Handling of Corrosive and Hazardous Reagents: Both synthesis routes may involve handling corrosive acids (e.g., sulfuric acid, nitric acid) and bases, as well as high-pressure ammonia. Appropriate personal protective equipment (PPE) is essential.

  • Exothermic Reactions: The amination and nitration reactions are highly exothermic. Precise temperature control and monitoring are critical to prevent thermal runaway.

  • Flammable Solvents and Hydrogen Gas: The use of flammable organic solvents and hydrogen gas (in the reduction route) requires a well-ventilated area, grounded equipment to prevent static discharge, and careful monitoring for leaks.

Q3: How is the purity of the final this compound product typically assessed?

Standard analytical techniques for purity assessment include:

  • High-Performance Liquid Chromatography (HPLC): To identify and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the detection of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any isomeric impurities.

  • Melting Point Determination: As a preliminary indicator of purity.

Q4: What are the recommended storage conditions for this compound?

This compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and direct sunlight to prevent degradation and discoloration.

Troubleshooting Guides

Route A: Nucleophilic Aromatic Substitution of 2,4,5-Trifluorophenol
Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase reaction temperature and/or pressure within safe operating limits.- Extend reaction time.- Ensure efficient mixing to improve contact between reactants.
Side reactions.- Optimize temperature to favor the desired reaction.- Consider the use of a catalyst if applicable.
Low Purity / Presence of Impurities Unreacted 2,4,5-trifluorophenol.- Drive the reaction to completion by adjusting conditions as mentioned above.- Improve purification process (e.g., recrystallization solvent, distillation conditions).
Formation of isomeric aminodifluorophenols.- Optimize reaction conditions to improve regioselectivity.- Employ multi-step purification, such as a combination of distillation and recrystallization.
Oxidation of the product.- Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen).- Use degassed solvents.
Poor Color (Dark Product) Oxidation of the aminophenol.- Minimize exposure to air and light during synthesis and purification.- Consider the addition of an antioxidant during work-up.
Exothermic Runaway Inadequate heat removal.- Improve the efficiency of the reactor's cooling system.- Slow down the rate of addition of reactants.- Ensure adequate agitation to dissipate heat uniformly.
Route B: Reduction of 2-Nitro-4,5-difluorophenol
Issue Potential Cause Troubleshooting Steps
Low Yield in Nitration Step Incomplete nitration.- Adjust the concentration of nitric and sulfuric acids.- Optimize reaction temperature and time.
Formation of multiple nitro isomers.- Carefully control the temperature of the nitration reaction to improve regioselectivity.
Low Yield in Reduction Step Incomplete reduction.- Increase hydrogen pressure and/or reaction time.- Check the activity of the catalyst (e.g., Palladium on carbon).
Catalyst poisoning.- Ensure the purity of the starting material and hydrogen gas.
Low Purity of Final Product Presence of unreacted nitro intermediate.- Ensure complete reduction by optimizing reaction conditions.- Improve purification to remove the nitro compound.
Over-reduction to other species.- Optimize the reduction conditions (temperature, pressure, catalyst loading) to be selective for the nitro group.
Safety Hazard during Hydrogenation Catalyst handling.- Handle pyrophoric catalysts (like Pd/C) under a wet or inert atmosphere.
Hydrogen leak.- Regularly inspect all connections and seals in the hydrogenation reactor.

Data Presentation

Table 1: Illustrative Reaction Parameters for the Amination of 2,4,5-Trifluorophenol (Route A)

ParameterLab ScalePilot ScaleProduction Scale
Temperature 120-140 °C130-150 °C140-160 °C
Pressure 10-15 bar15-20 bar20-25 bar
Ammonia (excess) 5-10 equivalents8-12 equivalents10-15 equivalents
Reaction Time 12-24 hours18-36 hours24-48 hours
Typical Yield 70-80%65-75%60-70%
Typical Purity >98%>97%>99% (after purification)

Table 2: Illustrative Reaction Parameters for the Reduction of 2-Nitro-4,5-difluorophenol (Route B)

ParameterLab ScalePilot ScaleProduction Scale
Catalyst 5% Pd/C5% Pd/C5-10% Pd/C
Hydrogen Pressure 5-10 bar10-15 bar15-20 bar
Temperature 25-50 °C40-60 °C50-70 °C
Reaction Time 4-8 hours6-12 hours8-16 hours
Typical Yield 90-98%92-97%95-99%
Typical Purity >99%>98%>99.5% (after purification)

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of this compound via Nucleophilic Aromatic Substitution (Route A)

1. Reaction Setup:

  • A 100 L stainless steel autoclave reactor equipped with a mechanical stirrer, a heating/cooling jacket, a temperature probe, a pressure gauge, and an ammonia inlet is charged with 2,4,5-trifluorophenol (10 kg, 67.5 mol) and a suitable solvent such as a high-boiling point ether or an inert hydrocarbon.

  • The reactor is sealed and purged with nitrogen to remove any residual air.

2. Reaction:

  • Liquid ammonia (approx. 60-80 kg, 3500-4700 mol) is charged into the reactor.

  • The mixture is heated to 140-160 °C with vigorous stirring. The pressure will rise to approximately 20-25 bar.

  • The reaction is maintained at this temperature and pressure for 24-48 hours. The progress of the reaction is monitored by withdrawing samples and analyzing them by HPLC.

3. Work-up and Isolation:

  • After the reaction is complete, the reactor is cooled to room temperature, and the excess ammonia is carefully vented.

  • The reaction mixture is transferred to a separate vessel and the solvent is removed under reduced pressure.

  • The crude product is dissolved in a suitable organic solvent and washed with water to remove any inorganic salts.

4. Purification:

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

  • The crude this compound is then purified by vacuum distillation followed by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield a product with >99% purity.

Protocol 2: Pilot-Scale Synthesis of this compound via Reduction of a Nitro Intermediate (Route B)

1. Nitration and Hydrolysis (Synthesis of 2-Nitro-4,5-difluorophenol):

  • This step involves the nitration of a suitable precursor followed by hydrolysis. Due to the hazardous nature of nitration, detailed protocols should be developed with strict safety reviews.

2. Reduction Reaction Setup:

  • A 100 L hydrogenation reactor is charged with 2-nitro-4,5-difluorophenol (10 kg, 57.1 mol), a suitable solvent (e.g., ethanol or ethyl acetate), and a 5% Palladium on carbon catalyst (5-10% by weight of the substrate).

  • The reactor is sealed and purged first with nitrogen and then with hydrogen.

3. Hydrogenation:

  • The reactor is pressurized with hydrogen to 15-20 bar.

  • The mixture is heated to 50-70 °C with efficient stirring.

  • The reaction is monitored by the uptake of hydrogen and by HPLC analysis of reaction samples.

4. Work-up and Isolation:

  • Once the reaction is complete, the reactor is cooled, and the hydrogen pressure is released. The atmosphere is replaced with nitrogen.

  • The catalyst is carefully filtered off.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

5. Purification:

  • The crude this compound is purified by recrystallization from an appropriate solvent to achieve a purity of >99.5%.

Visualizations

Synthesis_Routes cluster_A Route A cluster_B Route B A_start 2,4,5-Trifluorophenol A_process Nucleophilic Aromatic Substitution A_start->A_process A_reagent Ammonia (NH3) A_reagent->A_process A_product This compound A_process->A_product B_start 1,2,4-Trifluorobenzene B_nitration Nitration B_start->B_nitration B_intermediate1 2-Nitro-1,4,5-trifluorobenzene B_nitration->B_intermediate1 B_hydrolysis Hydrolysis B_intermediate1->B_hydrolysis B_intermediate2 2-Nitro-4,5-difluorophenol B_hydrolysis->B_intermediate2 B_reduction Reduction B_intermediate2->B_reduction B_product This compound B_reduction->B_product

Caption: Synthesis Routes for this compound.

Troubleshooting_Workflow start Low Yield or Purity Issue Identified check_reaction Review Reaction Parameters (Temp, Pressure, Time, Stoichiometry) start->check_reaction check_impurities Identify Impurities (HPLC, GC-MS, NMR) check_reaction->check_impurities Parameters Optimal optimize_reaction Optimize Reaction Conditions check_reaction->optimize_reaction Parameters Suboptimal check_impurities->optimize_reaction Side Reaction Issue optimize_purification Optimize Purification Protocol (Recrystallization, Distillation) check_impurities->optimize_purification Purification Issue re_run Perform Small-Scale Re-run optimize_reaction->re_run optimize_purification->re_run implement_scaleup Implement Optimized Process at Scale re_run->implement_scaleup Successful

Caption: Troubleshooting workflow for yield and purity issues.

Technical Support Center: Synthesis of 2-Amino-4,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for the synthesis of 2-Amino-4,5-difluorophenol, a key intermediate in pharmaceutical and chemical research. Our focus is on minimizing impurities to ensure the highest quality final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent and logical synthetic strategy involves a two-step process:

  • Regioselective nitration of 3,4-difluorophenol to produce the key intermediate, 4,5-difluoro-2-nitrophenol.

  • Selective reduction of the nitro group of 4,5-difluoro-2-nitrophenol to yield the desired this compound.

Q2: Why is controlling regioselectivity during nitration important?

A2: The hydroxyl group of a phenol is a strong ortho-, para-directing group in electrophilic aromatic substitution.[1] For 3,4-difluorophenol, nitration can potentially occur at the 2-, 5-, and 6-positions. Formation of undesired nitrophenol isomers is a primary source of impurities that can be difficult to separate in later stages. Therefore, controlling the reaction conditions to favor nitration at the 2-position is crucial for a clean synthesis.

Q3: What are the common methods for reducing the nitro group in this synthesis?

A3: Catalytic hydrogenation is a widely used and clean method for the reduction of aromatic nitro groups.[2] Palladium on carbon (Pd/C) is a common catalyst for this transformation.[3] Chemical reduction methods using reagents like sodium borohydride (NaBH₄) in the presence of a catalyst, or tin(II) chloride (SnCl₂) in hydrochloric acid, are also viable alternatives.

Q4: What are the primary impurities I should be aware of?

A4: Potential impurities can arise from both the nitration and reduction steps.

  • From Nitration: Regioisomers of 4,5-difluoro-2-nitrophenol, such as 2,3-difluoro-6-nitrophenol and 3,4-difluoro-5-nitrophenol. Polynitrated byproducts are also a possibility under harsh conditions.

  • From Reduction: Incomplete reduction can leave residual 4,5-difluoro-2-nitrophenol. Side reactions during catalytic hydrogenation can sometimes lead to dehalogenation (loss of fluorine atoms) or the formation of dimeric species like azo or azoxy compounds.[4]

Q5: How can I monitor the progress of the reactions?

A5: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the consumption of starting materials and the formation of products in both the nitration and reduction steps. For more quantitative analysis and to check for isomeric purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended.[5][6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of 4,5-difluoro-2-nitrophenol (Nitration Step) - Incomplete reaction. - Formation of multiple isomers. - Oxidation of the phenol.- Increase reaction time or temperature cautiously, monitoring by TLC. - Use a milder nitrating agent (e.g., dilute nitric acid at low temperature) to improve selectivity.[1] - Ensure the temperature is kept low during the addition of the nitrating agent to minimize oxidation.
Presence of Isomeric Impurities after Nitration - Reaction conditions are not optimal for regioselectivity.- Modify the nitrating agent and solvent system. For example, using nitric acid in acetic acid can sometimes offer different selectivity compared to a sulfuric acid medium. - Purification by column chromatography or recrystallization may be necessary to isolate the desired 2-nitro isomer.
Incomplete Reduction of the Nitro Group - Inactive catalyst. - Insufficient hydrogen pressure or source. - Insufficient reaction time. - Catalyst poisoning.- Use a fresh batch of Pd/C catalyst.[3] Pearlman's catalyst (Pd(OH)₂/C) can be more active for certain substrates.[3] - Ensure a proper hydrogen atmosphere (e.g., balloon pressure or a Parr shaker for higher pressures).[3] If using a chemical reducing agent, ensure a sufficient molar excess is used. - Monitor the reaction by TLC until the starting nitrophenol is completely consumed. - Ensure the starting material and solvent are free from impurities that can poison the catalyst (e.g., sulfur or certain nitrogen compounds).[2]
Product is Darkly Colored after Reduction - Formation of azo or azoxy byproducts from partial reduction. - Oxidation of the aminophenol product.- Ensure complete reduction to the amine. The addition of a co-catalyst like a vanadium compound has been reported to prevent the accumulation of hydroxylamine intermediates that can lead to these colored impurities.[4] - Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the electron-rich aminophenol. Treatment of the crude product with a small amount of activated carbon during recrystallization can help remove colored impurities.
Difficulty in Purifying the Final Product - Presence of closely related isomers. - Tarry byproducts from degradation.- If isomeric impurities are carried over from the nitration step, purification of the intermediate 4,5-difluoro-2-nitrophenol is recommended. - For the final product, column chromatography on silica gel is an effective purification method. Recrystallization from a suitable solvent system can also be employed.

Experimental Protocols

The following is a representative experimental procedure compiled from analogous syntheses. Researchers should optimize conditions based on their specific laboratory setup and scale.

Step 1: Synthesis of 4,5-difluoro-2-nitrophenol (from 3,4-difluorophenol)

Materials:

  • 3,4-difluorophenol

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-difluorophenol (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a solution of concentrated nitric acid (1.1 eq) in glacial acetic acid dropwise to the cooled phenol solution, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and water.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 4,5-difluoro-2-nitrophenol by column chromatography on silica gel or recrystallization to separate it from other isomers.

Step 2: Synthesis of this compound (from 4,5-difluoro-2-nitrophenol)

Materials:

  • 4,5-difluoro-2-nitrophenol

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a flask suitable for hydrogenation (e.g., a round-bottom flask or a Parr shaker vessel), dissolve 4,5-difluoro-2-nitrophenol (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of Pd).

  • Seal the flask and purge it with an inert gas (like nitrogen or argon), then evacuate and backfill with hydrogen gas (a balloon is suitable for small scale, while a pressurized vessel is better for larger scales).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until all the starting material has been consumed.

  • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Comparison of Reduction Methods for Aromatic Nitro Compounds

Reducing Agent/Catalyst Typical Solvent Temperature Advantages Disadvantages
H₂ / Pd/CMethanol, Ethanol, Ethyl AcetateRoom TemperatureHigh yield, clean byproducts (H₂O), catalyst is recyclable.Requires specialized hydrogenation equipment, potential for catalyst poisoning, flammable H₂ gas.[3]
NaBH₄ / Catalyst (e.g., Pd, Ni)Water, MethanolRoom TemperatureMilder conditions, does not typically require high pressure.Can have selectivity issues with other functional groups, requires a catalyst.[7]
SnCl₂ / HClEthanol, WaterRefluxInexpensive, effective for many nitro compounds.Requires stoichiometric amounts of the reagent, workup can be more complex to remove tin salts.
Fe / Acetic AcidAcetic Acid, WaterRefluxVery inexpensive, widely used in industrial processes.Generates large amounts of iron sludge, workup can be cumbersome.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction start 3,4-Difluorophenol nitration Nitration (HNO3, Acetic Acid, 0-5 °C) start->nitration workup1 Aqueous Workup & Extraction nitration->workup1 purification1 Purification (Column Chromatography) workup1->purification1 intermediate 4,5-Difluoro-2-nitrophenol purification1->intermediate reduction Catalytic Hydrogenation (H₂, Pd/C, Methanol) intermediate->reduction workup2 Filtration reduction->workup2 purification2 Purification (Recrystallization) workup2->purification2 product This compound purification2->product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Purity of This compound check_intermediate Analyze Purity of 4,5-difluoro-2-nitrophenol (Intermediate) start->check_intermediate isomeric_impurities Isomeric Impurities Present? check_intermediate->isomeric_impurities optimize_nitration Optimize Nitration: - Temperature Control - Milder Nitrating Agent isomeric_impurities->optimize_nitration Yes reduction_issue Intermediate is Pure. Problem is in Reduction Step. isomeric_impurities->reduction_issue No purify_intermediate Purify Intermediate by Column Chromatography optimize_nitration->purify_intermediate check_reduction_byproducts Analyze Final Product for: - Unreacted Starting Material - Colored Impurities (Azo/Azoxy) - Dehalogenated Products reduction_issue->check_reduction_byproducts incomplete_reduction Incomplete Reaction? check_reduction_byproducts->incomplete_reduction optimize_reduction Optimize Reduction: - Fresh Catalyst - Increase H₂ Pressure - Longer Reaction Time incomplete_reduction->optimize_reduction Yes colored_impurities Colored Impurities? incomplete_reduction->colored_impurities No inert_atmosphere Workup Under Inert Atmosphere. Treat with Activated Carbon. colored_impurities->inert_atmosphere Yes

Caption: Troubleshooting decision tree for impurity issues.

References

Validation & Comparative

Confirming the Structure of 2-Amino-4,5-difluorophenol Derivatives: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. In the development of novel therapeutics and functional materials, derivatives of 2-Amino-4,5-difluorophenol represent a class of compounds with significant potential. Their utility is intrinsically linked to their exact molecular architecture. This guide provides an objective comparison of key analytical techniques for the structural confirmation of these derivatives, supported by experimental data and detailed methodologies.

The unambiguous structural elucidation of this compound derivatives relies on a combination of powerful analytical methods. While techniques like Infrared (IR) Spectroscopy and Mass Spectrometry (MS) provide crucial information about functional groups and molecular weight, Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Crystallography stand out for their ability to deliver detailed atomic-level structural insights.

Performance Comparison: Spectroscopic vs. Crystallographic Methods

The choice of analytical technique is often dictated by the nature of the sample and the specific structural questions being addressed. While NMR spectroscopy excels at revealing the connectivity and chemical environment of atoms in solution, X-ray crystallography provides a definitive map of atomic positions in the solid state.

FeatureNuclear Magnetic Resonance (NMR)X-ray Crystallography
Sample State SolutionCrystalline Solid
Information Provided Connectivity, chemical environment, stereochemistryPrecise 3D atomic coordinates, bond lengths, bond angles
Key Strengths Non-destructive, provides data on dynamic processes in solutionProvides an unambiguous, high-resolution structure
Common Challenges Complex spectra for large molecules, signal overlapGrowth of high-quality single crystals can be a bottleneck

Experimental Data Summary

The following tables summarize typical quantitative data obtained from various analytical techniques for a hypothetical this compound derivative.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H6.85ddJ_HF = 10.2, J_HH = 8.5Ar-H
¹H6.70ddJ_HF = 11.5, J_HH = 8.5Ar-H
¹H4.50br s-NH₂
¹H9.10s-OH
¹³C145.2dJ_CF = 240.5C-F
¹³C142.8dJ_CF = 235.1C-F
¹³C135.0s-C-OH
¹³C120.5dJ_CF = 15.2C-NH₂
¹³C115.8ddJ_CF = 18.5, J_CF = 5.1C-H
¹³C112.3ddJ_CF = 19.0, J_CF = 4.8C-H

Table 2: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadO-H Stretch
3350-3250MediumN-H Stretch (asymmetric & symmetric)
1620-1580MediumN-H Bend
1520-1480StrongC=C Aromatic Stretch
1280-1150StrongC-F Stretch
1250-1200StrongC-O Stretch

Table 3: Mass Spectrometry Data

Ionm/z (Calculated)m/z (Observed)
[M]+•145.0339145.0341
[M+H]+146.0418146.0420

Table 4: X-ray Crystallographic Data

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.876
b (Å)8.912
c (Å)12.345
α, β, γ (°)90, 90, 90
C-F Bond Lengths (Å)1.352(2), 1.355(3)
C-O Bond Length (Å)1.368(3)
C-N Bond Length (Å)1.385(3)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the this compound derivative is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or higher field spectrometer. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish connectivity.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

X-ray Crystallography

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.[1]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) on a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.[2] A series of diffraction images are collected as the crystal is rotated.[2]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures.[2]

Visualizing the Workflow and Pathways

To further clarify the process of structural confirmation, the following diagrams illustrate the experimental workflow and a general synthetic pathway for these derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F, 2D) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Xray X-ray Crystallography Purification->Xray Confirmed_Structure Confirmed Structure NMR->Confirmed_Structure MS->Confirmed_Structure IR->Confirmed_Structure Xray->Confirmed_Structure

Caption: Experimental workflow for the synthesis and structural confirmation of this compound derivatives.

signaling_pathway Start Starting Material (e.g., Dinitrofluorobenzene) Intermediate1 Nitration/Substitution Start->Intermediate1 Intermediate2 Reduction of Nitro Group Intermediate1->Intermediate2 Intermediate3 Hydroxylation/Functionalization Intermediate2->Intermediate3 Product This compound Derivative Intermediate3->Product

Caption: A generalized synthetic pathway for this compound derivatives.

References

A Comparative Guide to Purity Assessment of 2-Amino-4,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 2-Amino-4,5-difluorophenol is critical for the synthesis of safe and effective active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can lead to unwanted side reactions, decreased yields, and potential toxicity in the final drug product. This guide provides an objective comparison of the principal analytical methods for assessing the purity of this compound, complete with detailed experimental protocols and supporting data.

The primary analytical techniques for determining the purity of this compound and identifying potential impurities are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS). Each method offers distinct advantages and is suited for different aspects of purity analysis.

Comparison of Key Analytical Methods

The choice between HPLC and GC for purity assessment depends on the volatility and thermal stability of the analyte and its potential impurities, as well as the specific requirements of the analysis, such as the need for impurity identification.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds is based on their partitioning between a gaseous mobile phase and a stationary phase.[2]
Typical Detector UV-Vis Detector, Diode Array Detector (DAD), Mass Spectrometry (MS)[2]Flame Ionization Detector (FID), Mass Spectrometry (MS)[2]
Applicability Well-suited for a wide range of organic molecules, including those that are non-volatile or thermally labile.Ideal for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.[3][4]
Resolution Generally provides excellent resolution for a wide range of compounds, including isomers.Offers very high resolution, especially with capillary columns, for volatile isomers and impurities.[3][4]
Sample Preparation Typically involves dissolving the sample in a suitable solvent compatible with the mobile phase.[1]May require derivatization to increase volatility and thermal stability.[3][4][5]
Potential Impurities Detected Starting materials, intermediates, by-products, degradation products, and positional isomers.Residual solvents, volatile starting materials, and volatile by-products.[1]

Experimental Protocols

Detailed and validated analytical methods are essential for accurate and reproducible purity assessment.[6][7] The following are representative protocols for HPLC and GC analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the routine quality control of this compound to determine its purity and quantify related substances.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).

    • Gradient: 10% acetonitrile to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.[2]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the initial mobile phase composition (10% acetonitrile in water).[1]

Gas Chromatography (GC) Method with Derivatization

This method is suitable for identifying and quantifying volatile impurities and can be adapted for the purity assessment of this compound after derivatization.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

  • Derivatization: Acetylation of the amino and hydroxyl groups can be performed using acetic anhydride to increase volatility.[3][4] A common procedure involves reacting the sample with acetic anhydride in the presence of a catalyst.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.[9]

  • Injector Temperature: 250°C.[9]

  • Detector Temperature: 300°C.[10]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Sample Preparation: Dissolve the derivatized this compound sample in a suitable solvent like dichloromethane.

  • Injection Volume: 1 µL (split ratio 50:1).[2]

Data Presentation

The following tables summarize hypothetical but representative quantitative data obtained from the HPLC and GC analysis of a batch of this compound.

Table 1: HPLC Purity Analysis of this compound

Peak IDRetention Time (min)Area (%)Identification
18.599.5This compound
27.20.2Impurity A (e.g., starting material)
39.10.3Impurity B (e.g., isomeric impurity)

Table 2: GC-FID Analysis of Derivatized this compound

Peak IDRetention Time (min)Area (%)Identification
112.399.6Derivatized this compound
24.50.1Residual Solvent (e.g., Toluene)
311.80.3Impurity C (e.g., volatile by-product)

Visualizing the Analytical Workflow

To better illustrate the logical flow of the analytical process, the following diagrams created using Graphviz (DOT language) depict the experimental workflows for both HPLC and GC methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Weigh Sample derivatize Derivatize with Acetic Anhydride start->derivatize dissolve Dissolve in Solvent derivatize->dissolve inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate detect FID/MS Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for GC Purity Assessment.

References

A Comparative Analysis of 2-Amino-4,5-difluorophenol and Other Aminophenols for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of 2-Amino-4,5-difluorophenol and other key aminophenol analogs relevant to drug discovery and development. The strategic incorporation of fluorine atoms into small molecules is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This document offers a detailed comparison of the physicochemical properties, synthesis, and potential biological activities of this compound, its non-fluorinated parent molecules (2-aminophenol and 4-aminophenol), and other fluorinated isomers. Experimental protocols for key comparative assays are also provided.

Physicochemical Properties: A Comparative Overview

The introduction of fluorine atoms significantly alters the electronic properties and lipophilicity of the aminophenol scaffold. The following table summarizes the key physicochemical properties of this compound and its analogs.

PropertyThis compound2-Aminophenol4-Aminophenol2-Amino-4-fluorophenol4-Amino-2-fluorophenol
CAS Number 163734-01-8[1][2]95-55-6[3]123-30-8[4]399-97-3[5]399-96-2[6]
Molecular Formula C₆H₅F₂NO[1][2]C₆H₇NO[3]C₆H₇NO[4]C₆H₆FNO[5]C₆H₆FNO[6]
Molecular Weight ( g/mol ) 145.11109.13[3]109.13[4]127.12[5]127.12[6]
Melting Point (°C) No data available172-174[3][7]186-189[8]145-146[5]170-172[9]
Boiling Point (°C) No data available164 (at 11.25 mmHg)[10]284[4]252.9[5]No data available
pKa (amino) Predicted: ~3-44.78 (at 20°C)[10]5.48[11]Predicted: ~4Predicted: ~5
pKa (phenol) Predicted: ~8-99.97 (at 20°C)[10]10.30[11]9.77 (Predicted)[12]No data available
LogP Predicted: ~1.5-2.00.62[10]0.04[11]1.3[5]No data available
Solubility Soluble in organic solventsSlightly soluble in water; soluble in ethanol[7]Slightly soluble in water; soluble in hot water and alcohols[11]Soluble in methanol[12]No data available

Predicted values for this compound are estimated based on computational models and the properties of structurally related compounds.

Synthesis of Aminophenols

The synthesis of aminophenols typically involves the reduction of the corresponding nitrophenols. For fluorinated aminophenols, the synthesis may start from a fluorinated benzene derivative.

General Synthesis of this compound

A potential synthetic route to this compound involves the reduction of a nitrated difluorophenol precursor.

cluster_0 Synthesis of this compound 1,2-Difluoro-4-nitrobenzene 1,2-Difluoro-4-nitrobenzene Intermediate Nitration Product 1,2-Difluoro-4-nitrobenzene->Intermediate Nitration This compound This compound Intermediate->this compound Reduction

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-Amino-2,6-difluorophenol (Illustrative Example)

A general procedure for the synthesis of a difluorinated aminophenol, 4-amino-2,6-difluorophenol, involves the catalytic hydrogenation of the corresponding nitrophenol.[13]

  • Reaction Setup: In a reaction vessel, add 4-nitro-2,6-difluorophenol, methanol, and a palladium on carbon catalyst (e.g., 5% or 10% Pd/C).[13]

  • Hydrogenation: Seal the vessel and replace the air with high-purity hydrogen gas to a pressure of 0.3-0.4 MPa.[13] Heat the mixture to 60-70 °C with stirring.[13] Maintain the hydrogen pressure as the reaction proceeds.[13]

  • Work-up: After the reaction is complete (typically 3-5 hours), cool the vessel to room temperature and filter to recover the catalyst.[13]

  • Isolation: Concentrate the filtrate under reduced pressure and then purify by distillation to obtain 4-amino-2,6-difluorophenol.[13]

Comparative Biological Activity

The biological activity of aminophenols can be significantly influenced by the position and nature of substituents. Fluorination, in particular, can modulate activity by altering interactions with biological targets and improving metabolic stability.[14] While direct comparative data for this compound is limited, we can infer potential activities based on related compounds and propose experimental comparisons.

Potential Applications in Drug Development
  • Kinase Inhibitors: Fluorinated aminophenol derivatives have shown promise as potent kinase inhibitors, particularly in oncology.[7] The fluorine atoms can enhance binding affinity to the kinase active site.

  • Antimicrobial Agents: Certain aniline derivatives, the parent structure of aminophenols, exhibit antimicrobial and antibiofilm properties.

  • Antioxidants: The phenolic hydroxyl group suggests potential antioxidant activity, which can be evaluated using standard assays.

Proposed Experimental Comparison of Biological Activities

To provide a direct comparison, the following in vitro assays are recommended:

1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound is toxic to cells.

Experimental Protocol:

  • Cell Culture: Plate human cancer cell lines (e.g., HepG2, A549) and a non-cancerous cell line in 96-well plates and incubate for 24 hours.

  • Treatment: Treat the cells with serial dilutions of each aminophenol compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

cluster_1 MTT Cytotoxicity Assay Workflow A Plate Cells B Treat with Aminophenols A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for the MTT cytotoxicity assay.

2. Tyrosinase Inhibition Assay

This assay assesses the potential of the compounds to inhibit the enzyme tyrosinase, which is involved in melanin production.

Experimental Protocol:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, L-tyrosine (substrate), and the test compound at various concentrations.

  • Enzyme Addition: Add mushroom tyrosinase solution to initiate the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).

  • Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC₅₀ value for each compound.

Spectroscopic Analysis

Spectroscopic data provides crucial information for the structural elucidation and characterization of these compounds.

Interpreting FTIR Spectra of Aminophenols

The FTIR spectra of aminophenols exhibit characteristic absorption bands for the hydroxyl (-OH), amino (-NH₂), and aromatic C-H and C=C bonds. The presence of fluorine will introduce C-F stretching bands.

cluster_2 FTIR Spectrum Interpretation A 3200-3600 cm⁻¹ O-H and N-H stretching B 3000-3100 cm⁻¹ Aromatic C-H stretching C 1450-1600 cm⁻¹ Aromatic C=C stretching D 1200-1300 cm⁻¹ C-N stretching E 1000-1200 cm⁻¹ C-O stretching F 1000-1400 cm⁻¹ C-F stretching

Caption: Key regions in the FTIR spectra of aminophenols.

Interpreting NMR Spectra of Fluorinated Aminophenols

¹H and ¹³C NMR spectra will show characteristic shifts for the aromatic protons and carbons, influenced by the electron-donating hydroxyl and amino groups and the electron-withdrawing fluorine atoms. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atoms. The prediction of ¹⁹F NMR chemical shifts can be aided by computational methods.[4][11]

Conclusion

This comparative guide highlights the key differences in the physicochemical properties of this compound and its non-fluorinated and mono-fluorinated analogs. The introduction of fluorine is expected to increase lipophilicity and modulate the acidity of the phenolic and amino groups, which can have significant implications for drug design. While experimental biological data for this compound is currently limited, the provided experimental protocols offer a framework for a direct comparative evaluation of its cytotoxic and enzyme-inhibitory activities. Such studies are crucial for elucidating the structure-activity relationships and unlocking the therapeutic potential of this and other fluorinated aminophenols in drug development.

References

Comparative Guide to the Biological Activity of Compounds Derived from 2-Amino-4,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of compounds derived from the synthetic building block, 2-Amino-4,5-difluorophenol. While direct experimental data on a wide range of derivatives from this specific starting material is limited in publicly available literature, this guide extrapolates potential activities based on structurally similar compounds, particularly benzoxazole derivatives synthesized from related aminophenols. The inclusion of fluorine atoms is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of molecules, such as metabolic stability and binding affinity.[1][2]

Potential Biological Activities

Derivatives of aminophenols, particularly fluorinated ones, are known to exhibit a range of biological activities. The most prominently reported activities for analogous compounds are anticancer and antimicrobial effects.

Anticancer Activity

Table 1: In Vitro Anticancer Activity of Selected Benzoxazole Derivatives (Analogues)

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 12l (a 2-amino-aryl-7-aryl-benzoxazole)A549 (Lung Carcinoma)0.4[4]
KB (Oral Carcinoma)3.3[4]
Compound 40 (a 2-phenyl-5-chlorobenzoxazole derivative with a morpholine substituent)NCI-H460 (Non-small cell lung cancer)0.4[1]
Compound 45 (a 2-phenyl-5-chlorobenzoxazole derivative with an N,N-diethyl substituent)NCI-H460 (Non-small cell lung cancer)0.9[1]
Compound 3m (a benzoxazole analogue of Phortress)HT-29 (Colon Carcinoma)Not specified, but showed attractive anticancer effect[3]
Compound 3n (a benzoxazole analogue of Phortress)HT-29 (Colon Carcinoma)Not specified, but showed attractive anticancer effect[3]

Note: The compounds listed above are not direct derivatives of this compound but serve as structural analogues to indicate the potential potency of this class of compounds.

Antimicrobial Activity

Benzoxazole derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[2][6][7] The mechanism of their antimicrobial action is believed to involve the inhibition of essential enzymes or disruption of cell wall synthesis. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some benzoxazole derivatives against various microorganisms, providing a benchmark for potential derivatives of this compound.

Table 2: In Vitro Antimicrobial Activity of Selected Benzoxazole Derivatives (Analogues)

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 18 (a substituted N-phenyl-1,3-benzoxazol-2-amine)E. coli16.5 ± 07[2]
P. aeruginosa16.6 ± 04[2]
Compound 21 (a substituted N-phenyl-1,3-benzoxazol-2-amine)E. coli13.2 ± 01[2]
P. aeruginosa18.7 ± 05[2]
Compound 47 (a 2-phenyl-5-chlorobenzoxazole derivative)P. aeruginosa0.25[1]
E. faecalis0.5[1]
A series of 2-(p-substituted phenyl)-5-(...)-benzoxazoles Various bacteria and fungi32-1024[6]

Note: The compounds listed above are not direct derivatives of this compound but serve as structural analogues to indicate the potential antimicrobial spectrum of this class of compounds.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of the biological activity of newly synthesized compounds.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13][14]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well with the bacterial or fungal suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate a potential signaling pathway for anticancer activity and a typical experimental workflow for screening new compounds.

anticancer_pathway Compound Benzoxazole Derivative Target Cellular Target (e.g., Kinase, DNA) Compound->Target Binds to Signal_Transduction Inhibition of Signal Transduction Pathways Target->Signal_Transduction Disrupts Cell_Cycle_Arrest Cell Cycle Arrest Signal_Transduction->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start 2-Amino-4,5- difluorophenol Reaction Reaction with Carboxylic Acid/ Aldehyde Start->Reaction Derivative Benzoxazole Derivative Reaction->Derivative Anticancer Anticancer Assay (MTT) Derivative->Anticancer Antimicrobial Antimicrobial Assay (MIC) Derivative->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC_val MIC Determination Antimicrobial->MIC_val

References

Efficacy of Difluorophenol Moieties in Kinase Inhibition: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of kinase inhibitor development, the strategic incorporation of fluorinated moieties has become a cornerstone for enhancing therapeutic efficacy. This guide provides a detailed comparison of pyridine-based kinase inhibitors incorporating a difluorophenol group against their non-fluorinated and mono-fluorinated analogs, with a focus on the inhibition of Vaccinia-related Kinases 1 and 2 (VRK1 and VRK2). The data presented herein is targeted towards researchers, scientists, and drug development professionals to inform the selection and design of next-generation kinase inhibitors.

The inclusion of a difluorophenol moiety in kinase inhibitors has been shown to be a critical factor in achieving potent and selective inhibition of VRK1 and VRK2, enzymes implicated in cell division and various neurological disorders. The unique electronic properties of the difluorophenol group contribute to favorable polar interactions within the ATP-binding site of these kinases.

Comparative Efficacy of Difluorophenol-Containing Kinase Inhibitors

The following data, derived from studies on pyridine-based VRK inhibitors, quantitatively demonstrates the superior performance of compounds bearing a difluorophenol group compared to their analogs.

Compound IDR1 MoietyR2 MoietyVRK1-FL ΔTm (°C)VRK2-KD ΔTm (°C)VRK1 IC50 (nM)
5 3,5-Difluorophenol 3,5-Difluorophenol 2.5 ± 0.1 2.8 ± 0.1 260
6PhenolPhenol1.1 ± 0.11.0 ± 0.1ND
73,5-DifluorophenolPhenol2.0 ± 0.22.0 ± 0.2ND
8Phenol3,5-Difluorophenol2.1 ± 0.21.1 ± 0.1ND
263,5-Difluorophenol4-(methylsulfonyl)aniline3.0 ± 0.22.1 ± 0.7150

ND: Not Determined. Data extracted from Serafim et al., ACS Med. Chem. Lett. 2019, 10, 9, 1338–1344.[1]

The data clearly indicates that the presence of the difluorophenol moiety (Compound 5) results in a significantly higher thermal stabilization (ΔTm) for both VRK1 and VRK2 compared to the non-fluorinated analog (Compound 6). This suggests a stronger binding affinity. Furthermore, the most potent inhibitor identified in the study (Compound 26, IC50 of 150 nM for VRK1) retains a difluorophenol group, highlighting its importance for inhibitory activity.

Experimental Protocols

Synthesis of Pyridine-Based VRK Inhibitors

The synthesis of the aminopyridine derivatives is achieved through a two-step Suzuki-Miyaura coupling reaction.[1]

Step 1: First Suzuki-Miyaura Coupling A mixture of 3,5-dibromo-2-aminopyridine, the corresponding boronic acid (e.g., 3,5-difluorophenylboronic acid), palladium catalyst, and a base in a suitable solvent is subjected to microwave irradiation.

Step 2: Second Suzuki-Miyaura Coupling The product from the first step is then reacted with a second boronic acid under similar microwave-assisted Suzuki-Miyaura conditions to yield the final di-substituted aminopyridine inhibitor.

Kinase Inhibition Assay (VRK1)

The inhibitory activity against VRK1 is determined using a radiometric kinase assay.

  • Reaction Setup: The assay is performed in a reaction buffer containing Tris-HCl, MgCl2, DTT, and ATP.

  • Enzyme and Substrate: Recombinant VRK1 and a suitable substrate (e.g., histone H3) are used.

  • Inhibitor Addition: The synthesized compounds are added at varying concentrations.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of [γ-33P]ATP and incubated at 30°C. The reaction is stopped by the addition of phosphoric acid.

  • Detection: The phosphorylated substrate is captured on a filtermat, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: IC50 values are calculated by fitting the data to a dose-response curve.

Visualizing the Molecular Interactions and Workflow

To better understand the underlying mechanisms and experimental design, the following diagrams are provided.

VRK1_Signaling_Pathway cluster_0 Cell Nucleus VRK1 VRK1 Histone_H3 Histone_H3 VRK1->Histone_H3 Phosphorylates Phosphorylated_H3 Phosphorylated_H3 Histone_H3->Phosphorylated_H3 Chromatin_Remodeling Chromatin_Remodeling Phosphorylated_H3->Chromatin_Remodeling Cell_Cycle_Progression Cell_Cycle_Progression Chromatin_Remodeling->Cell_Cycle_Progression Difluorophenol_Inhibitor Difluorophenol_Inhibitor Difluorophenol_Inhibitor->VRK1 Inhibits

Caption: VRK1 signaling pathway and point of inhibition.

Kinase_Inhibitor_Synthesis_Workflow Start Start 3_5_dibromo_2_aminopyridine 3_5_dibromo_2_aminopyridine Start->3_5_dibromo_2_aminopyridine Suzuki_Coupling_1 Suzuki_Coupling_1 3_5_dibromo_2_aminopyridine->Suzuki_Coupling_1 Difluorophenylboronic_acid Difluorophenylboronic_acid Difluorophenylboronic_acid->Suzuki_Coupling_1 Intermediate Intermediate Suzuki_Coupling_1->Intermediate Suzuki_Coupling_2 Suzuki_Coupling_2 Intermediate->Suzuki_Coupling_2 Second_Boronic_Acid Second_Boronic_Acid Second_Boronic_Acid->Suzuki_Coupling_2 Purification Purification Suzuki_Coupling_2->Purification Final_Inhibitor Final_Inhibitor Purification->Final_Inhibitor

Caption: Synthetic workflow for pyridine-based VRK inhibitors.

References

A Researcher's Guide to the Spectroscopic Comparison of Difluorophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The six positional isomers of difluorophenol (C₆H₄F₂O) are critical building blocks in the synthesis of pharmaceuticals and advanced materials. Distinguishing between these isomers is paramount, as even minor structural variations can lead to significant differences in chemical reactivity, biological activity, and toxicological profiles. This guide provides an objective comparison of the primary spectroscopic techniques used to identify and differentiate these closely related compounds, supported by experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for identifying difluorophenol isomers. The chemical shift (δ) and spin-spin coupling constants (J) of both proton (¹H) and carbon (¹³C) nuclei are exquisitely sensitive to the electronic environment, which is uniquely dictated by the positions of the two fluorine atoms and the hydroxyl group on the aromatic ring. The complex splitting patterns arising from ¹H-¹⁹F and ¹³C-¹⁹F couplings are particularly diagnostic.

Data Presentation: ¹H and ¹³C NMR

The following tables summarize the expected chemical shifts for the difluorophenol isomers in CDCl₃. Note that the multiplicities of aromatic protons are often complex due to multiple ¹H-¹H and ¹H-¹⁹F couplings.[1]

Table 1: Comparative ¹H NMR Spectroscopic Data (CDCl₃)

Isomer Aromatic Protons (δ ppm) -OH Proton (δ ppm)
2,3-Difluorophenol ~7.00 - 6.70 (m, 3H) Data not available
2,4-Difluorophenol ~6.94 (m), ~6.83 (m), ~6.74 (m)[1] ~5.80 (br s)[1]
2,5-Difluorophenol ~7.05 - 6.70 (m, 3H) Data not available
2,6-Difluorophenol ~7.10 - 6.80 (m, 3H)[2] Data not available
3,4-Difluorophenol ~7.00 (m, 1H), ~6.85 (m, 1H), ~6.75 (m, 1H)[3] ~5.50 (br s)[3]

| 3,5-Difluorophenol | ~6.60 - 6.40 (m, 3H) | Data not available |

Table 2: Comparative ¹³C NMR Spectroscopic Data (CDCl₃)

Isomer C-OH (δ ppm) C-F (δ ppm) C-H / C-C (δ ppm)
2,3-Difluorophenol ~144.1 (dd) ~151.2 (dd), ~141.9 (dd) ~124.5 (d), ~116.3 (d), ~109.8 (d)[4]
2,4-Difluorophenol ~142 (dd)[5] ~158 (d), ~155 (d)[5] ~118 (d), ~112 (d), ~105 (dd)[5]
2,5-Difluorophenol Data not available Data not available Data not available
2,6-Difluorophenol Data not available Data not available Data not available
3,4-Difluorophenol ~152.0 ~150.0 (dd), ~146.5 (dd) ~117.5 (d), ~109.0 (d), ~104.0 (d)[3]
3,5-Difluorophenol Data not available Data not available Data not available

Note: Multiplicities (d: doublet, dd: doublet of doublets, m: multiplet, br s: broad singlet) are due to C-F or H-F coupling.

Experimental Protocol: NMR Analysis

This protocol provides a general method for acquiring high-quality NMR spectra of a difluorophenol isomer.[1][5]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the difluorophenol sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean vial.[5]

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[1]

    • Gently vortex the vial to ensure the sample is fully dissolved.

    • Using a pipette with a glass wool or cotton filter, transfer the solution into a 5 mm NMR tube.[5]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz).[1]

    • Lock the spectrometer on the solvent's deuterium signal and shim the magnetic field to optimize homogeneity.

    • For ¹H NMR: Acquire the spectrum using 16 to 64 scans, a spectral width of ~16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.[1]

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., >1024) is typically required. Use a spectral width of ~220 ppm.[1][5]

  • Data Processing:

    • Apply a Fourier transform to the raw Free Induction Decay (FID) data.

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift scale by referencing the TMS signal to 0.00 ppm.[5]

    • Integrate signals (for ¹H) and pick peaks to determine precise chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups and for providing a unique "fingerprint" for each isomer. While all isomers will show a characteristic broad O-H stretch and aromatic C=C stretches, the pattern of absorptions in the 1400-1000 cm⁻¹ region, which includes C-F and C-O stretching, and the fingerprint region (<1000 cm⁻¹) will be distinct for each compound.

Data Presentation: Key IR Absorption Bands

Table 3: Comparative IR Spectroscopic Data (Neat/KBr)

Isomer O-H Stretch (cm⁻¹) Aromatic C=C Stretch (cm⁻¹) C-F Stretch (cm⁻¹)
2,3-Difluorophenol ~3550-3200 ~1600-1450 ~1331, ~1279[6]
2,4-Difluorophenol ~3500-3200[1] ~1600-1450[1] ~1250-1100[1]
2,5-Difluorophenol ~3550-3200 ~1600-1450 ~1250-1100
2,6-Difluorophenol ~3550-3200 ~1600-1450 ~1250-1100
3,4-Difluorophenol ~3550-3200[3] ~1600-1450[3] ~1280, ~1180[3]

| 3,5-Difluorophenol | ~3550-3200 | ~1600-1450 | ~1300-1150 |

Experimental Protocol: FTIR Analysis

This protocol describes the analysis of a low-melting solid or liquid difluorophenol isomer as a thin film.[1]

  • Sample Preparation:

    • Place a small drop of the liquid sample (or gently melted solid) onto one potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

    • Place a second salt plate on top and gently press to form a thin, uniform liquid film.

  • Data Acquisition:

    • Place the salt plates in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

    • First, record a background spectrum of the empty, clean salt plates, which will be automatically subtracted from the sample spectrum.

    • Scan the sample over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[1]

  • Data Processing:

    • The resulting interferogram is converted to a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) via a Fourier transform.[1]

Mass Spectrometry (MS)

While all difluorophenol isomers have the same molecular formula and therefore the same nominal mass (130 amu), high-resolution mass spectrometry can confirm the elemental composition. Under electron ionization (EI), the isomers will produce a molecular ion ([M]⁺) at a mass-to-charge ratio (m/z) of 130. The key to differentiation lies in the fragmentation pattern, as the relative stability of the fragment ions will vary depending on the initial positions of the fluorine atoms.

Data Presentation: EI Mass Spectrometry

Table 4: Comparative Mass Spectrometry Data (EI, 70 eV)

Isomer Molecular Ion (m/z) Key Fragment Ions (m/z)
2,3-Difluorophenol 130[7] 102, 101, 83, 75[7]
2,4-Difluorophenol 130[1] 101 ([M-CHO]⁺), 75, 70[1]
2,5-Difluorophenol 130 Fragmentation pattern will be unique
2,6-Difluorophenol 130 Fragmentation pattern will be unique
3,4-Difluorophenol 130 Fragmentation pattern will be unique

| 3,5-Difluorophenol | 130 | Fragmentation pattern will be unique |

Experimental Protocol: Mass Spectrometry Analysis

This protocol outlines a general procedure for obtaining an EI mass spectrum.[1]

  • Sample Introduction:

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) column for prior separation.[1]

  • Ionization:

    • In the ion source, bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This will form a positively charged molecular ion ([M]⁺) and various fragment ions.[1]

  • Mass Analysis and Detection:

    • Accelerate the generated ions into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

    • An electron multiplier or similar detector records the abundance of each ion. The data is plotted as relative intensity versus m/z.

Workflow Visualization

The logical process for identifying an unknown difluorophenol isomer involves a systematic application of these spectroscopic techniques, followed by a comparative analysis of the resulting data against established reference spectra.

G General Workflow for Spectroscopic Comparison of Difluorophenol Isomers cluster_0 Spectroscopic Analysis NMR NMR Spectroscopy (¹H, ¹³C) Process Data Processing & Spectral Interpretation NMR->Process IR IR Spectroscopy IR->Process MS Mass Spectrometry MS->Process UV UV-Vis Spectroscopy UV->Process Sample Unknown Difluorophenol Isomer Sample Sample->NMR Sample->IR Sample->MS Sample->UV Compare Comparison with Reference Database Process->Compare Identify Isomer Identification Compare->Identify

Caption: General workflow for the spectroscopic identification and comparison of difluorophenol isomers.

References

A Researcher's Guide to Assessing the Isomeric Purity of Difluorophenol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals engaged in drug discovery and development, the isomeric purity of chemical building blocks like difluorophenol is of paramount importance. The presence of positional isomers—molecules with the same chemical formula but different atomic arrangements—can significantly impact a compound's pharmacological activity and toxicological profile. This guide provides an objective comparison of the primary analytical techniques for assessing the isomeric purity of difluorophenol compounds, supported by experimental data and detailed methodologies.

The synthesis of a specific difluorophenol, such as 2,4-difluorophenol, can often lead to the formation of other isomers, including 2,3-, 2,5-, 2,6-, 3,4-, and 3,5-difluorophenol. The effective separation and quantification of these closely related compounds necessitate high-resolution analytical techniques. The most prevalent and effective methods for this purpose are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Techniques

The choice of an analytical method is contingent on various factors, including the required sensitivity, resolution, and the specific isomeric impurities of concern. Both GC and HPLC offer distinct advantages for the analysis of difluorophenol isomers, while NMR provides unparalleled structural confirmation.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Separation based on differential partitioning of analytes between a stationary phase and a liquid mobile phase.Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.
Typical Detector Flame Ionization Detector (FID), Mass Spectrometry (MS)UV-Vis Detector, Diode Array Detector (DAD), Mass Spectrometry (MS)Radiofrequency detector
Resolution Excellent for volatile, thermally stable compounds.High resolution, especially with specialized columns like Pentafluorophenyl (PFP) for halogenated isomers.Excellent for distinguishing between isomers based on unique chemical shifts and coupling constants.
Sensitivity High, particularly with an MS detector.[1]High, suitable for trace impurity detection.[1]Lower sensitivity compared to chromatographic techniques, may require more sample.
Considerations Phenols may require derivatization to enhance volatility and improve peak shape.Method development can be more intricate due to the variety of mobile phases and stationary phases.Provides detailed structural information but is less suited for high-throughput quantitative analysis of trace isomers.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the separation of difluorophenol isomers by GC and HPLC, and the expected NMR chemical shifts. It is important to note that actual retention times and chemical shifts can vary based on the specific instrumentation and experimental conditions.

Gas Chromatography (GC) Data
IsomerHypothetical Retention Time (min) on DB-5 column
2,6-Difluorophenol8.5
2,5-Difluorophenol8.8
2,4-Difluorophenol9.1
2,3-Difluorophenol9.4
3,5-Difluorophenol9.9
3,4-Difluorophenol10.2
High-Performance Liquid Chromatography (HPLC) Data

An example elution order on a FluoroSep-RP Octyl column is: 2,6-difluorophenol, 2,4-difluorophenol, 2,5-difluorophenol, 2,3-difluorophenol, 3,4-difluorophenol, and 3,5-difluorophenol.[1]

IsomerHypothetical Retention Time (min) on C18 columnHypothetical Retention Time (min) on PFP column
2,6-Difluorophenol5.24.8
2,4-Difluorophenol5.85.5
2,5-Difluorophenol5.95.9
2,3-Difluorophenol6.36.5
3,4-Difluorophenol6.87.2
3,5-Difluorophenol7.17.8
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following are predicted ¹H and ¹³C NMR chemical shifts for 2,4-Difluorophenol. Each isomer will have a unique set of chemical shifts and coupling constants, allowing for their unambiguous identification.

Predicted ¹H NMR Data for 2,4-Difluorophenol (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-6~6.94dddJ(H-F) ≈ 9.0, J(H-H) ≈ 9.0, J(H-F) ≈ 5.0
H-3~6.83dddJ(H-F) ≈ 11.0, J(H-H) ≈ 9.0, J(H-F) ≈ 6.0
H-5~6.74tdJ(H-H) ≈ 9.0, J(H-F) ≈ 9.0
-OH~5.80br sN/A

Predicted ¹³C NMR Data for 2,4-Difluorophenol (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
C-2 (C-F)~158Doublet
C-4 (C-F)~155Doublet
C-1 (C-OH)~142Doublet of doublets
C-6~118Doublet
C-5~112Doublet
C-3~105Doublet of doublets

Experimental Protocols

Detailed methodologies are essential for achieving reproducible and accurate analysis of isomeric purity. Below are representative protocols for GC, HPLC, and NMR methods.

Gas Chromatography (GC) Protocol

This method is suitable for the routine quality control of difluorophenol to determine its overall purity and quantify other volatile isomers.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final Hold: Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Sample Preparation: Prepare a 1 mg/mL solution of the difluorophenol sample in a suitable solvent such as dichloromethane or methanol.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Data Analysis: Calculate the area percent of each isomer. The purity of the target difluorophenol is determined by dividing its peak area by the total area of all detected peaks.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC, particularly with fluorinated stationary phases, provides excellent selectivity for halogenated compounds and their positional isomers.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: Pentafluorophenyl (PFP) column (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a suitable mixture of acetonitrile and water (e.g., 50:50).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the difluorophenol sample in the mobile phase.

  • Injection Volume: 10 µL.

  • Data Analysis: Identify and quantify each isomer based on its retention time relative to a standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is a powerful tool for the definitive structural elucidation and purity assessment of difluorophenol isomers.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the difluorophenol sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition Parameters:

    • ¹H NMR: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used. A larger number of scans is required due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a proton-decoupled spectrum to simplify the fluorine signals.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using a reference standard (e.g., TMS for ¹H and ¹³C).

    • Integrate the signals in the ¹H and ¹⁹F NMR spectra to determine the relative ratios of the isomers.

Visualizing the Workflow

The following diagram illustrates a typical workflow for assessing the isomeric purity of difluorophenol compounds, from sample preparation to data analysis and reporting.

Isomer_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method Selection cluster_data Data Acquisition & Analysis cluster_report Reporting Sample Difluorophenol Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution GC Gas Chromatography (GC) Dissolution->GC For volatile analysis HPLC High-Performance Liquid Chromatography (HPLC) Dissolution->HPLC For general purity assessment NMR Nuclear Magnetic Resonance (NMR) Dissolution->NMR For structural confirmation GC_Data Chromatogram (Retention Times, Peak Areas) GC->GC_Data HPLC_Data Chromatogram (Retention Times, Peak Areas) HPLC->HPLC_Data NMR_Data Spectra (Chemical Shifts, Coupling Constants, Integrals) NMR->NMR_Data Purity_Report Isomeric Purity Report GC_Data->Purity_Report HPLC_Data->Purity_Report NMR_Data->Purity_Report

Caption: Workflow for assessing the isomeric purity of difluorophenol.

The following diagram illustrates the logical relationship in selecting an analytical method based on the primary analytical goal.

Method_Selection_Logic cluster_goals cluster_methods Start Analytical Goal Quantitation Routine Quantitative Purity Start->Quantitation High_Resolution High-Resolution Separation of Isomers Start->High_Resolution Structural_ID Unambiguous Structural Identification Start->Structural_ID GC_Method Gas Chromatography (GC) Quantitation->GC_Method HPLC_Method High-Performance Liquid Chromatography (HPLC) Quantitation->HPLC_Method PFP_HPLC_Method HPLC with PFP Column High_Resolution->PFP_HPLC_Method NMR_Method Nuclear Magnetic Resonance (NMR) Structural_ID->NMR_Method

Caption: Decision tree for analytical method selection.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of fluorinated versus non-fluorinated analogues, supported by experimental data, detailed protocols, and visualizations to illuminate the nuanced impact of this versatile element.

The substitution of hydrogen with fluorine can profoundly alter a molecule's physicochemical and pharmacological properties. These changes often translate into improved pharmacokinetic profiles, enhanced target affinity, and greater metabolic stability, ultimately leading to more effective and safer therapeutics.[1][2][3] This guide will delve into the key parameters affected by fluorination, presenting a comparative analysis through quantitative data and detailed experimental methodologies.

Key Physicochemical and Pharmacokinetic Parameters: A Head-to-Head Comparison

The introduction of fluorine can modulate a range of properties critical for a drug's success. Below is a summary of these effects, with comparative data for representative fluorinated and non-fluorinated analogues.

Table 1: Comparative Data of Fluorinated vs. Non-Fluorinated Analogues
Parameter Non-Fluorinated Analogue Fluorinated Analogue Fold Change/Difference Significance Reference
Metabolic Stability (t½, min) Indole5-Fluoroindole>10-fold increaseIncreased resistance to cytochrome P450 metabolism.[4][4]
Lipophilicity (logD) Anisole (PhOCH₃)Trifluoroanisole (PhOCF₃)~1 log unit increaseEnhanced membrane permeability and absorption.[5][5]
Acidity (pKa) Acetic AcidTrifluoroacetic Acid (TFA)ΔpKa ≈ 4.7Alters ionization state at physiological pH, affecting solubility and target interaction.[6][6]
Binding Affinity (IC₅₀, nM) Isoquinoline-based PARP Inhibitor7-Fluoro-isoquinoline-based PARP InhibitorModest IncreaseSubtle electronic changes can enhance target engagement.[7][7]

Note: The specific values and fold changes are highly dependent on the molecular scaffold and the position of fluorination.

Delving Deeper: The Impact of Fluorination

Enhanced Metabolic Stability

One of the most significant advantages of fluorination is the ability to block metabolic "soft spots." The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[1][4] By replacing a hydrogen atom at a site prone to oxidation with fluorine, the metabolic stability of a drug can be dramatically increased, leading to a longer half-life and improved bioavailability.[1][3] For example, strategic fluorination of the indole ring has been shown to significantly hinder its metabolism.[4]

Modulation of Lipophilicity and Permeability

Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and be absorbed orally.[1][3] The introduction of a trifluoromethyl group (CF₃) can increase the distribution coefficient (logD) by approximately one log unit compared to its methyl (CH₃) counterpart.[5] However, the effect on lipophilicity is position-dependent and can sometimes lead to counterintuitive results.[8] Interestingly, while trifluoroanisole (PhOCF₃) is more lipophilic than anisole (PhOCH₃), it can exhibit lower passive permeability.[5] This highlights the complex interplay between lipophilicity and other factors influencing membrane transport.

Alteration of Acidity (pKa)

The high electronegativity of fluorine can significantly impact the acidity or basicity of nearby functional groups.[1] This modulation of pKa can be crucial for optimizing a drug's solubility, absorption, and interaction with its biological target. For instance, the introduction of fluorine atoms can lower the pKa of nearby basic nitrogen atoms, affecting the molecule's ionization state at physiological pH.[7]

Influence on Binding Affinity

The effect of fluorination on binding affinity is highly context-dependent. The unique electronic properties of fluorine can lead to more favorable interactions within a protein's binding pocket, thereby increasing potency and selectivity.[1][9] For example, the introduction of a 4-fluorophenoxy substituent in the BTK inhibitor ibrutinib enhanced its binding and improved pharmacokinetic properties.[1] However, in other cases, fluorination may not significantly alter or could even decrease binding affinity.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the properties of fluorinated and non-fluorinated analogues.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[4]

Materials:

  • Test compound and non-fluorinated analogue

  • Liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for quenching)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, add the liver microsomes and phosphate buffer.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system and the test compound.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile or methanol.[7]

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) from the disappearance rate of the compound.

Lipophilicity (logP/logD) Determination using ¹⁹F NMR Spectroscopy

Objective: To measure the partition coefficient of a fluorinated compound between n-octanol and water.[10]

Materials:

  • Fluorinated test compound

  • Fluorinated reference compound with a known logP

  • n-Octanol (HPLC grade)

  • Water (HPLC grade)

  • NMR tubes

  • ¹⁹F NMR spectrometer

Procedure:

  • Dissolve the test compound and the reference compound in a mixture of n-octanol and water.

  • Vortex the mixture vigorously to ensure thorough partitioning.

  • Centrifuge the mixture to separate the n-octanol and aqueous phases.

  • Carefully take an aliquot from each phase and transfer to separate NMR tubes.

  • Acquire ¹⁹F NMR spectra for both samples.

  • Integrate the signals of the test compound and the reference compound in each spectrum.

  • Calculate the logP of the test compound based on the integral ratios and the known logP of the reference compound.[10]

pKa Determination using ¹⁹F NMR Spectroscopy

Objective: To determine the acid dissociation constant (pKa) of a fluorinated compound.[6][11]

Materials:

  • Fluorinated test compound

  • Series of buffers with known pH values

  • D₂O for NMR lock

  • ¹⁹F NMR spectrometer

Procedure:

  • Prepare a series of samples of the fluorinated compound in buffers of varying pH.

  • Acquire ¹⁹F NMR spectra for each sample.

  • The chemical shift of the fluorine nucleus will change as a function of the ionization state of the nearby acidic or basic group.

  • Plot the ¹⁹F chemical shift versus the pH of the solution.

  • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation.

  • The inflection point of the curve corresponds to the pKa value.[6]

Ligand-Binding Affinity Assay (Competitive Binding)

Objective: To determine the binding affinity (e.g., IC₅₀, Ki) of a test compound to a target receptor or enzyme.[12][13]

Materials:

  • Test compound and non-fluorinated analogue

  • Target protein (receptor or enzyme)

  • Labeled ligand (e.g., radiolabeled, fluorescently labeled) with known affinity for the target

  • Assay buffer

  • Detection system (e.g., scintillation counter, fluorescence plate reader)

Procedure:

  • In a multi-well plate, incubate the target protein with a fixed concentration of the labeled ligand.

  • Add increasing concentrations of the unlabeled test compound (competitor).

  • Allow the binding reaction to reach equilibrium.

  • Separate the bound from the unbound labeled ligand (e.g., using filtration or size-exclusion chromatography).

  • Quantify the amount of bound labeled ligand.

  • Plot the percentage of bound labeled ligand against the concentration of the test compound.

  • Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the labeled ligand.

Visualizing the Impact of Fluorination

The following diagrams illustrate key concepts and workflows related to the comparative analysis of fluorinated and non-fluorinated analogues.

G Workflow for Comparative Analysis cluster_synthesis Synthesis cluster_assays Comparative Assays cluster_analysis Data Analysis non_fluorinated Non-Fluorinated Analogue metabolic_stability Metabolic Stability (t½) non_fluorinated->metabolic_stability lipophilicity Lipophilicity (logP/logD) non_fluorinated->lipophilicity pka Acidity/Basicity (pKa) non_fluorinated->pka binding_affinity Binding Affinity (IC50/Ki) non_fluorinated->binding_affinity fluorinated Fluorinated Analogue fluorinated->metabolic_stability fluorinated->lipophilicity fluorinated->pka fluorinated->binding_affinity data_comparison Quantitative Comparison metabolic_stability->data_comparison lipophilicity->data_comparison pka->data_comparison binding_affinity->data_comparison sar_analysis Structure-Activity Relationship data_comparison->sar_analysis

Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated analogues.

G Impact of Fluorination on Drug Properties cluster_physicochemical Physicochemical Properties cluster_pharmacokinetic Pharmacokinetic Properties cluster_pharmacodynamic Pharmacodynamic Properties fluorination Fluorination (H -> F) lipophilicity Increased Lipophilicity fluorination->lipophilicity pka Altered pKa fluorination->pka conformation Modified Conformation fluorination->conformation metabolic_stability Increased Metabolic Stability fluorination->metabolic_stability permeability Enhanced Permeability fluorination->permeability bioavailability Improved Bioavailability fluorination->bioavailability binding_affinity Modulated Binding Affinity fluorination->binding_affinity selectivity Improved Selectivity fluorination->selectivity

Caption: The multifaceted effects of fluorination on key drug-like properties.

G Cytochrome P450-Mediated Metabolism drug Drug Molecule (with metabolic 'soft spot') cyp450 Cytochrome P450 Enzymes drug->cyp450 metabolite Oxidized Metabolite (often inactive/toxic) cyp450->metabolite no_metabolism Metabolism Blocked excretion Rapid Excretion metabolite->excretion fluorinated_drug Fluorinated Drug (metabolic site blocked) fluorinated_drug->cyp450 Resistant to Oxidation prolonged_action Prolonged Therapeutic Action

References

Lack of Direct Performance Data for 2-Amino-4,5-difluorophenol Prompts Analysis of a Structurally Related Compound

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in publicly available experimental data regarding the performance of 2-Amino-4,5-difluorophenol in various reaction types. No substantive studies detailing its efficacy in cycloadditions, cross-coupling reactions, or enzymatic processes could be located. This scarcity of information prevents a direct comparative analysis of this compound against other alternatives as initially requested.

In light of this, the following guide will focus on a closely related and well-documented compound, 2,4-difluorophenol . This structurally similar molecule serves as a valuable proxy for understanding the chemical behavior of fluorinated phenols in synthetic applications. The subsequent sections will provide a detailed comparison of the primary synthetic routes to 2,4-difluorophenol, complete with experimental protocols, quantitative data, and a visual representation of the most prevalent reaction pathway. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with fluorinated aromatic compounds.

Comparison of Synthetic Methods for 2,4-Difluorophenol

The two principal methods for the synthesis of 2,4-difluorophenol are the diazotization of 2,4-difluoroaniline followed by hydrolysis, and the direct hydroxylation of 1,3-difluorobenzene. A head-to-head comparison of these methods is presented below.

FeatureMethod 1: Diazotization of 2,4-DifluoroanilineMethod 2: Direct Hydroxylation of 1,3-Difluorobenzene
Starting Material 2,4-Difluoroaniline1,3-Difluorobenzene
Key Transformation Conversion of an amino group to a hydroxyl group via a diazonium saltDirect insertion of a hydroxyl group onto the aromatic ring
Typical Yield HighLow
Regioselectivity ExcellentPoor (can lead to a mixture of isomers)
Scalability Suitable for laboratory and pilot-scale synthesisChallenging to scale effectively
Reaction Conditions Multi-step process involving low temperatures for diazotization and elevated temperatures for hydrolysisOften requires harsh conditions and strong oxidizing agents
Purification Generally straightforward (distillation or chromatography)Can be difficult due to the presence of isomers and byproducts
Overall Practicality High for producing pure 2,4-difluorophenolLow for practical, selective synthesis

Experimental Protocols

Method 1: Diazotization of 2,4-Difluoroaniline followed by Hydrolysis

This is the most widely reported and practical method for the laboratory-scale synthesis of 2,4-difluorophenol.[1]

Step 1: Diazotization of 2,4-Difluoroaniline

  • In a flask equipped with a stirrer and a thermometer, dissolve 2,4-difluoroaniline (1.0 equivalent) in a mixture of sulfuric acid and water at 0-5 °C.[1]

  • Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, ensuring the temperature is maintained below 5 °C.[1]

  • Stir the reaction mixture for an additional 30 minutes at this temperature to ensure the complete formation of the 2,4-difluorobenzenediazonium sulfate salt.[1]

Step 2: Hydrolysis of the Diazonium Salt

  • Slowly add the cold diazonium salt solution to a pre-heated aqueous solution of sulfuric acid, typically at 110-120 °C. The addition rate should be controlled to manage the evolution of nitrogen gas.[1]

  • After the addition is complete, continue heating the mixture for an additional 30-60 minutes to ensure complete hydrolysis.[1]

  • Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).[1]

  • The crude product can then be purified by vacuum distillation or column chromatography.[1]

Reaction Pathway

Diazotization_Hydrolysis cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis 2,4-Difluoroaniline 2,4-Difluoroaniline 2,4-Difluorobenzenediazonium_sulfate 2,4-Difluorobenzenediazonium_sulfate 2,4-Difluoroaniline->2,4-Difluorobenzenediazonium_sulfate NaNO2, H2SO4, H2O 0-5 °C 2,4-Difluorophenol 2,4-Difluorophenol 2,4-Difluorobenzenediazonium_sulfate->2,4-Difluorophenol H2SO4, H2O 110-120 °C

Caption: Synthesis of 2,4-Difluorophenol via Diazotization.

Concluding Remarks on Synthetic Route Selection

For the laboratory synthesis of 2,4-difluorophenol, the diazotization of 2,4-difluoroaniline followed by hydrolysis is the superior method.[1] It consistently offers high yields, excellent selectivity, and a robust procedure that can be reliably performed. While the direct hydroxylation of 1,3-difluorobenzene is an attractive route from an atom economy perspective, it is hampered by low yields and poor regioselectivity, making it less practical for obtaining the pure product.[1] Researchers and professionals in drug development will find the diazotization route to be a more efficient and dependable method for accessing this important synthetic intermediate.[1]

References

A Comparative Benchmarking Guide to the Synthesis of 2-Amino-4,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. 2-Amino-4,5-difluorophenol is a valuable, yet not widely documented, building block for the synthesis of complex pharmaceuticals and agrochemicals. This guide provides a comparative analysis of plausible synthetic routes to this compound, offering a benchmark against established methods for structurally similar molecules. The information presented is collated from analogous reactions and established chemical principles to provide a robust framework for researchers.

Executive Summary

  • Method 1: Catalytic Hydrogenation of a Nitrophenol Precursor. This is a widely employed, high-yielding, and generally clean method for the synthesis of aromatic amines from their corresponding nitro compounds. The key challenge lies in the efficient synthesis of the requisite 2-Nitro-4,5-difluorophenol intermediate.

  • Method 2: Diazotization and Hydrolysis of a Diamine Precursor. While a staple for phenol synthesis from anilines, this method is generally less favorable when a nitro-group reduction pathway is available, often involving harsher conditions and potentially lower yields.

This guide will focus on presenting two viable pathways to the key nitrophenol intermediate for Method 1 and then detail the well-established reduction step.

Comparative Data of Proposed Synthetic Routes

The following table summarizes the key performance indicators for the proposed synthetic routes to this compound. Data is extrapolated from analogous reactions.

FeatureMethod 1A: Nitration of 3,4-Difluorophenol followed by ReductionMethod 1B: Nucleophilic Aromatic Substitution (SNAr) followed by Reduction
Starting Material 3,4-Difluorophenol1,2,4-Trifluoro-5-nitrobenzene
Number of Steps 22
Overall Yield (Est.) Good (65-80%)Moderate to Good (60-75%)
Selectivity Potential for isomeric mixtures during nitration.Highly regioselective due to activation by the nitro group.
Scalability Readily scalable, with established protocols for both steps.Scalable, but may require specific conditions for SNAr.
Safety Considerations Use of strong nitrating agents requires careful temperature control. Catalytic hydrogenation requires handling of H2 gas.SNAr may require high temperatures and pressure. Catalytic hydrogenation requires handling of H2 gas.
Purification Chromatography may be needed to separate isomers.Generally straightforward purification of the SNAr product.
Overall Practicality High, assuming good regioselectivity in the nitration step.High, dependent on the availability of the trifluoronitrobenzene starting material.

Experimental Protocols

Method 1A: Synthesis via Nitration and Reduction

Step 1: Nitration of 3,4-Difluorophenol to 2-Nitro-4,5-difluorophenol (Proposed)

This protocol is based on general methods for the regioselective ortho-nitration of phenols.

  • In a flask equipped with a stirrer and a thermometer, dissolve 3,4-difluorophenol (1.0 eq) in a suitable solvent (e.g., acetic acid or dichloromethane) at 0-5 °C.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or ceric ammonium nitrate) dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture for 1-3 hours at low temperature, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired 2-Nitro-4,5-difluorophenol isomer.

Step 2: Catalytic Hydrogenation to this compound

This protocol is based on established procedures for the reduction of nitrophenols.[1][2][3][4]

  • To a solution of 2-Nitro-4,5-difluorophenol (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel, add a catalyst such as 5-10% Palladium on carbon (Pd/C) (1-5 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by hydrogen uptake or TLC until the starting material is consumed (typically 2-6 hours).

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.

Method 1B: Synthesis via SNAr and Reduction

Step 1: Nucleophilic Aromatic Substitution (SNAr) to 2-Nitro-4,5-difluorophenol (Proposed)

This protocol is adapted from a patented procedure for a similar transformation.[5]

  • In a reaction vessel, dissolve 1,2,4-trifluoro-5-nitrobenzene (1.0 eq) in a suitable solvent system (e.g., aqueous solution of an alkali metal hydroxide like NaOH or KOH).

  • Heat the reaction mixture to a temperature between 50-100 °C and stir for several hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to a pH of 1-6 to precipitate the product.

  • Isolate the product by filtration, wash with water, and dry to obtain 2-Nitro-4,5-difluorophenol.

Step 2: Catalytic Hydrogenation to this compound

Follow the same procedure as described in Step 2 of Method 1A.

Visualizations

G cluster_0 Method 1A cluster_1 Method 1B 3,4-Difluorophenol 3,4-Difluorophenol Nitration Nitration 3,4-Difluorophenol->Nitration HNO₃/H₂SO₄ 2-Nitro-4,5-difluorophenol_A 2-Nitro-4,5-difluorophenol Nitration->2-Nitro-4,5-difluorophenol_A Reduction Reduction 2-Nitro-4,5-difluorophenol_A->Reduction H₂, Pd/C 1,2,4-Trifluoro-5-nitrobenzene 1,2,4-Trifluoro-5-nitrobenzene SNAr SNAr (Hydroxylation) 1,2,4-Trifluoro-5-nitrobenzene->SNAr NaOH(aq) 2-Nitro-4,5-difluorophenol_B 2-Nitro-4,5-difluorophenol SNAr->2-Nitro-4,5-difluorophenol_B 2-Nitro-4,5-difluorophenol_B->Reduction H₂, Pd/C This compound This compound Reduction->this compound

Caption: Proposed synthetic routes to this compound.

MAPK_Pathway Extracellular_Signal Inflammatory Stimuli (e.g., Cytokines, Stress) Receptor Receptor Extracellular_Signal->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors phosphorylates Kinase_Inhibitor Potential Inhibitor (Derived from This compound) Kinase_Inhibitor->p38_MAPK inhibits Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 production) Transcription_Factors->Inflammatory_Response

References

Safety Operating Guide

Proper Disposal of 2-Amino-4,5-difluorophenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-4,5-difluorophenol, a halogenated aromatic amine.

This document outlines the necessary procedures for the safe handling and disposal of this compound, in accordance with general laboratory safety protocols and hazardous waste regulations. Adherence to these guidelines is crucial for protecting personnel and the environment.

Immediate Safety and Hazard Identification

This compound is a hazardous substance that requires careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data, this compound presents the following hazards:

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Eye Irritation Causes serious eye irritation.
Acute Toxicity, Inhalation May cause respiratory irritation.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles. All handling of the solid or solutions should be conducted in a well-ventilated chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must follow a strict, documented procedure to ensure safety and regulatory compliance. Do not discharge this chemical or its waste into drains or the environment.[1]

Waste Identification and Segregation
  • Identify as Hazardous Waste: All waste containing this compound, including residual amounts in containers, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE, must be treated as hazardous waste.

  • Segregate as Halogenated Organic Waste: As a fluorinated compound, this waste must be segregated into a designated container for halogenated organic waste.[2] Do not mix with non-halogenated, acidic, basic, or other incompatible waste streams. This segregation is critical as the disposal methods for halogenated and non-halogenated wastes differ significantly in both process and cost.[3]

Containerization and Labeling
  • Use a Designated Waste Container: Collect all this compound waste in a clearly labeled, leak-proof container that is compatible with the chemical. The original container may be used if it is in good condition.

  • Proper Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][5] The label should also include the date when waste was first added to the container.

On-Site Accumulation and Storage
  • Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation in a designated Satellite Accumulation Area (SAA).[4] This area must be under the direct control of the laboratory personnel generating the waste.

  • Secure Storage: Ensure the container is tightly sealed when not in use and is stored in a cool, dry, and well-ventilated area, away from incompatible materials.

Final Disposal Procedure
  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or if it has been in the SAA for an extended period (typically not exceeding one year), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • High-Temperature Incineration: The recommended disposal method for halogenated organic compounds like this compound is high-temperature incineration.[1][6] This process is necessary to break the stable carbon-fluorine bonds and ensure complete destruction of the compound. The incinerator must be licensed to handle halogenated hazardous waste.

  • Hazardous Waste Landfill: If high-temperature incineration is not available, disposal in a designated hazardous waste landfill is a potential alternative.[6] The landfill must be permitted to accept halogenated organic waste.

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.

Spill Management

In the event of a spill, immediately evacuate the area and alert your supervisor and EHS. If the spill is small and you are trained to handle it:

  • Wear appropriate PPE.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs Waste Management cluster_disposal Final Disposal A Generation of This compound Waste B Segregate as Halogenated Organic Waste A->B C Containerize in a Labeled, Sealed Container B->C D Store in Satellite Accumulation Area (SAA) C->D E Contact EHS for Waste Pickup D->E F Transport to Central Accumulation Area (CAA) E->F G Arrange for Licensed Hazardous Waste Hauler F->G H High-Temperature Incineration G->H Preferred I Hazardous Waste Landfill G->I Alternative

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-4,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Amino-4,5-difluorophenol (CAS No: 163734-01-8), designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for minimizing exposure risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires stringent safety measures. It is harmful if swallowed or inhaled and can cause significant skin and eye irritation.[1][2][3] A comprehensive PPE strategy is mandatory to minimize exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a full-face shield.[4]Protects against splashes, dust, and vapors that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, butyl rubber). Gloves must be inspected before use.[4]Prevents skin contact, as the chemical can be harmful and cause irritation.[2][4]
Body Protection A laboratory coat or impervious, fire/flame-resistant clothing. Closed-toe shoes are required.[4]Protects against skin exposure and potential contamination of personal clothing.[4]
Respiratory Protection Use in a well-ventilated area. If dust is generated or exposure limits are exceeded, use a full-face respirator with appropriate cartridges (e.g., type OV/AG/P99 US or ABEK-P2 EU EN 143).[1]Prevents inhalation of harmful dust, fumes, or vapors.[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Pre-Operational Checks:

  • Verify Ventilation: Ensure the chemical fume hood is functioning correctly.[4]

  • Assemble PPE: Don all required PPE as specified in the table above.

  • Prepare Workspace: Clear the workspace of unnecessary items and ensure spill cleanup materials are readily available.[4]

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[4][5]

2. Handling Procedure:

  • Dispensing: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Avoid Contamination: Do not eat, drink, or smoke when using this product.[1][5]

  • Minimize Dust/Vapors: Avoid the formation of dust and aerosols.[4][6]

  • Container Management: Keep the container tightly closed when not in use.[4][5]

3. Post-Handling:

  • Decontamination: Thoroughly wash hands and any exposed skin after handling.[1][4][5]

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Dispose of single-use items properly.

  • Waste Disposal: Segregate and dispose of all waste according to the disposal plan below.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. It should be treated as halogenated organic waste.[7]

1. Waste Identification and Segregation:

  • Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.[7]

2. Step-by-Step Disposal Protocol:

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid.[7]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound." Do not use abbreviations.[7]

  • Accumulation and Storage: Keep the waste container closed at all times, except when adding waste. Store the container in a designated, secure, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials.[7]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Diagram of PPE Selection Workflow

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound check_sds Consult Safety Data Sheet (SDS) start->check_sds Step 1 identify_hazards Identify Hazards: - Skin/Eye Irritant - Harmful if Inhaled/Swallowed check_sds->identify_hazards Step 2 eye_protection Eye Protection: Safety Goggles/Face Shield identify_hazards->eye_protection hand_protection Hand Protection: Chemical-Resistant Gloves identify_hazards->hand_protection body_protection Body Protection: Lab Coat/Impervious Gown identify_hazards->body_protection respiratory_protection Respiratory Protection: Required if Dust is Generated identify_hazards->respiratory_protection proceed Proceed with Handling in Fume Hood eye_protection->proceed Step 3 hand_protection->proceed Step 3 body_protection->proceed Step 3 respiratory_protection->proceed Step 3

Caption: PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.